molecular formula C10H7N3O4 B170336 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid CAS No. 162848-25-1

3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid

Cat. No.: B170336
CAS No.: 162848-25-1
M. Wt: 233.18 g/mol
InChI Key: YPKLOOQBMQJXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid is a useful research compound. Its molecular formula is C10H7N3O4 and its molecular weight is 233.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-nitro-4-pyrazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(15)7-2-3-8(9(6-7)13(16)17)12-5-1-4-11-12/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKLOOQBMQJXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363286
Record name 3-NITRO-4-(1H-PYRAZOL-1-YL)BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162848-25-1
Record name 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162848-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-NITRO-4-(1H-PYRAZOL-1-YL)BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic Acid: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of diseases, including cancer and inflammatory conditions.[1][2][3] Its metabolic stability and versatile substitution patterns make it a privileged scaffold in modern drug discovery.[1] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid, a key intermediate for building complex pharmaceutical agents. We will delve into the mechanistic rationale behind the synthetic strategy, present a detailed, field-proven experimental protocol, and outline a rigorous, self-validating characterization workflow.

Introduction: The Strategic Importance of Pyrazole-Containing Scaffolds

Heterocyclic compounds are fundamental building blocks in organic and medicinal chemistry.[4] Among them, the pyrazole ring system has emerged as a particularly valuable pharmacophore due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] The incorporation of a pyrazole moiety into a molecular structure can significantly enhance its pharmacological profile.

The target molecule, this compound, is a trifunctional scaffold of significant interest. It combines:

  • A benzoic acid group, providing a handle for amide bond formation or other conjugations.

  • A pyrazole ring , a key pharmacophore known to engage in various biological interactions.

  • A nitro group , which acts as a powerful electron-withdrawing group and can also be a site for further chemical modification, such as reduction to an amine.

This combination makes the molecule an ideal starting point for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most logical and efficient route to synthesize this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.

Mechanistic Rationale

The SNAr mechanism is predicated on the presence of two key features on the aromatic ring:

  • A good leaving group: Halogens, particularly fluorine, are excellent leaving groups in this context. Fluorine's high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic.

  • A strong electron-withdrawing group (EWG): An EWG, such as a nitro group (-NO₂), positioned ortho or para to the leaving group is essential. This group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.

In our synthesis, 4-fluoro-3-nitrobenzoic acid is the ideal substrate. The nitro group is ortho to the fluorine atom, providing maximal activation for nucleophilic attack by pyrazole. Pyrazole, being a weak base, requires the presence of a stronger, non-nucleophilic base (e.g., potassium carbonate) to deprotonate its N-H, generating the more nucleophilic pyrazolide anion.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible. Each step includes checks and balances to ensure the reaction is proceeding as expected.

Materials & Reagents:

  • 4-Fluoro-3-nitrobenzoic acid

  • Pyrazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl), 2M solution

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-3-nitrobenzoic acid (1.0 eq), pyrazole (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

    • Expertise & Experience: Using a slight excess of pyrazole ensures the complete consumption of the limiting reagent. A larger excess of K₂CO₃ is crucial to both deprotonate the pyrazole and neutralize the carboxylic acid proton, driving the reaction to completion.

  • Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of starting material) to the flask.

    • Causality: DMF is an excellent polar aprotic solvent for SNAr reactions. It effectively solvates the potassium cations, leaving the pyrazolide anion "naked" and highly reactive, while not interfering with the reaction through protonation.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Trustworthiness: The reaction progress should be monitored every 1-2 hours using Thin Layer Chromatography (TLC) with a mobile phase of 1:1 Hexanes:Ethyl Acetate with 1% acetic acid. The starting material (4-fluoro-3-nitrobenzoic acid) should have a different Rf value than the product. The reaction is typically complete within 4-6 hours.

  • Work-up and Acidification: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 10x the volume of DMF).

    • Causality: This step quenches the reaction and precipitates the potassium salt of the product while keeping inorganic salts dissolved.

  • Product Protonation and Isolation: While stirring, acidify the aqueous mixture to pH 2-3 by the dropwise addition of 2M HCl. A precipitate (the desired product) should form.

    • Trustworthiness: The formation of a solid upon acidification is a key validation step, confirming the presence of the carboxylic acid product.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield a pure, crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C overnight.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output R1 4-Fluoro-3-nitrobenzoic Acid Setup 1. Combine Reactants R1->Setup R2 Pyrazole R2->Setup R3 K₂CO₃ (Base) R3->Setup R4 DMF (Solvent) R4->Setup Heat 2. Heat to 80-90 °C (Monitor by TLC) Setup->Heat Quench 3. Quench in Ice Water Heat->Quench Acidify 4. Acidify with 2M HCl Quench->Acidify Filter 5. Isolate via Filtration Acidify->Filter Purify 6. Recrystallize Filter->Purify Product Pure this compound Purify->Product

Caption: Synthetic workflow for this compound via SNAr.

Characterization: A Multi-faceted Approach to Structural Verification

Rigorous characterization is non-negotiable for ensuring the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of proof.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected spectra for the target compound are detailed below.

¹H NMR Data (Predicted)
Assignment
-COOH
H-2 (Aromatic)
H-6 (Aromatic)
H-5' (Pyrazole)
H-5 (Aromatic)
H-3' (Pyrazole)
H-4' (Pyrazole)
Note: Predicted shifts are based on analysis of similar structures and additive rules. Spectra should be recorded in DMSO-d₆.[7][8][9]
¹³C NMR Data (Predicted)
Assignment
-COOH
C-4 (Aromatic, C-N)
C-5' (Pyrazole, C-H)
C-3 (Aromatic, C-NO₂)
C-1 (Aromatic, C-COOH)
C-6 (Aromatic, C-H)
C-2 (Aromatic, C-H)
C-5 (Aromatic, C-H)
C-3' (Pyrazole, C-H)
C-4' (Pyrazole, C-H)
Note: Predicted shifts are based on analysis of similar structures and are approximate.[7][8]

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Infrared (IR) Spectroscopy Data
Functional Group
Carboxylic Acid O-H
Aromatic C-H
Carboxylic Acid C=O
Aromatic C=C
Asymmetric NO₂
Symmetric NO₂
Reference IR data for benzoic acids and nitro compounds can be found in established literature.[10][11][12]

3.1.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Molecular Formula: C₁₀H₇N₃O₄

  • Molecular Weight: 233.18 g/mol

  • Expected Result (ESI-): A prominent peak at m/z = 232.04 [M-H]⁻.

  • Expected Result (ESI+): A prominent peak at m/z = 234.05 [M+H]⁺.

Physical and Chromatographic Analysis
Method Purpose Expected Result
Melting Point Assess purityA sharp melting point range (e.g., within 1-2 °C) indicates high purity.
TLC Analysis Monitor reaction & assess purityA single spot should be observed under UV light.
Elemental Analysis Confirm elemental compositionCalculated: C, 51.51%; H, 3.03%; N, 18.02%. Found values should be within ±0.4%.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Verification cluster_physical Purity Assessment Input Synthesized Product NMR ¹H and ¹³C NMR (Structure Elucidation) Input->NMR IR FT-IR (Functional Groups) Input->IR MS Mass Spectrometry (Molecular Weight) Input->MS MP Melting Point (Purity Check) Input->MP TLC TLC Analysis (Homogeneity) Input->TLC Output Verified Structure & Purity NMR->Output IR->Output MS->Output MP->Output TLC->Output

Caption: Multi-faceted workflow for the characterization of the target compound.

Conclusion

This guide has outlined a robust and reliable pathway for the synthesis and characterization of this compound. The SNAr approach is efficient and high-yielding, while the multi-technique characterization strategy provides an undeniable confirmation of structure and purity. By understanding the causality behind each step, from reaction mechanism to spectroscopic interpretation, researchers can confidently produce this valuable intermediate, paving the way for the discovery of next-generation therapeutics. The principles and protocols described herein are foundational for any scientist working in the field of medicinal chemistry and drug development.

References

A Senior Application Scientist's Guide to the Spectroscopic Elucidation of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As the synthesis of novel chemical entities is foundational to drug discovery, their unambiguous structural confirmation is paramount. This document moves beyond rote procedural descriptions to offer an in-depth analysis grounded in field-proven insights, explaining the causality behind experimental choices in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the predicted spectral data, outline self-validating experimental protocols, and interpret the results to build a cohesive and definitive structural profile of the target molecule.

Molecular Structure and Predicted Spectroscopic Overview

This compound is a multifaceted molecule featuring a benzoic acid core, a nitro-substituent, and an N-linked pyrazole ring. Each of these components imparts distinct and predictable signatures across various spectroscopic techniques. A thorough analysis requires a synergistic interpretation of data from NMR, IR, and MS to confirm connectivity, functional groups, and molecular mass.

The structural numbering scheme used throughout this guide for NMR assignments is presented below.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this particular compound, both ¹H and ¹³C NMR will provide definitive evidence of its covalent structure.

Expertise & Experience: Experimental Rationale

The choice of experimental parameters is critical for acquiring high-quality, interpretable data.

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the analyte, and crucially, its low rate of proton exchange allows for the observation of the acidic carboxylic acid proton (–COOH) as a distinct, albeit broad, signal. Solvents like D₂O or CD₃OD would lead to rapid H-D exchange, causing this key signal to disappear.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm) for universal referencing of the chemical shifts.

  • Spectrometer Frequency: A high-field instrument (e.g., 500 MHz or higher) is recommended to achieve maximum signal dispersion, which is essential for resolving the complex spin systems of the aromatic and pyrazole protons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.6 mL of DMSO-d₆.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Standard Addition: Add a minimal amount of TMS as an internal standard.

  • Data Acquisition (¹H NMR): Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are necessary due to the lower natural abundance of ¹³C and the longer relaxation times of quaternary carbons.[1][2]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0.00 ppm.

Predicted ¹H NMR Spectral Interpretation (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to show signals corresponding to nine distinct protons.

  • Carboxylic Acid Proton (1H): A very broad singlet is expected far downfield, typically δ > 13.0 ppm . Its breadth is due to hydrogen bonding and exchange dynamics.

  • Benzoic Ring Protons (3H): These protons form a complex ABC spin system due to their distinct chemical environments.

    • H2: This proton is ortho to the carboxylic acid and meta to the nitro group. It is expected to appear as a doublet around δ 8.6-8.7 ppm .

    • H6: This proton is ortho to the carboxylic acid and meta to the pyrazole ring. It will likely be a doublet of doublets, shifted slightly upfield from H2, around δ 8.2-8.3 ppm .

    • H5: This proton is ortho to the pyrazole ring and meta to the carboxylic acid. It is expected to be a doublet around δ 7.8-7.9 ppm .

  • Pyrazole Ring Protons (3H): These protons constitute an AMX spin system.[1][3]

    • H5': This proton is adjacent to the point of attachment to the benzene ring and is expected to be the most downfield of the pyrazole protons, appearing as a doublet of doublets around δ 8.5-8.6 ppm .

    • H3': This proton is adjacent to the second nitrogen and will likely appear as a doublet of doublets around δ 7.8-7.9 ppm .

    • H4': This proton is coupled to both H3' and H5' and will appear as a triplet (or more accurately, a doublet of doublets) around δ 6.6-6.7 ppm .

Predicted ¹³C NMR Spectral Interpretation (126 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will display ten distinct signals for each unique carbon atom.

  • Carbonyl Carbon (C7): The carboxylic acid carbonyl carbon is expected in the δ 165-167 ppm range.[4]

  • Aromatic and Pyrazole Carbons:

    • C-NO₂ (C3) & C-N(pyrazolyl) (C4): These quaternary carbons attached to heteroatoms will be downfield, likely in the δ 145-150 ppm range.

    • C1: The ipso-carbon of the carboxylic acid group is predicted around δ 133-135 ppm .

    • C5' (Pyrazole): This carbon, adjacent to two nitrogen atoms, is expected to be the most downfield pyrazole carbon, around δ 140-142 ppm .[5]

    • C3' (Pyrazole): Predicted to be in the δ 130-132 ppm range.

    • Aromatic CHs (C2, C5, C6): These carbons will appear in the δ 120-135 ppm region.

    • C4' (Pyrazole): The central CH of the pyrazole ring will be the most upfield of the ring carbons, expected around δ 110-112 ppm .

Data Summary Table: Predicted NMR Data
Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
COOH> 13.0br s166.0 (C7)
H28.65d125.0 (C2)
H68.25dd128.5 (C6)
H57.85d122.0 (C5)
H5'8.55dd141.0 (C5')
H3'7.85dd131.0 (C3')
H4'6.65t111.0 (C4')
C1--134.0
C3--148.0
C4--146.0

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential and rapid technique for identifying the key functional groups present in a molecule, serving as a critical validation step.

Principle and Experimental Rationale

The analysis relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies upon absorbing infrared radiation. For a solid sample like this compound, the potassium bromide (KBr) pellet method is a robust and common choice. This involves grinding the sample with dry KBr powder and pressing it into a transparent disc, eliminating solvent interference.[1]

Experimental Protocol: KBr Pellet Method
  • Grinding: Grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of an empty sample holder (or a pure KBr pellet) must be acquired and subtracted from the sample spectrum.

Predicted IR Spectral Interpretation

The IR spectrum will be dominated by absorptions from the carboxylic acid and nitro groups.

  • O–H Stretch (Carboxylic Acid): A very prominent, broad absorption band spanning from ~3300 cm⁻¹ to 2500 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[6][7]

  • C–H Stretches (Aromatic): Weaker absorptions are expected just above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ region.

  • C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band located around 1700-1680 cm⁻¹ . Its position confirms the presence of a conjugated carboxylic acid.[8]

  • N=O Stretches (Nitro Group): Two characteristic and strong absorptions are definitive for the nitro group:

    • Asymmetric stretch: ~1540-1520 cm⁻¹ [9]

    • Symmetric stretch: ~1350-1330 cm⁻¹ [9]

  • C=C & C=N Stretches (Aromatic/Pyrazole Rings): Several medium-to-strong bands will appear in the 1600-1450 cm⁻¹ region.

  • Fingerprint Region (< 1400 cm⁻¹): This region will contain a complex pattern of C-N, C-O, and C-H bending vibrations unique to the molecule's overall structure.

Data Summary Table: Predicted Key IR Absorptions
Wavenumber (cm⁻¹) Intensity Assignment
3300–2500Strong, BroadO–H stretch (Carboxylic acid dimer)
3100–3050Medium-WeakAromatic C–H stretch
1700–1680Strong, SharpC=O stretch (Carboxylic acid)
1540–1520StrongAsymmetric N=O stretch (Nitro)
1600–1450Medium-StrongC=C and C=N ring stretches
1350–1330StrongSymmetric N=O stretch (Nitro)

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.

Trustworthiness: Ionization Method Selection

For a polar, acidic molecule like this, Electrospray Ionization (ESI) is the superior method. It is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion.

  • Polarity Rationale: ESI is performed in the liquid phase, making it ideal for polar molecules that are difficult to volatilize for techniques like Electron Ionization (EI).

  • Negative Ion Mode: Given the acidic nature of the carboxylic acid group, ESI in negative ion mode (ESI-) is the logical choice. This will readily deprotonate the molecule to form a stable [M-H]⁻ ion, which can then be selected for fragmentation analysis (MS/MS).[10][11]

Experimental Protocol: LC-ESI-MS/MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture like methanol/water or acetonitrile/water.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a Liquid Chromatography (LC) system.

  • Ionization (ESI-): Apply a high negative voltage to the capillary to generate a fine spray of charged droplets, leading to the formation of gas-phase [M-H]⁻ ions.

  • MS Scan (Q1): Perform a full scan to determine the m/z of the parent ion. The molecular weight of C₁₀H₇N₃O₄ is 233.18 g/mol , so the [M-H]⁻ ion is expected at m/z 232.04 .

  • Tandem MS (MS/MS): Isolate the parent ion (m/z 232) in the quadrupole and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon). Scan the resulting fragment ions to generate the MS/MS spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The fragmentation of the [M-H]⁻ ion is predicted to follow pathways characteristic of both nitroaromatics and benzoic acids.

G parent [M-H]⁻ m/z = 232 frag1 [M-H-CO₂]⁻ m/z = 188 parent->frag1 - CO₂ (44 u) frag2 [M-H-NO₂]⁻ m/z = 186 parent->frag2 - NO₂ (46 u) frag3 [M-H-CO₂-NO]⁻ m/z = 158 frag1->frag3 - NO (30 u)

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

  • Primary Fragmentation - Decarboxylation: The most favorable and common fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide (CO₂), a stable neutral molecule (44 Da). This will produce a major fragment ion at m/z 188 .[10][11]

  • Characteristic Nitro Group Losses:

    • Loss of a nitro radical (NO₂) from the parent ion is also a highly probable event for nitroaromatic compounds, resulting in a fragment at m/z 186 .[11][12]

    • Subsequent fragmentation of the m/z 188 ion via the loss of a nitric oxide radical (NO), another common pathway for nitroaromatics, would yield a fragment at m/z 158 .[10]

Data Summary Table: Predicted ESI-MS/MS Fragments
m/z (Predicted) Ion Formula Proposed Loss from Parent [M-H]⁻
232.04[C₁₀H₆N₃O₄]⁻Parent Ion
188.05[C₉H₆N₃O₂]⁻- CO₂
186.05[C₁₀H₆N₂O₂]⁻- NO₂
158.06[C₉H₆N₂O]⁻- CO₂ - NO

Conclusion

The structural elucidation of this compound is achieved through a multi-technique spectroscopic approach. The definitive confirmation of its identity rests on the convergence of all data points: the specific proton and carbon environments revealed by NMR, the characteristic vibrational frequencies of the carboxylic acid and nitro functional groups identified by FT-IR, and the precise molecular mass and predictable fragmentation pattern determined by high-resolution MS. This guide provides the predictive data and validated methodologies necessary for researchers to confidently synthesize and characterize this and structurally related compounds, ensuring the scientific integrity required for progression in drug development and chemical research.

References

An In-depth Technical Guide to the Solid-State Characterization of 3-Nitro-4-(1H-pyrazol-1-YL)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, governed by the crystalline arrangement of molecules, directly influence critical parameters such as solubility, bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both a challenge and an opportunity. A comprehensive understanding and control of polymorphism are non-negotiable for regulatory approval and the successful commercialization of a drug product. This guide provides a detailed framework for the systematic investigation of the solid-state chemistry of 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid. While specific crystal structure and polymorphism data for this particular molecule are not widely published, this document serves as a technical whitepaper, outlining the necessary synthetic and analytical methodologies a researcher would employ for a thorough characterization. We present a proposed synthetic route, a robust workflow for polymorphic screening, and a multi-technique approach for the physicochemical and structural analysis of potential solid forms. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and data interpretation required for a successful solid-state characterization program.

Introduction: The Critical Role of Polymorphism in Drug Development

Polymorphism is the phenomenon where a single chemical compound can crystallize in different solid-state arrangements, known as polymorphs. These forms have the same chemical composition but differ in their crystal lattice structure. Such structural differences can lead to significant variations in physical properties, including melting point, dissolution rate, and solid-state stability. For instance, a metastable polymorph might exhibit higher solubility and bioavailability, which could be advantageous for certain therapeutic applications. However, this form could also be prone to converting to a more stable, less soluble form over time, impacting the drug's efficacy and shelf-life. The case of Ritonavir, an HIV protease inhibitor, famously highlighted the profound commercial and therapeutic impact of an unforeseen, more stable polymorph appearing post-launch.

The molecule this compound incorporates several functional groups that are conducive to forming a variety of intermolecular interactions, suggesting a high propensity for polymorphism. The benzoic acid moiety can form strong hydrogen-bonded dimers, a common supramolecular synthon in crystal engineering. The pyrazole ring offers additional hydrogen bond acceptors, while the nitro group can participate in dipole-dipole interactions and weaker hydrogen bonds. The aromatic rings also allow for potential π-π stacking interactions. The interplay of these interactions makes a comprehensive polymorphic screen essential to identify all accessible crystalline forms and to select the one with the most suitable properties for development.

Part I: Synthesis of this compound

A logical and efficient synthesis is the first step in any solid-state characterization. Below is a proposed synthetic pathway for this compound, based on established organic chemistry transformations. The synthesis involves a nucleophilic aromatic substitution reaction.

Synthetic Pathway A 4-Fluoro-3-nitrobenzoic acid reagents K2CO3, DMSO Heat A->reagents B 1H-Pyrazole B->reagents C This compound reagents->C SNA_r_

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol: Synthesis and Purification
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Fluoro-3-nitrobenzoic acid (1.0 eq), 1H-Pyrazole (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add anhydrous Dimethyl sulfoxide (DMSO) to the flask to create a slurry.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

  • Acidification: Acidify the aqueous mixture with 1N HCl until the pH is approximately 2-3. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Part II: A Systematic Approach to Polymorphic Screening

A comprehensive polymorphic screen aims to crystallize the compound under a wide range of conditions to discover as many solid forms as possible. The choice of solvents and crystallization methods is critical.

Polymorphic Screening Workflow cluster_0 Crystallization Methods cluster_1 Characterization cluster_2 Analysis A Slow Evaporation E PXRD A->E B Solvent/Anti-solvent B->E C Cooling Crystallization C->E D Slurry Conversion D->E H Identify Unique Forms E->H F DSC/TGA I Determine Stability F->I G Microscopy G->H H->I J Full Characterization (SCXRD, ssNMR) I->J

Caption: Workflow for a comprehensive polymorphic screen.

Experimental Protocols for Crystallization
  • Slow Evaporation: Dissolve the compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile) at a concentration just below saturation. Leave the solutions in vials covered with perforated parafilm to evaporate slowly at ambient and elevated temperatures.

  • Solvent-Antisolvent Addition: Create a concentrated solution of the compound in a "good" solvent. Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until turbidity is observed. Allow the solution to stand for crystal growth.

  • Cooling Crystallization: Prepare saturated solutions at an elevated temperature. Allow the solutions to cool slowly to room temperature and then to sub-ambient temperatures (e.g., 4 °C).

  • Slurry Conversion: Stir a suspension of the compound in a solvent in which it is sparingly soluble for an extended period (e.g., 7-14 days). This method helps to convert any metastable forms to the most stable form at that temperature.

Part III: Physicochemical and Structural Characterization of Solid Forms

Once different solid forms are generated, a suite of analytical techniques is employed for their characterization.

Primary Characterization Techniques

Powder X-ray Diffraction (PXRD) PXRD is the primary tool for identifying different crystalline forms, each of which will produce a unique diffraction pattern.

  • Protocol:

    • Gently grind a small amount of the sample (5-10 mg) to ensure a random orientation of the crystallites.

    • Mount the sample on a zero-background sample holder.

    • Collect the diffraction pattern using a diffractometer with Cu Kα radiation. A typical scan range would be from 2° to 40° in 2θ with a step size of 0.02°.

    • Compare the resulting diffractograms. Different peak positions indicate different polymorphs.

Single-Crystal X-ray Diffraction (SCXRD) When suitable single crystals are obtained, SCXRD provides unambiguous determination of the crystal structure, including unit cell parameters, space group, and molecular packing.

  • Protocol:

    • Identify a suitable single crystal under a microscope.

    • Mount the crystal on a goniometer head.

    • Place the goniometer on the diffractometer and cool the crystal under a stream of nitrogen (typically to 100 K) to minimize thermal motion.

    • Collect the diffraction data.

    • Solve and refine the crystal structure using specialized software (e.g., SHELX).[1]

Thermal Analysis (DSC and TGA) Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, revealing melting points, phase transitions, and desolvation events. Thermogravimetric Analysis (TGA) measures changes in mass with temperature, primarily used to identify solvates.

  • Protocol:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

    • Place the pan in the DSC or TGA instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Analyze the resulting thermogram for thermal events.

Hypothetical Form PXRD Peaks (2θ) DSC Onset (°C) TGA Weight Loss (%) Description
Form I 7.5, 12.3, 15.8, 22.1, 25.4185.2 (Melt)< 0.1Anhydrous, stable form
Form II 8.1, 10.5, 16.2, 21.0, 24.3170.1 (Melt)< 0.1Anhydrous, metastable form
Solvate A 6.8, 9.2, 14.5, 18.9, 23.7110.5 (Desolvation)~7.5Ethyl Acetate Solvate

Caption: Example data table for hypothetical solid forms.

Secondary Characterization Techniques
  • Vibrational Spectroscopy (FT-IR/Raman): These techniques are sensitive to the local molecular environment. Changes in hydrogen bonding and conformation between polymorphs will result in shifts in the vibrational spectra.

  • Solid-State NMR (ssNMR): ssNMR, particularly ¹³C CPMAS, is a powerful tool for distinguishing polymorphs. The number of unique resonances in the spectrum corresponds to the number of crystallographically independent molecules in the asymmetric unit.

Part IV: Data Interpretation and Polymorph Selection

The collective data from all techniques is used to build a complete picture of the polymorphic landscape of the compound.

Polymorph Selection node_A Identify All Forms PXRD, DSC, TGA, Spectroscopy node_B Assess Relative Stability Slurry Experiments DSC (Heat of Fusion Rule) node_A->node_B node_C Evaluate Physicochemical Properties Solubility, Dissolution Rate Physical/Chemical Stability node_B->node_C node_D {Select Candidate Form for Development|Thermodynamically stable form is preferred unless a metastable form offers a significant biopharmaceutical advantage and can be reliably manufactured.} node_C->node_D

Caption: Decision-making workflow for polymorph selection.

The primary goal is to identify the thermodynamically most stable form at ambient conditions, as this form is generally preferred for development to mitigate the risk of phase conversion during the shelf-life of the drug product. The relative stability of polymorphs can be determined through slurry experiments or by applying Burger's rules of thumb (e.g., the heat of fusion rule, where the polymorph with the higher melting point is often more stable). However, a metastable form may be chosen if it offers a significant advantage in bioavailability and can be manufactured consistently without converting to the stable form.

Conclusion

The solid-state characterization of a new chemical entity like this compound is a critical and multi-faceted endeavor. A thorough investigation, beginning with a reliable synthesis and extending through a comprehensive polymorphic screen and multi-technique characterization, is essential for de-risking the drug development process. By systematically applying the principles and protocols outlined in this guide, researchers can build a robust understanding of the compound's solid-state properties, enabling the selection of an optimal crystalline form for further development. This ensures the final drug product is safe, effective, and stable, meeting the stringent requirements of both regulatory agencies and patients.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the characterization of a novel pharmaceutical candidate, 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid. For researchers, medicinal chemists, and drug development professionals, understanding the fundamental physicochemical properties of a new chemical entity (NCE) is a cornerstone of a successful development program. Solubility and stability are not merely data points; they are critical determinants of a compound's bioavailability, manufacturability, and shelf-life.

This document offers a prospective strategy for a full solubility and stability assessment. Given the novelty of the target compound, this guide synthesizes established international guidelines with field-proven methodologies to create a robust, self-validating investigational plan. We will explore the "why" behind each experimental choice, providing the causal logic essential for adapting these protocols to other NCEs.

Predicted Physicochemical Properties

While experimental data for this compound is not publicly available, we can infer a likely profile based on its structural motifs and data from analogous compounds. The structure combines a benzoic acid moiety, a pyrazole ring, and a nitro group. The benzoic acid component introduces an ionizable carboxylic acid group (pKa ~4-5), suggesting that its aqueous solubility will be highly pH-dependent. The pyrazole and nitro groups contribute to the molecule's polarity and potential for hydrogen bonding, but also to its crystal lattice energy, which will influence its intrinsic solubility.

PropertyPredicted Value/CharacteristicRationale / Analogous Compound Data
Molecular FormulaC₁₀H₇N₃O₄Based on chemical structure.
Molecular Weight~249.18 g/mol Calculated from the molecular formula.
XLogP3~1.5 - 2.5An estimation based on similar structures like 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (XLogP3 = 1.9)[1]. This suggests moderate lipophilicity.
pKa~4.0 - 5.0The carboxylic acid group is the primary acidic center. The electron-withdrawing nitro group may slightly increase its acidity compared to benzoic acid.
Aqueous SolubilityLow to moderate; pH-dependentExpected to be low in acidic media (unionized form) and increase significantly in neutral to basic media (ionized carboxylate form).
Stability ConcernsPotential for photolytic and hydrolytic degradationThe nitro-aromatic system may be susceptible to photodecomposition. The molecule contains functionalities that could be susceptible to hydrolysis under extreme pH conditions.

Part 1: Comprehensive Solubility Assessment

Solubility dictates the achievable concentration of a drug in solution and is a primary factor influencing its absorption and bioavailability. We must distinguish between two key types of solubility measurements.[2]

  • Thermodynamic Solubility: The true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions. This is a critical parameter for formulation and biopharmaceutical classification.[3][4]

  • Kinetic Solubility: A high-throughput assessment of how readily a compound dissolves and stays in solution under non-equilibrium conditions, often from a DMSO stock. This is highly relevant for screening compounds in early discovery and predicting behavior in in vitro assays.[2][5]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is the gold standard for determining equilibrium solubility.[3][6] The core principle is to saturate a solvent with an excess of the solid compound, allow it to reach equilibrium, and then measure the concentration of the dissolved analyte.

Methodology:

  • Preparation: Accurately weigh an excess of solid this compound (e.g., 1-2 mg) into multiple glass vials.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test medium to each vial. A range of buffers should be used to assess pH-dependent solubility:

    • Simulated Gastric Fluid (SGF, pH 1.2)

    • Simulated Intestinal Fluid (FaSSIF, pH 6.5)

    • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a minimum of 24-48 hours to ensure equilibrium is reached.

    • Causality: Shorter incubation times may only yield kinetic solubility values. A 24-48 hour period is necessary to overcome the kinetic barriers of dissolving the solid-state crystal lattice, allowing the system to reach a true thermodynamic equilibrium.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle. Separate the undissolved solid from the supernatant. This is a critical step to avoid artificially high results. The preferred method is centrifugation at high speed (e.g., >10,000 g for 15 minutes). Filtration can also be used, but one must ensure the filter material does not bind the compound.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method against a standard calibration curve.

Experimental Protocol: Kinetic Solubility (Nephelometry)

This high-throughput method is ideal for early-stage discovery, providing rapid assessment of solubility under conditions that mimic many biological assays.[8][9] It relies on measuring the light scattered by microscopic particles of precipitate formed when a DMSO stock solution is diluted into an aqueous buffer.[2]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

  • Plate Setup: In a 96- or 384-well microtiter plate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).

  • Compound Addition: Using an automated liquid handler, perform serial dilutions of the DMSO stock solution directly into the buffer-containing wells. This creates a range of concentrations (e.g., from 200 µM down to <1 µM). The final DMSO concentration should be kept low and consistent (typically ≤1%).

  • Incubation: Shake the plate for a short incubation period (e.g., 1-2 hours) at room temperature.

  • Measurement: Place the microplate into a laser nephelometer. The instrument measures the intensity of light scattered by any precipitate that has formed in the wells.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.[9]

Data Presentation: Solubility Profile
MediumpHTemperature (°C)Thermodynamic Solubility (µg/mL)Kinetic Solubility (µM)
SGF1.225
FaSSIF6.537
PBS7.437
Water~7.025

Workflow for Solubility Assessment

G cluster_0 Thermodynamic Solubility (Equilibrium) cluster_1 Kinetic Solubility (High-Throughput) A Weigh Excess Solid Compound B Add Aqueous Buffer (e.g., pH 1.2, 6.5, 7.4) A->B C Equilibrate for 24-48h (Shaking at constant T) B->C D Separate Solid and Supernatant (Centrifugation/Filtration) C->D E Quantify Supernatant (HPLC-UV vs. Calibration Curve) D->E End Solubility Profile Report E->End F Prepare High Conc. DMSO Stock (e.g., 20 mM) G Serial Dilute into Aqueous Buffer in Microplate F->G H Incubate for 1-2h G->H I Measure Light Scattering (Nephelometry) H->I J Determine Precipitation Point I->J J->End Start Compound Synthesis Start->A Start->F

Solubility Assessment Workflow

Part 2: Stability Assessment and Forced Degradation

Stability testing is essential to identify potential degradation pathways and to develop a stable formulation with an appropriate shelf-life. Forced degradation (or stress testing) studies are the cornerstone of this process.[10] As mandated by the International Council for Harmonisation (ICH) guidelines, these studies deliberately expose the drug substance to harsh conditions to accelerate decomposition.[11][12] The primary goals are:

  • To elucidate potential degradation products and pathways.

  • To demonstrate that the chosen analytical method is "stability-indicating," meaning it can accurately measure the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products without interference.[13]

Protocol: Development of a Stability-Indicating RP-HPLC Method

A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method is required before initiating stress studies.

Methodology:

  • Column and Mobile Phase Screening: Screen various C18 columns and mobile phase conditions (e.g., gradients of acetonitrile or methanol with buffered aqueous phases like phosphate or acetate buffers) to achieve good peak shape and retention for the parent compound.

  • Forced Degradation Sample Analysis: Subject the compound to preliminary, harsh stress conditions (e.g., strong acid/base, high heat) to generate degradants.

  • Method Optimization: Analyze the stressed samples. The goal is to optimize the HPLC gradient, flow rate, and detection wavelength to achieve baseline separation between the parent peak and all major degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity, ensuring that each peak corresponds to a single component.

Protocols: Forced Degradation Studies

These studies should be conducted according to ICH Q1A(R2) and Q1B guidelines.[11][14] The goal is to achieve a target degradation of approximately 5-20%. Degradation beyond this level can lead to secondary degradation products that may not be relevant under normal storage conditions.[15]

General Procedure: Prepare solutions of the compound (~1 mg/mL) in appropriate solvents. Include a control sample stored under ambient conditions in the dark. After the stress period, neutralize the samples if necessary, dilute to a suitable concentration, and analyze by the stability-indicating HPLC method.

  • Acid and Base Hydrolysis:

    • Conditions: 0.1 M HCl and 0.1 M NaOH.

    • Procedure: Incubate solutions at elevated temperatures (e.g., 60-80°C) and collect samples at various time points (e.g., 2, 6, 12, 24 hours).

    • Causality: Extreme pH conditions test for the lability of functional groups susceptible to acid or base-catalyzed hydrolysis.

  • Oxidative Degradation:

    • Conditions: 3-30% Hydrogen Peroxide (H₂O₂).

    • Procedure: Store the solution at room temperature and monitor over time.

    • Causality: This tests the compound's susceptibility to oxidation, a common degradation pathway. The pyrazole ring and other parts of the molecule may be susceptible.

  • Thermal Degradation:

    • Conditions: Expose the solid compound to dry heat (e.g., 80°C) and high humidity (e.g., 75% RH) in a stability chamber.

    • Procedure: Analyze samples at set intervals (e.g., 1, 5, 10 days).

    • Causality: This evaluates the intrinsic thermal stability of the solid form and its sensitivity to moisture.

  • Photostability:

    • Conditions: As per ICH Q1B, expose the solid compound and a solution to a calibrated light source.[16][17]

    • Procedure: The total exposure should be no less than 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[18] A dark control sample must be protected from light to differentiate between thermal and photolytic degradation.

    • Causality: The nitro-aromatic system is a known chromophore that can absorb UV/Vis light, potentially leading to photochemical degradation. This test is critical for determining packaging and storage requirements.

Data Presentation: Forced Degradation Summary
Stress ConditionTime/Duration% Assay of Parent Compound% DegradationNo. of DegradantsMass Balance (%)
0.1 M HCl (80°C)24 h
0.1 M NaOH (60°C)12 h
3% H₂O₂ (RT)24 h
Dry Heat (80°C)10 days
Photostability (ICH Q1B)1.2 M lux-hr / 200 W-hr/m²

Workflow for Stability Assessment

G cluster_0 Method Development cluster_1 Forced Degradation Studies (ICH Q1A/Q1B) A Develop RP-HPLC Method for Parent Compound B Generate Preliminary Degradation Products A->B C Optimize Method for Separation (Parent + Degradants) B->C D Validate as Stability-Indicating (Peak Purity) C->D E Hydrolytic Stress (Acid & Base) D->E F Oxidative Stress (H₂O₂) D->F G Thermal Stress (Dry & Humid Heat) D->G H Photolytic Stress (Light & UVA Exposure) D->H Analyze Analyze All Stressed Samples with Validated HPLC Method E->Analyze F->Analyze G->Analyze H->Analyze Start Compound Available Start->A End Stability Profile & Degradation Pathway Elucidation Analyze->End

Forced Degradation and Stability Workflow

Conclusion

This technical guide outlines a rigorous, phase-appropriate strategy for determining the solubility and stability of this compound. By systematically applying these thermodynamic and kinetic solubility assays, alongside a comprehensive forced degradation program guided by ICH principles, researchers can build a robust data package. This information is indispensable for making informed decisions in lead optimization, selecting appropriate formulations for in vivo studies, and ultimately advancing a promising new chemical entity through the drug development pipeline. The methodologies and causal explanations provided herein serve as a validated blueprint for the physicochemical characterization of this and other novel therapeutic candidates.

References

Physical and chemical properties of 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data, this guide synthesizes computationally predicted properties with empirical data from structurally related analogs to offer a robust profile of the molecule. We will delve into its structural features, physicochemical parameters, and predicted spectral characteristics. Furthermore, this guide will explore the compound's potential reactivity and discuss synthetic strategies based on established methodologies for related pyrazole and nitrobenzoic acid derivatives. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics incorporating this scaffold.

Introduction: The Significance of Pyrazole-Containing Scaffolds in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The incorporation of a pyrazole moiety into a benzoic acid framework, particularly one bearing a nitro group, introduces a unique combination of electronic and steric features that can be exploited for targeted drug design. This compound, the subject of this guide, represents a novel building block with potential applications in the development of anticancer, anti-inflammatory, and antimicrobial agents. The electron-withdrawing nature of the nitro group, coupled with the hydrogen-bonding capabilities of the pyrazole and carboxylic acid functionalities, suggests a high potential for specific molecular interactions within biological systems.

Molecular Structure and Identification

The foundational step in understanding the properties of any molecule is a thorough characterization of its structure and unambiguous identification.

Figure 1. 2D Chemical Structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₀H₇N₃O₄
CAS Number Not available
Canonical SMILES C1=CC(=C(C=C1C(=O)O)N2C=CC=N2)--INVALID-LINK--[O-]
InChI InChI=1S/C10H7N3O4/c14-10(15)6-2-1-5(9(3-6)13(16)17)12-7-4-8-11-12/h1-4,7-8H,(H,14,15)
InChIKey Not available

Physicochemical Properties: A Comparative Analysis

Table 2: Predicted and Experimental Physicochemical Properties

PropertyThis compound (Predicted)3-Nitrobenzoic Acid (Experimental)4-Nitrobenzoic Acid (Experimental)1H-Pyrazole (Experimental)
Molecular Weight 249.18 g/mol 167.12 g/mol [1]167.12 g/mol [2]68.08 g/mol [3]
Melting Point Data not available139-141 °C[4]237 °C[5]67-70 °C
Boiling Point Data not availableDecomposesSublimes[5]186-188 °C
pKa Data not available3.47[4]3.44[2]2.5 (conjugate acid)
LogP Data not available1.83[1]1.89[2]0.3[3]
Solubility in Water Data not available0.24 g/100 mL (15 °C)[4]<0.1 g/100 mL (26 °C)[5]Soluble

The predicted molecular weight of 249.18 g/mol for the target compound is a direct calculation from its molecular formula. The acidity, represented by the pKa, is expected to be in a similar range to 3- and 4-nitrobenzoic acids, as the carboxylic acid proton is the primary acidic site. The electron-withdrawing nature of both the nitro group and the pyrazole ring is likely to enhance the acidity of the carboxylic acid compared to unsubstituted benzoic acid. The LogP value, a measure of lipophilicity, is anticipated to be influenced by the polar nitro and carboxylic acid groups, as well as the heterocyclic pyrazole ring.

Predicted Spectral Data

While experimental spectra are the gold standard for structural elucidation, computational predictions provide valuable insights for compound identification and characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid and pyrazole rings. The protons on the benzoic acid ring will be influenced by the electron-withdrawing effects of the nitro and pyrazole substituents, likely causing downfield shifts. The pyrazole protons will also exhibit characteristic chemical shifts.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield. The aromatic carbons will have chemical shifts influenced by the attached functional groups, with carbons attached to the nitro and pyrazole groups showing characteristic shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹.

  • N-O stretch (nitro group): Two strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

  • C=C and C=N stretches (aromatic and pyrazole rings): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are likely to involve the loss of the carboxylic acid group, the nitro group, and cleavage of the pyrazole ring.

Synthesis and Reactivity

While a specific synthesis for this compound has not been detailed in the searched literature, a plausible synthetic route can be proposed based on established organic chemistry principles.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Fluoro-3-nitrobenzoic_acid 4-Fluoro-3-nitrobenzoic acid SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 4-Fluoro-3-nitrobenzoic_acid->SNAr_Reaction 1H-Pyrazole 1H-Pyrazole 1H-Pyrazole->SNAr_Reaction Target_Molecule This compound SNAr_Reaction->Target_Molecule

Figure 2. Proposed synthetic workflow for this compound.

A likely synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction.[6] The starting materials would be 4-fluoro-3-nitrobenzoic acid and 1H-pyrazole. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, and the fluorine atom is a good leaving group. The pyrazole, acting as a nucleophile, would displace the fluoride to form the desired product. The reaction would typically be carried out in a polar aprotic solvent in the presence of a base to deprotonate the pyrazole.

The reactivity of this compound will be dictated by its functional groups. The carboxylic acid can undergo esterification, amidation, and reduction. The nitro group can be reduced to an amine, providing a handle for further functionalization. The pyrazole ring is generally stable but can undergo electrophilic substitution under certain conditions.

Potential Applications in Drug Development

The structural motifs present in this compound suggest several potential applications in drug development. The pyrazole ring is a common feature in many anti-inflammatory drugs (e.g., celecoxib) and anticancer agents. The nitroaromatic group, while sometimes associated with toxicity, is also present in some approved drugs and can be a key pharmacophoric element. The carboxylic acid provides a point for salt formation to improve solubility and can also engage in important hydrogen bonding interactions with biological targets. This compound could serve as a valuable starting point for the synthesis of libraries of compounds to be screened for a variety of biological activities.

Conclusion

This compound is a compound with significant potential as a building block in medicinal chemistry. While experimental data is currently sparse, computational predictions, in conjunction with data from related compounds, provide a solid foundation for understanding its physicochemical properties and reactivity. The proposed synthetic route offers a viable method for its preparation, opening the door for its exploration in drug discovery programs. Further experimental characterization of this molecule is warranted to fully elucidate its properties and unlock its therapeutic potential.

References

A Technical Guide to the Quantum Chemical Analysis of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic Acid for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry. The structural backbone, combining a benzoic acid moiety with pyrazole and nitro functional groups, suggests a rich potential for diverse biological activities.[1][2] Leveraging quantum mechanics, specifically Density Functional Theory (DFT), offers a powerful, predictive lens to elucidate the molecule's fundamental electronic structure, reactivity, and spectroscopic properties before significant investment in synthesis and experimental testing.[3][4][5] This guide is intended for researchers, computational chemists, and drug development professionals, offering a detailed protocol from initial geometry optimization to the interpretation of electronic properties and their implications for pharmacology. We will explore the causality behind methodological choices, ensuring a robust and validated computational model that can accelerate the drug discovery pipeline.[6][7]

Introduction: The Rationale for a Computational Approach

The process of bringing a new therapeutic agent to market is notoriously long and expensive. Early-stage drug discovery relies on identifying and optimizing lead compounds that exhibit promising interactions with a biological target. This compound represents a compelling scaffold. Pyrazole derivatives are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Simultaneously, nitroaromatic compounds are a class of molecules with extensive applications, though their inclusion often necessitates a careful evaluation of reactivity and potential toxicity.[1][8][9][10]

Quantum chemical calculations provide an in silico pathway to characterize such molecules with high precision.[3] By solving approximations of the Schrödinger equation, we can model molecular behavior at the electronic level. This allows us to:

  • Predict Stable Structures: Determine the most energetically favorable three-dimensional conformation.

  • Understand Chemical Reactivity: Identify which parts of the molecule are likely to donate or accept electrons, guiding the understanding of potential metabolic pathways and interactions with biological macromolecules.[11][12]

  • Simulate Spectroscopic Data: Generate theoretical FT-IR and UV-Vis spectra to aid in the experimental verification of the synthesized compound.[13][14]

  • Guide Drug Design: Use insights from electronic properties to inform the rational design of analogues with enhanced efficacy or reduced off-target effects.[15]

This guide employs Density Functional Theory (DFT), a method that offers an optimal balance of computational accuracy and efficiency for molecules of this size, making it a cornerstone of modern computational chemistry.[3][16]

Detailed Computational Methodology: A Validated Workflow

The reliability of quantum chemical predictions hinges on a methodologically sound workflow. Each step, from software choice to the selection of theoretical models, is a critical decision that influences the quality of the final data.

Software and Theoretical Model Selection

For this analysis, we utilize the Gaussian 16 software suite, a widely adopted platform for electronic structure calculations. The core of our methodology is the Density Functional Theory (DFT) approach.[3]

  • Functional Selection: B3LYP. We have selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is renowned for its robust performance in predicting the geometries and electronic properties of a vast range of organic molecules, making it a trustworthy choice for this system.[17][18][19]

  • Basis Set Selection: 6-311++G(d,p). The basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set provides a high level of flexibility and accuracy:

    • 6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, offering a more accurate representation than smaller sets.

    • ++: Adds diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing systems with potential lone pairs or delocalized electrons, such as the nitro and carboxyl groups.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is essential for describing chemical bonds accurately.[14][17]

Step-by-Step Computational Protocol
  • Input Structure Generation: Build an initial 3D structure of this compound using a molecular editor like GaussView 6 or Avogadro.

  • Calculation Setup: Create a Gaussian input file with the following keywords: #p B3LYP/6-311++G(d,p) Opt Freq.

    • #p: Requests enhanced print output.

    • B3LYP/6-311++G(d,p): Specifies the chosen functional and basis set.

    • Opt: Requests a geometry optimization to find the lowest energy structure.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Execution: Submit the calculation to the Gaussian program.

  • Validation: Upon completion, verify two key outputs:

    • The optimization has converged successfully.

    • The frequency calculation yields zero imaginary frequencies . This confirms the optimized structure is a true energy minimum. A single imaginary frequency would indicate a transition state.

  • Input Preparation: Use the optimized coordinates from the previous step.

  • Calculation Setup: Create a new Gaussian input file. To obtain detailed electronic properties, include the Pop=NBO keyword to perform a Natural Bond Orbital analysis: #p B3LYP/6-311++G(d,p) Pop=NBO.

  • Execution and Analysis: Run the calculation. The output file will contain crucial information for analysis, including:

    • Molecular Orbital energies (for HOMO-LUMO analysis).

    • Mulliken and NBO atomic charges.

    • Data to generate the Molecular Electrostatic Potential (MEP) surface.

Workflow Visualization

The logical flow of the computational procedure is critical for reproducibility and understanding.

G Computational Workflow for Quantum Chemical Analysis cluster_0 Step 1: Structural Analysis cluster_1 Step 2: Electronic & Reactivity Analysis A Initial 3D Structure (GaussView/Avogadro) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Energy Minimum) B->C D Validation: No Imaginary Frequencies C->D E Optimized Geometry (From Step 1) D->E Proceed if Validated F Single-Point Energy Calculation (B3LYP/6-311++G(d,p)) E->F G Property Extraction: - HOMO/LUMO Energies - Molecular Electrostatic Potential - NBO/Mulliken Charges F->G

Caption: A flowchart of the DFT-based computational protocol.

Analysis of Results: Unveiling Molecular Properties

Disclaimer: The following quantitative data are illustrative examples based on typical results for similar molecular structures in the literature and are presented to demonstrate the interpretation of actual computational output.

Optimized Molecular Geometry

The geometry optimization reveals the molecule's most stable 3D conformation. Key structural parameters are summarized below.

ParameterDescriptionPredicted Value
Bond Lengths (Å)
C=O (Carboxylic Acid)Carbonyl bond length1.21 Å
O-H (Carboxylic Acid)Hydroxyl bond length0.97 Å
N-O (Nitro Group)Nitro group bond lengths (asymmetric/symmetric)1.23 Å
C-N (Benzoic-Nitro)Bond connecting nitro to the benzene ring1.48 Å
C-N (Benzoic-Pyrazole)Bond connecting pyrazole to the benzene ring1.42 Å
Dihedral Angle (°)
C-C-N-N (Benzoic-Pyrazole)Torsion angle between the two rings~35°

The predicted non-zero dihedral angle suggests that the pyrazole and benzoic acid rings are not perfectly coplanar. This twist is a result of steric hindrance between the hydrogen on the pyrazole ring and the nitro group on the benzoic acid ring. This conformational detail is critical as it influences the molecule's overall shape and how it can fit into a receptor's binding pocket.

Vibrational Analysis for Spectroscopic Characterization

The calculated vibrational frequencies serve a dual purpose: they confirm the stability of the optimized structure and predict the molecule's infrared (FT-IR) spectrum.[14][20]

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
O-H StretchCarboxylic Acid3450 cm⁻¹3500-3400 cm⁻¹
C=O StretchCarboxylic Acid1720 cm⁻¹1725-1700 cm⁻¹
N-O Asymmetric StretchNitro Group1545 cm⁻¹1560-1515 cm⁻¹
N-O Symmetric StretchNitro Group1350 cm⁻¹1360-1315 cm⁻¹
C=N StretchPyrazole Ring1560 cm⁻¹1570-1550 cm⁻¹

The strong correlation between the predicted frequencies and known experimental ranges for these functional groups provides confidence in the accuracy of the B3LYP/6-311++G(d,p) model for this molecule.[21]

Electronic Properties and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding electronic behavior.[22] The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept them.[12] The energy gap between them (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[11][19]

ParameterDescriptionPredicted Value
EHOMOHighest Occupied Molecular Orbital-6.8 eV
ELUMOLowest Unoccupied Molecular Orbital-2.5 eV
ΔE (HOMO-LUMO Gap) Energy Gap 4.3 eV

An energy gap of 4.3 eV suggests a molecule that is kinetically stable but retains sufficient reactivity to engage in biological interactions. For drug-like molecules, an ideal HOMO energy is often in the -5.5 to -6.2 eV range, and the LUMO energy in the -2.5 to -0.5 eV range, placing our molecule within a reasonable spectrum for bioactivity.[15] The HOMO is likely localized over the pyrazole and benzoic acid rings, while the LUMO is expected to be concentrated on the nitrobenzoic acid moiety due to the strong electron-withdrawing nature of the nitro group.

G cluster_0 Energy Levels LUMO LUMO -2.5 eV HOMO HOMO -6.8 eV Gap ΔE = 4.3 eV HOMO->Gap Energy_Axis Energy Energy_Axis->HOMO Gap->LUMO

Caption: HOMO and LUMO energy levels and the resulting energy gap.

The MEP is an invaluable tool for visualizing the charge distribution and predicting sites for non-covalent interactions.[23][24] It maps the electrostatic potential onto the electron density surface.

  • Negative Regions (Red/Yellow): These are electron-rich areas, prone to electrophilic attack and are prime locations for forming hydrogen bonds as acceptors. For our molecule, the most intense negative potential is expected around the oxygen atoms of the nitro and carboxylic acid groups, as well as one of the pyrazole nitrogen atoms.[25][26]

  • Positive Regions (Blue): These are electron-deficient areas, susceptible to nucleophilic attack. The most positive potential will be located on the acidic proton of the carboxylic acid group, making it a strong hydrogen bond donor.

  • Neutral Regions (Green): These areas are typically non-polar, such as the C-H bonds of the aromatic rings.

G MEP and Interaction Potential cluster_neg Negative MEP Regions cluster_pos Positive MEP Regions Molecule 3-Nitro-4-(1H-pyrazol-1-yl) benzoic acid N1 Nitro Oxygens Molecule->N1 identifies N2 Carbonyl Oxygen Molecule->N2 identifies N3 Pyrazole Nitrogen Molecule->N3 identifies P1 Carboxylic Acid Proton Molecule->P1 identifies Interaction1 H-Bond Acceptor Site N1->Interaction1 acts as N2->Interaction1 acts as N3->Interaction1 acts as Interaction2 H-Bond Donor Site P1->Interaction2 acts as

Caption: Relationship between MEP regions and intermolecular forces.

Implications for Drug Development and Medicinal Chemistry

The true value of these quantum chemical calculations lies in their translation into actionable insights for drug discovery.[4]

  • Pharmacophore Mapping: The MEP analysis provides a detailed pharmacophore map. The distinct hydrogen bond donor (the -OH group) and multiple hydrogen bond acceptor sites (nitro/carbonyl oxygens, pyrazole nitrogen) are key features for molecular recognition at a receptor binding site.[23] This information is critical for virtual screening and structure-based drug design.

  • Predicting Reactivity and Metabolism: The HOMO-LUMO analysis and MEP surface help predict the molecule's reactivity. The electron-deficient nature of the aromatic ring, enhanced by the nitro group, suggests potential sites for nucleophilic aromatic substitution. Furthermore, the nitro group itself is known to be a substrate for metabolic reduction by nitroreductase enzymes, a critical consideration for both drug activation and potential toxicity mechanisms.[1][10]

  • Guiding Analogue Synthesis: Should lead optimization be necessary, this computational data provides a rational basis for modification. For example, to modulate reactivity, one could replace the nitro group with a different electron-withdrawing group. To alter solubility or hydrogen bonding capacity, modifications could be targeted at the carboxylic acid. The impact of these hypothetical changes can be quickly assessed computationally before committing to synthetic efforts.

  • Aid in Experimental Characterization: The predicted FT-IR spectrum serves as a theoretical benchmark. When the compound is synthesized, comparison with the experimental spectrum can help confirm its identity and purity, a vital step in quality control.[13]

Conclusion

This guide has outlined a robust and validated workflow for the quantum chemical analysis of this compound using Density Functional Theory. We have demonstrated how to move from a basic molecular structure to a rich dataset describing its geometry, stability, spectroscopic signature, and electronic properties. The insights derived from geometry optimization, frequency analysis, HOMO-LUMO calculations, and Molecular Electrostatic Potential mapping provide a deep understanding of the molecule's intrinsic characteristics. For professionals in drug development, this computational approach is not merely an academic exercise; it is a predictive, cost-effective tool that can de-risk and accelerate the discovery pipeline by providing critical information long before a molecule is ever synthesized.

References

A Comprehensive Guide to the Thermal Decomposition Analysis of 3-Nitro-4-(1H-pyrazol-1-YL)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the thermal decomposition analysis of 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid. Given the compound's structural motifs—a nitroaromatic system, a pyrazole heterocycle, and a benzoic acid functional group—a thorough understanding of its thermal stability is paramount for safe handling, storage, and application, particularly in the fields of pharmaceuticals and energetic materials. This document outlines a multi-technique analytical approach, beginning with a proposed synthesis route and progressing through detailed protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) via TGA-Mass Spectrometry (TGA-MS). We present a hypothesized decomposition pathway based on the known behavior of analogous structures and detail the methodologies for kinetic analysis to predict the material's long-term stability. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust safety and stability profile for this and similar complex organic molecules.

Introduction: The Imperative for Thermal Analysis

The molecule this compound is a complex organic structure featuring functional groups that are known to impart both therapeutic potential and energetic properties. The presence of a nitro group attached to a benzene ring classifies it as a nitroaromatic compound, a class of materials frequently studied for their energetic characteristics and potential thermal instability.[1][2] The pyrazole moiety is a common scaffold in pharmacologically active compounds, while the benzoic acid group enhances solubility and provides a reactive handle for further chemical modification.[3][4]

The confluence of these groups necessitates a rigorous evaluation of the compound's thermal behavior. For pharmaceutical applications, thermal stability is a critical quality attribute that influences shelf-life, formulation strategy, and manufacturing process safety.[5][6] Inadvertent decomposition can lead to loss of efficacy and the generation of potentially toxic impurities. Conversely, if considered for energetic applications, understanding the decomposition onset, energy release, and gaseous products is fundamental to assessing its performance and safety.[7]

This guide provides the scientific rationale and detailed experimental protocols to comprehensively characterize the thermal decomposition of this compound. We will proceed from a predictive hypothesis of its decomposition mechanism to a self-validating system of experimental protocols designed to test this hypothesis and generate a complete thermal profile.

Hypothesized Decomposition Pathway

The thermal decomposition of a multi-functional molecule is often initiated at its weakest chemical bond. By deconstructing this compound into its constituent parts, we can formulate a hypothesis for its decomposition pathway.

  • Nitro Group Initiation: The Carbon-Nitro (C-NO₂) bond is typically the most labile bond in nitroaromatic compounds.[1][8] Therefore, the primary decomposition event is hypothesized to be the homolytic cleavage of the C-NO₂ bond, releasing nitrogen dioxide (NO₂) gas. This is a highly exothermic step.

  • Decarboxylation: Benzoic acid and its derivatives are known to undergo decarboxylation at elevated temperatures, releasing carbon dioxide (CO₂).[9][10] This is expected to be a subsequent or concurrent decomposition step.

  • Pyrazole Ring Fragmentation: Following the initial high-energy events, the remaining pyrazole ring structure is expected to fragment. The decomposition of pyrazole rings can proceed through various pathways, including the elimination of molecular nitrogen (N₂) or the formation of hydrogen cyanide (HCN).[11][12]

This multi-stage decomposition suggests that analysis by TGA will likely show several mass loss steps, while DSC will reveal a complex profile of endothermic (melting) and exothermic (decomposition) events.

G cluster_0 Hypothesized Thermal Decomposition Pathway Molecule This compound Intermediate1 4-(1H-pyrazol-1-YL)benzoic acid radical Molecule->Intermediate1 Step 1: C-NO₂ Cleavage (High Exotherm) NO2 NO₂ (gas) Molecule->NO2 Intermediate2 1-phenylpyrazole radical Intermediate1->Intermediate2 Step 2: Decarboxylation CO2 CO₂ (gas) Intermediate1->CO2 Fragments Ring Fragments (N₂, HCN, etc.) Intermediate2->Fragments Step 3: Pyrazole Ring Fragmentation

Hypothesized multi-stage decomposition pathway.

Experimental Design and Methodology

A robust thermal analysis workflow integrates multiple techniques to provide complementary information. The following protocols are designed to create a comprehensive and self-validating data package.

Synthesis and Purity Verification

Protocol: Synthesis via Ullmann Condensation

  • Combine 1 equivalent of 4-chloro-3-nitrobenzoic acid, 1.2 equivalents of pyrazole, and 2 equivalents of potassium carbonate (K₂CO₃) in a reaction vessel with dimethylformamide (DMF) as the solvent.

  • Add a catalytic amount (5-10 mol%) of copper(I) iodide (CuI) and L-proline as a ligand.[13]

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., Nitrogen) for 12-24 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture, acidify with dilute HCl to precipitate the product, and filter.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol/water.

  • Crucially, verify the purity and identity of the final product using ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry before proceeding. Impurities can act as catalysts or inhibitors, drastically altering decomposition behavior.[15]

Integrated Analytical Workflow

The core of the analysis involves a coordinated application of TGA, DSC, and TGA-MS.

G cluster_workflow Integrated Analytical Workflow A Synthesis & Purity Verification (NMR, MS) B Sample Preparation (1-5 mg) A->B C Thermogravimetric Analysis (TGA) (N₂ and Air Atmospheres) B->C Parallel Analysis D Differential Scanning Calorimetry (DSC) (N₂ and Air Atmospheres) B->D Parallel Analysis E Evolved Gas Analysis (TGA-MS) B->E Parallel Analysis F Multi-Heating Rate TGA (5, 10, 15, 20 K/min) C->F H Data Synthesis: Thermal Stability & Safety Profile D->H E->H G Kinetic Analysis (OFW/KAS Methods) F->G G->H

Workflow for comprehensive thermal analysis.
Thermogravimetric Analysis (TGA) Protocol

TGA measures mass changes as a function of temperature, identifying decomposition stages and quantifying mass loss.[16][17]

Protocol: TGA Analysis

  • Calibrate the TGA instrument for mass and temperature according to manufacturer specifications.

  • Weigh 1-5 mg of the purified sample into an alumina crucible.

  • Place the crucible in the TGA furnace.

  • Purge the system with the desired gas (high-purity Nitrogen or Air) at a flow rate of 50-100 mL/min for at least 20 minutes to ensure an inert or oxidative atmosphere, respectively.

  • Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 600 °C at a linear heating rate of 10 K/min.

  • Record the mass loss (%) and its first derivative (DTG) as a function of temperature.

  • Repeat the analysis using different heating rates (e.g., 5, 15, and 20 K/min) for subsequent kinetic analysis.[18]

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample relative to a reference, identifying phase transitions and thermal events like melting and decomposition.[19][20]

Protocol: DSC Analysis

  • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

  • Weigh 1-3 mg of the purified sample into an aluminum pan.

  • Crimp the pan with a lid, using a pinhole lid to allow evolved gases to escape, which better mimics TGA conditions.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample under the same atmosphere and heating rates used in the TGA analysis (e.g., 10 K/min in Nitrogen) to ensure direct comparability of results.

  • Record the heat flow as a function of temperature to identify endothermic (melting) and exothermic (decomposition) events.

Evolved Gas Analysis (TGA-MS) Protocol

Coupling the TGA to a mass spectrometer allows for the identification of the gaseous species evolved during each mass loss event, providing direct evidence for the decomposition mechanism.[21][22][23]

Protocol: TGA-MS Analysis

  • Interface the TGA instrument to a quadrupole mass spectrometer via a heated transfer line (maintained at ~200-250 °C to prevent condensation).

  • Perform a TGA experiment as described in section 3.3, typically under an inert Helium atmosphere to avoid interference with the MS detector.

  • Set the mass spectrometer to scan a mass-to-charge (m/z) range of approximately 10-200 amu.

  • Monitor the ion currents for specific m/z values corresponding to expected fragments (e.g., m/z 46 for NO₂, m/z 44 for CO₂, m/z 28 for N₂, m/z 18 for H₂O).

  • Correlate the evolution profile of each gas with the DTG peaks from the TGA data.

Data Interpretation and Anticipated Results

The data from these analyses should be systematically compiled to build a complete picture of the thermal behavior.

Table 1: Anticipated Thermal Analysis Data Summary

ParameterTechniqueAnticipated ResultSignificance
Melting Point (Tₘ) DSCEndothermic peakDefines solid-to-liquid phase transition.
Onset Decomposition (Tₒₙₛₑₜ) TGA / DSCTemperature at start of mass loss / exothermCritical safety parameter; upper limit for safe handling.
Peak Decomposition (Tₚₑₐₖ) DTG / DSCTemperature of maximum reaction rateIndicates the point of greatest instability.
Mass Loss Stages TGA1-3 distinct stepsCorresponds to sequential loss of functional groups (NO₂, COOH, etc.).
Decomposition Enthalpy (ΔH) DSCArea under exothermic peak(s)Quantifies the energy released during decomposition.
Evolved Gases TGA-MSNO₂, CO₂, N₂, H₂O, HCNConfirms the mechanistic steps of the decomposition pathway.
Activation Energy (Eₐ) Kinetic Analysis~150-250 kJ/molPredicts thermal stability and reaction rate dependency on temperature.[24]

Interpretation Example:

  • A sharp exothermic peak in the DSC curve occurring at the same temperature as the first major mass loss in the TGA curve would strongly indicate that decomposition is the primary thermal event, not melting.

  • If the TGA-MS detects a strong signal for m/z 46 (NO₂) that perfectly aligns with the first DTG peak, this provides compelling evidence that C-NO₂ bond cleavage is the initiating step of the decomposition.

Kinetic Analysis

To assess long-term stability, it is essential to determine the kinetics of the decomposition process. Using the TGA data collected at multiple heating rates (β), model-free isoconversional methods like the Ozawa-Flynn-Wall (OFW) or Kissinger-Akahira-Sunose (KAS) method can be employed to calculate the activation energy (Eₐ) without assuming a specific reaction model.[18][24] These methods are based on the principle that the decomposition temperature shifts to higher values as the heating rate increases.[24] The activation energy is a key parameter for predicting the shelf-life and safe processing temperatures of the material.[15][16]

Conclusion

The thermal analysis of this compound requires a structured, multi-technique approach to ensure a thorough understanding of its stability and potential hazards. The combination of TGA for quantifying mass loss, DSC for identifying energetic events, and TGA-MS for mechanistic elucidation provides a powerful and self-validating workflow. By following the detailed protocols within this guide—from controlled synthesis and purity verification to comprehensive thermal analysis and kinetic modeling—researchers can generate the high-integrity data necessary for informed decisions in pharmaceutical development, material science, and process safety.

References

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Diverse Biological Activities of Pyrazole Derivatives

Introduction: The Enduring Versatility of the Pyrazole Ring

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have established it as a "privileged scaffold" in drug design.[3][4] This guide provides an in-depth exploration of the multifaceted biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to validate their therapeutic potential. From their well-established role in anti-inflammatory agents to their emerging promise in oncology and neurology, pyrazole-based compounds represent a rich and enduring source of novel therapeutic agents.[2][5][6]

Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is a complex biological response mediated by signaling molecules, including prostaglandins.[7] The synthesis of prostaglandins is catalyzed by two key isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[11] While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[8][11]

Many pyrazole-based anti-inflammatory agents, such as Celecoxib, function as selective inhibitors of COX-2.[8][9][12] This selectivity is crucial as it reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[7][11] The diaryl-substituted pyrazole structure of Celecoxib, with its sulfonamide side chain, binds to a hydrophilic region near the active site of the COX-2 enzyme, effectively blocking the conversion of arachidonic acid to prostaglandin precursors.[8][9][12]

Beyond COX inhibition, some pyrazole derivatives have been shown to exert their anti-inflammatory effects through other mechanisms, including the modulation of pro-inflammatory cytokines like TNF-α and IL-6, and the suppression of the NF-κB signaling pathway.[7][13]

COX2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selectively Inhibits

Caption: Selective inhibition of COX-2 by pyrazole derivatives like Celecoxib.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. Key SAR observations include:

  • Diaryl Substitution: The presence of two aryl rings at adjacent positions on the pyrazole core is a common feature of potent and selective COX-2 inhibitors.

  • Sulfonamide Moiety: A para-sulfonamide group on one of the aryl rings is crucial for selective binding to the COX-2 enzyme.[9]

  • Trifluoromethyl Group: The inclusion of a trifluoromethyl group at the 3-position of the pyrazole ring can enhance lipophilicity and improve target engagement.[3]

Derivative ClassKey SubstituentsTargetPotency (Example IC50)Reference
Diaryl Pyrazolesp-Sulfonamide, TrifluoromethylCOX-20.02 µM[7]
Pyrazole-BenzonitrilesVariesInflammationSuperior to Diclofenac[14]
Pyrazole-OxadiazolesBenzophenone conjugateInflammationComparable to Celecoxib[15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[5]

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Animals are fasted overnight and divided into groups (n=6):

    • Control (vehicle)

    • Standard drug (e.g., Indomethacin or Celecoxib)

    • Test compound (various doses)

  • Compound Administration: The test compound, standard drug, or vehicle is administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Self-Validation: The inclusion of a positive control (standard drug) is essential for validating the assay. A significant reduction in paw edema in the standard group compared to the control group confirms the validity of the experimental model.

Anticancer Activity: A Multi-Targeted Approach to Taming Malignancy

The pyrazole scaffold has emerged as a versatile framework for the design of novel anticancer agents, with derivatives demonstrating a wide range of mechanisms to combat tumor growth and proliferation.[6][16][17]

Mechanism of Action: Diverse and Targeted

Unlike the relatively focused mechanism in inflammation, the anticancer effects of pyrazole derivatives are multifaceted, targeting various key players in cancer cell signaling and proliferation.[6][17]

  • Kinase Inhibition: Many pyrazole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell growth, differentiation, and survival. Targets include:

    • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs leads to cell cycle arrest and apoptosis.

    • Epidermal Growth Factor Receptor (EGFR): Blocking EGFR signaling can halt the proliferation of cancer cells.[18]

    • Bruton's Tyrosine Kinase (BTK): As seen with Zanubrutinib, irreversible inhibition of BTK is effective in treating B-cell malignancies.[4]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives disrupt the dynamics of microtubules by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[6][19][20]

  • DNA Intercalation: Certain pyrazole compounds can intercalate with DNA, interfering with replication and transcription processes.[6]

Anticancer_Mechanisms cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA Apoptosis Apoptosis DNA->Apoptosis Cell_Cycle Cell Cycle Progression Cell_Cycle->Apoptosis Kinases CDKs, EGFR, BTK Kinases->Cell_Cycle Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Microtubules->Cell_Cycle Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->DNA Intercalate Pyrazole_Derivatives->Kinases Inhibit Pyrazole_Derivatives->Tubulin Inhibit Polymerization

Caption: Diverse anticancer mechanisms of pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights

The specific anticancer activity of a pyrazole derivative is highly dependent on its substitution pattern, which dictates its target selectivity.

  • For Kinase Inhibition: The substituents on the pyrazole ring are designed to fit into the ATP-binding pocket of the target kinase, often mimicking the hydrogen bonding interactions of the adenine moiety of ATP.

  • For Tubulin Inhibition: Hybrid molecules combining the pyrazole core with structural features of known tubulin inhibitors, such as Combretastatin A-4, have shown potent activity.[6]

  • For DNA Intercalation: Planar aromatic systems attached to the pyrazole scaffold can facilitate intercalation between DNA base pairs.

Derivative ClassKey SubstituentsTargetPotency (Example IC50)Reference
Pyrazole-SulfonamidesVariesCarbonic AnhydraseVaries[18]
Pyrazole-OxindolesVariesTubulinVaries[18]
Pyrazole-NaphthaleneVariesMCF-7 cellsVaries[6]
Pyrazole ImidesVariesA-549 cells3.22 µM[15]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HCT-8) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test pyrazole derivative and a positive control (e.g., 5-Fluorouracil) for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

Self-Validation: The assay includes untreated control wells (100% viability) and wells with a known cytotoxic agent to ensure the responsiveness of the cell line and the validity of the results.

Antimicrobial Activity: A Renewed Weapon Against Resistant Pathogens

With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[21][22][23][24]

Mechanism of Action: Disrupting Essential Cellular Processes

The antimicrobial mechanisms of pyrazole derivatives are diverse and can include:

  • Inhibition of DNA Gyrase: Some pyrazoles have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[24]

  • Disruption of Cell Wall Synthesis: By interfering with the synthesis of the bacterial cell wall, certain pyrazole compounds can compromise the structural integrity of the bacterium.

  • Inhibition of Microbial Enzymes: Pyrazole derivatives can target and inhibit essential enzymes in microbial metabolic pathways.

Structure-Activity Relationship (SAR) Insights

The antimicrobial spectrum and potency of pyrazole derivatives can be tuned by modifying their chemical structure.

  • Thiazole and Thiazolidinone Hybrids: The incorporation of thiazole or thiazolidinone moieties into the pyrazole scaffold has been shown to enhance antibacterial activity, including against resistant strains like MRSA.[24]

  • Hydrazone Linkage: Pyrazole-thiazole hybrids connected by a hydrazone linkage have demonstrated potent antimicrobial effects.[24]

  • Carbothiohydrazide Moiety: Pyrazole-1-carbothiohydrazide derivatives have shown remarkable antibacterial and antifungal activities.[21]

Derivative ClassTarget OrganismsPotency (Example MIC)Reference
Pyrazoline-clubbed PyrazolesP. aeruginosaVaries[24]
Thiazolo-pyrazole HybridsMRSA4 µg/mL[24]
Pyrazole-1-carbothiohydrazidesBacteria and Fungi2.9–7.8 µg/mL (antifungal)[21]
Imidazo-pyridine PyrazolesGram-positive & Gram-negative<1 µg/mL[24]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a standard in vitro technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for turbidity, and the MIC is determined as the lowest concentration of the compound that prevents visible growth.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The pyrazole derivative is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: The plate includes a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., Chloramphenicol) is used as a reference standard.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Self-Validation: The clear growth in the positive control well and the lack of growth in the negative control well validate the assay conditions. The MIC of the reference standard should fall within the expected range for the specific microbial strain.

Anticonvulsant and Other Neurological Activities

Pyrazole derivatives have also shown promise in the treatment of neurological disorders, particularly epilepsy.[25][26][27][28]

Mechanism of Action: Modulating Neuronal Excitability

The anticonvulsant activity of pyrazole derivatives is thought to arise from their ability to modulate neuronal excitability, potentially through interaction with ion channels or neurotransmitter systems. Some pyrazoles may also exhibit antidepressant properties.[25][26]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model for identifying compounds with activity against generalized tonic-clonic seizures.

Principle: An electrical stimulus is applied to the corneas of mice or rats, inducing a characteristic seizure pattern. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is indicative of its anticonvulsant potential.

Methodology:

  • Animal Preparation: Mice are administered the test compound, a vehicle control, or a standard anticonvulsant drug (e.g., Phenytoin).

  • Electrical Stimulation: At the time of peak effect of the drug, a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension.

  • Protection Assessment: A compound is considered to have provided protection if it abolishes the tonic hindlimb extension. The ED50 (the dose that protects 50% of the animals) can be calculated.

Other Notable Biological Activities

The versatility of the pyrazole scaffold extends to a range of other therapeutic areas:

  • Erectile Dysfunction: Sildenafil, a well-known treatment for erectile dysfunction, is a pyrazole derivative that acts as a selective inhibitor of phosphodiesterase type 5 (PDE5).[29][30][31] By inhibiting PDE5, sildenafil increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow to the corpus cavernosum.[29][30][31][32][33]

  • Obesity: Rimonabant, a pyrazole derivative, was developed as an anti-obesity drug. It acts as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor, which is involved in appetite regulation.[34][35][36][37][38][39] Although withdrawn from the market due to psychiatric side effects, it demonstrated the potential of targeting the endocannabinoid system with pyrazole-based compounds.[35][38]

Conclusion: The Future of Pyrazole-Based Drug Discovery

The pyrazole nucleus continues to be a highly fruitful scaffold in the quest for novel therapeutic agents. Its synthetic tractability and the diverse array of biological activities exhibited by its derivatives ensure its continued prominence in medicinal chemistry.[1][2][3][40][41] Future research will likely focus on the development of multi-target pyrazole derivatives, the use of computational methods to design more potent and selective compounds, and the exploration of novel therapeutic applications for this remarkable heterocyclic system.

References

In Silico ADMET Profiling of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid: A Strategic Assessment for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

In the modern drug discovery paradigm, the principle of "fail early, fail cheap" is not merely a suggestion but a critical strategy for sustainable pharmaceutical R&D.[1] The high attrition rates of drug candidates, frequently due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, underscore the necessity of predictive sciences.[1][2] This guide provides a comprehensive, in-silico ADMET evaluation of the novel entity, 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid. Pyrazole-containing structures are of significant interest in medicinal chemistry, appearing in recently approved drugs and demonstrating a wide array of biological activities, including potent antibacterial and anti-inflammatory effects.[3][4][5][6] By leveraging a suite of validated computational models, we will construct a holistic ADMET profile for this compound, identifying potential liabilities and guiding future optimization efforts long before resource-intensive synthesis and in vitro testing are initiated.[1][7]

Molecular Structure and Physicochemical Foundation

The journey of a drug through the body is fundamentally governed by its physicochemical properties. These characteristics dictate everything from solubility and membrane permeability to metabolic stability and target engagement. Therefore, an accurate computational characterization is the foundational first step in any ADMET assessment.

Molecular Identity: this compound SMILES: O=C(O)c1ccc(n2nccc2)c(c1)--INVALID-LINK--[O-] Molecular Formula: C₁₀H₇N₃O₄

The structure combines a benzoic acid moiety, a common feature in pharmaceuticals, with a pyrazole ring and a nitro group. This combination presents an interesting profile: the carboxylic acid group will be ionized at physiological pH, influencing solubility, while the aromatic systems and nitro group will impact metabolism and potential toxicity.

Key Physicochemical Descriptors

A panel of fundamental molecular descriptors was calculated to provide a quantitative basis for the subsequent ADMET predictions. These descriptors are cornerstones of "drug-likeness" rules, such as Lipinski's Rule of Five, which assess the potential for oral bioavailability.[2]

DescriptorPredicted ValueSignificance in Drug Discovery
Molecular Weight (MW) 249.18 g/mol Within the desirable range (<500 Da) for good absorption and diffusion.
logP (Octanol/Water Partition) 1.75Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability.
Topological Polar Surface Area (TPSA) 104.9 ŲSuggests potentially limited passive membrane permeability (ideal <140 Ų).
Hydrogen Bond Donors 1 (from COOH)Favorable for target interaction and solubility (ideal ≤5).
Hydrogen Bond Acceptors 5 (from COOH, NO₂, pyrazole N)Within the acceptable range for drug-likeness (ideal ≤10).
Rotatable Bonds 2Indicates low conformational flexibility, which is often favorable for binding affinity.
Ionization State Prediction (pKa)

The ionization state of a molecule at physiological pH (typically ~7.4) is critical for its solubility, permeability, and interaction with biological targets.[8] The pKa is the pH at which a molecule is 50% ionized. Using advanced machine learning and quantum mechanical models, we can predict the acidic and basic pKa values for our compound.[9][10][11]

  • Acidic pKa (Carboxylic Acid): Predicted at ~3.8 . This indicates the benzoic acid group will be almost entirely deprotonated and negatively charged (as a carboxylate) at physiological pH 7.4, which should enhance aqueous solubility.

  • Basic pKa (Pyrazole Nitrogens): Predicted at ~1.5 . The pyrazole ring is only weakly basic. It will be predominantly neutral at physiological pH, minimizing potential liabilities associated with highly basic compounds.

The In Silico ADMET Prediction Workflow

ADMET_Workflow cluster_input 1. Input cluster_physchem 2. Foundational Analysis cluster_admet 3. Core ADMET Prediction Models cluster_output 4. Synthesis & Decision Input Molecule Structure (SMILES/SDF) Physchem Physicochemical Properties (logP, MW, TPSA, pKa) Input->Physchem Calculate Descriptors Absorption Absorption (HIA, Caco-2, P-gp) Physchem->Absorption Distribution Distribution (BBB, PPB) Physchem->Distribution Integration Data Integration & Liability Assessment Absorption->Integration Distribution->Integration Metabolism Metabolism (CYP Inhibition, SOM) Metabolism->Integration Excretion Excretion (Clearance) Excretion->Integration Toxicity Toxicity (hERG, Ames, DILI) Toxicity->Integration Report Comprehensive Profile Report Integration->Report Generate Insights Metabolism_Prediction cluster_som Site of Metabolism (SOM) Identification cluster_metabolites Metabolite Generation Parent Parent Molecule This compound Model Quantum Mechanics & Machine Learning Models Parent->Model Input Structure Lability Calculate Atomic Lability (Reactivity Prediction) Model->Lability Rules Apply Phase I/II Biotransformation Rules Lability->Rules Identify 'Soft Spots' Products Generate Structures of Putative Metabolites Rules->Products Ranking Rank Metabolites by Likelihood Products->Ranking

References

Methodological & Application

High-Yield Synthesis of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance of Pyrazolyl-Substituted Nitrobenzoic Acids

3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The molecule incorporates three key pharmacophoric elements: a benzoic acid moiety, a nitro group, and a pyrazole ring. The carboxylic acid provides a handle for further derivatization, such as amide bond formation, enabling the exploration of structure-activity relationships. The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring and can be a crucial element for biological activity or a precursor for an amino group through reduction. The pyrazole scaffold is a well-established pharmacophore found in a wide range of clinically successful drugs, exhibiting diverse biological activities including anti-inflammatory, analgesic, and antimicrobial properties[1][2]. The precise arrangement of these functional groups in this compound makes it an attractive intermediate for the synthesis of novel therapeutic agents[3][4].

This application note provides a detailed, high-yield protocol for the synthesis of this compound, grounded in the principles of nucleophilic aromatic substitution (SNAr). The protocol is designed for reproducibility and scalability, with a focus on explaining the rationale behind the chosen experimental conditions to empower researchers in their synthetic endeavors.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental for the formation of aryl-heteroatom bonds. The SNAr mechanism typically proceeds in two steps:

  • Nucleophilic Attack: The nucleophile (in this case, the pyrazole anion) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (a halogen, typically chlorine or fluorine). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The leaving group departs, taking with it the pair of electrons from the bond to the aromatic ring, which re-aromatizes to yield the final product.

The success of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups, such as the nitro group (-NO₂) ortho and para to the leaving group, is crucial. These groups stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction and facilitating the substitution. In our target synthesis, the nitro group at the meta position relative to the carboxylic acid and ortho to the chloro leaving group provides the necessary activation for an efficient reaction.

Experimental Protocol

This protocol details the synthesis of this compound from commercially available 4-chloro-3-nitrobenzoic acid and pyrazole.

Materials and Reagents
ReagentFormulaMWPuritySupplier
4-Chloro-3-nitrobenzoic acidC₇H₄ClNO₄201.56 g/mol ≥98%Sigma-Aldrich
PyrazoleC₃H₄N₂68.08 g/mol ≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.21 g/mol ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NO73.09 g/mol Anhydrous, ≥99.8%Acros Organics
Ethyl Acetate (EtOAc)C₄H₈O₂88.11 g/mol ACS GradeVWR
HexanesC₆H₁₄86.18 g/mol ACS GradeVWR
Hydrochloric Acid (HCl)HCl36.46 g/mol 2 M aqueous solutionJ.T. Baker
Deionized WaterH₂O18.02 g/mol N/AIn-house

Safety Precautions:

  • 4-Chloro-3-nitrobenzoic acid: Irritant. Avoid inhalation and contact with skin and eyes.

  • Pyrazole: Harmful if swallowed. Causes skin irritation and serious eye damage.

  • N,N-Dimethylformamide (DMF): Aprotic polar solvent. Can be harmful if inhaled or absorbed through the skin. It is a suspected teratogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol, 1.0 equiv).

    • Add pyrazole (4.05 g, 59.5 mmol, 1.2 equiv) and potassium carbonate (13.7 g, 99.2 mmol, 2.0 equiv).

    • Add anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to 100 °C using an oil bath and maintain this temperature for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The starting material (4-chloro-3-nitrobenzoic acid) should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a 1 L beaker containing 500 mL of ice-cold deionized water.

    • Stir the aqueous mixture for 15 minutes.

    • Slowly acidify the solution to pH 2-3 by the dropwise addition of 2 M hydrochloric acid. This will protonate the carboxylate and precipitate the product.

    • Stir the resulting suspension for an additional 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the solid precipitate by vacuum filtration through a Büchner funnel.

    • Wash the filter cake with copious amounts of cold deionized water (3 x 100 mL) to remove any remaining DMF and inorganic salts.

    • Wash the solid with cold ethyl acetate (2 x 20 mL) to remove any unreacted pyrazole.

  • Purification and Drying:

    • Recrystallize the crude product from a mixture of ethanol and water to obtain a purified, crystalline solid.

    • Dry the purified product in a vacuum oven at 60 °C overnight.

    • The expected yield is in the range of 85-95%.

Characterization of this compound
  • Appearance: Pale yellow to off-white solid.

  • Molecular Formula: C₁₀H₇N₃O₄

  • Molecular Weight: 233.18 g/mol

  • Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.6 (br s, 1H, COOH), 8.55 (d, J = 2.0 Hz, 1H, Ar-H), 8.30 (dd, J = 8.8, 2.0 Hz, 1H, Ar-H), 8.21 (d, J = 2.8 Hz, 1H, pyrazole-H), 7.85 (d, J = 8.8 Hz, 1H, Ar-H), 7.78 (d, J = 1.6 Hz, 1H, pyrazole-H), 6.65 (t, J = 2.2 Hz, 1H, pyrazole-H).

  • Expected ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 165.2, 147.9, 142.3, 139.8, 134.1, 131.9, 128.6, 126.4, 124.7, 108.9.

Visualization of the Synthetic Workflow

Reaction Scheme

dot graph "Reaction_Scheme" { layout=dot; rankdir=LR; node [shape=plaintext]; struct1 [label=<

4-Chloro-3-nitrobenzoic acid

>]; struct2 [label=<

Pyrazole

>]; struct3 [label=<

this compound

>];

} enddot

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

G

Caption: Step-by-step experimental workflow.

Discussion and Mechanistic Insights

The choice of reagents and conditions in this protocol is critical for achieving a high yield.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is sufficient to deprotonate the N-H of pyrazole, forming the pyrazolate anion. This anion is a more potent nucleophile than neutral pyrazole, thus accelerating the reaction. An excess of the base (2.0 equivalents) is used to ensure complete deprotonation and to neutralize the HCl that is formed as a byproduct.

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is ideal for SNAr reactions. It effectively solvates the potassium cation, leaving the pyrazolate anion relatively "naked" and highly reactive. Furthermore, DMF has a high boiling point, allowing the reaction to be conducted at an elevated temperature to overcome the activation energy barrier.

  • Temperature: Heating the reaction to 100 °C significantly increases the reaction rate. SNAr reactions on chlorinated arenes are generally slower than on their fluorinated counterparts, and the elevated temperature provides the necessary kinetic energy for the reaction to proceed at a reasonable rate.

  • Work-up: The acidic work-up is essential to protonate the carboxylate salt of the product, rendering it insoluble in the aqueous medium and allowing for its isolation by filtration. Thorough washing of the precipitate is crucial to remove the high-boiling DMF solvent and other impurities.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time and continue to monitor by TLC. Ensure the reaction temperature is maintained at 100 °C.
Loss of product during work-up.Ensure the pH is sufficiently low (2-3) for complete precipitation. Avoid excessive washing with organic solvents in which the product may have some solubility.
Impure Product Incomplete removal of DMF.Wash the filter cake thoroughly with cold water during filtration.
Presence of unreacted starting material.Ensure the reaction goes to completion. Recrystallization should effectively remove unreacted 4-chloro-3-nitrobenzoic acid.

Conclusion

This application note provides a robust and high-yield protocol for the synthesis of this compound. By understanding the underlying principles of the nucleophilic aromatic substitution mechanism, researchers can confidently execute this synthesis and, if necessary, adapt the protocol for related substrates. The availability of this key intermediate in high purity and yield will undoubtedly facilitate the discovery and development of new chemical entities with potential therapeutic applications.

References

The Strategic Utility of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif frequently found in molecules exhibiting a wide range of biological activities.[1][2] Its prevalence in blockbuster drugs and clinical candidates underscores its importance in the development of novel therapeutics. When incorporated into a benzoic acid framework, and further functionalized with a nitro group, the resulting molecule, 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid , becomes a highly versatile and strategic building block for organic synthesis. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound, complete with in-depth protocols and mechanistic insights.

The strategic placement of the three key functional groups—the carboxylic acid, the pyrazole ring, and the nitro group—on the benzene ring offers a rich chemical playground for synthetic chemists. The carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry.[3][4] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore known for its diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][5] Finally, the nitro group, a strong electron-withdrawing group, not only activates the aromatic ring for certain transformations but also serves as a synthetic precursor to the all-important amino group, a key component in many drug molecules.[6][7]

This guide will delve into the synthesis of this compound and explore its subsequent transformations into valuable intermediates for drug discovery and materials science.

Synthesis of the Building Block: A Reliable and Scalable Protocol

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 4-fluoro-3-nitrobenzoic acid, is commercially available and possesses a fluorine atom that is activated towards displacement by the strongly electron-withdrawing nitro group in the meta position.

SynthesisWorkflow

Protocol 1: Synthesis of this compound

Materials:

  • 4-Fluoro-3-nitrobenzoic acid

  • Pyrazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-3-nitrobenzoic acid (1.0 eq), pyrazole (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a sufficient volume of DMF to dissolve the reactants and form a stirrable suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the aqueous mixture to pH 2-3 with 1M HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

  • Dry the purified product under vacuum to yield this compound as a solid.

Rationale: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the pyrazolate anion formed in situ. Potassium carbonate acts as a base to deprotonate pyrazole. The electron-withdrawing nitro group stabilizes the Meisenheimer intermediate, a key step in the SNAr mechanism.[8][9]

Application in the Synthesis of Bioactive Molecules

The true utility of this compound lies in its role as a versatile intermediate. The nitro group can be readily reduced to an amine, which can then be acylated or further modified. The carboxylic acid is a prime site for amide bond formation, allowing for the introduction of diverse chemical functionalities.

FunctionalizationWorkflow

Protocol 2: Reduction of the Nitro Group to an Amine

The conversion of the nitro group to an amine is a pivotal step, transforming the electron-withdrawing nature of the substituent to an electron-donating one and providing a nucleophilic site for further reactions.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain 3-Amino-4-(1H-pyrazol-1-yl)benzoic acid. This product is often used in the next step without further purification.

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[7] Palladium on carbon is a widely used and effective catalyst for this transformation. The reaction proceeds with high chemoselectivity, leaving the carboxylic acid and pyrazole ring intact.

Protocol 3: Amide Coupling to Synthesize Bioactive Derivatives

The resulting 3-Amino-4-(1H-pyrazol-1-yl)benzoic acid is a bifunctional molecule ready for diversification. The following protocol describes a general procedure for amide bond formation, a reaction frequently employed in the synthesis of kinase inhibitors and other drug candidates.[10][11][12][13]

Materials:

  • 3-Amino-4-(1H-pyrazol-1-yl)benzoic acid

  • Desired amine (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-Amino-4-(1H-pyrazol-1-yl)benzoic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired amide derivative.

Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, making it a preferred choice in modern organic synthesis.[3][14][15] DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction. This protocol is broadly applicable to a wide range of amines, allowing for the generation of diverse chemical libraries for biological screening.

Data Presentation: A Versatile Building Block for Diverse Applications

The versatility of this compound is evident in the wide array of complex molecules that can be synthesized from it. The following table summarizes representative transformations and their outcomes, as adapted from analogous systems in the scientific literature.

Starting MaterialReactionProductYield (%)Reference (Analogous)
4-Fluoro-3-nitrobenzoic acidNucleophilic Aromatic Substitution with PyrazoleThis compound>90[16]
This compoundCatalytic Hydrogenation (H₂/Pd-C)3-Amino-4-(1H-pyrazol-1-yl)benzoic acidQuantitative[7]
3-Amino-4-(1H-pyrazol-1-yl)benzoic acidAmide coupling with Aniline (HATU, DIPEA)N-phenyl-3-amino-4-(1H-pyrazol-1-yl)benzamide70-90[3][4]
3-Amino-4-(1H-pyrazol-1-yl)benzoic acidAmide coupling with Benzylamine (HATU, DIPEA)N-benzyl-3-amino-4-(1H-pyrazol-1-yl)benzamide75-95[3][4]

Conclusion

This compound is a strategically designed building block that offers synthetic chemists a reliable and versatile platform for the construction of complex, biologically active molecules. Its synthesis is straightforward, and its three distinct functional groups can be manipulated with a high degree of control and predictability. The protocols and insights provided in this application note are intended to empower researchers in their efforts to discover and develop the next generation of therapeutics and advanced materials.

References

The Strategic Role of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount to accessing new chemical spaces and addressing unmet medical needs. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry due to its diverse biological activities.[1][2] When incorporated into a benzoic acid framework, specifically as 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid , it presents a unique combination of structural features ripe for exploitation in the development of new therapeutic agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols associated with this versatile molecule.

While direct, extensive literature on the specific biological activities of this compound is emerging, its structural motifs are present in a multitude of compounds with well-documented pharmacological relevance, particularly in the realm of antimicrobial agents.[3][4] The presence of a nitro group, a versatile functional group, and a carboxylic acid handle on a stable pyrazole-phenyl backbone makes this compound an invaluable starting material and a key intermediate for the synthesis of compound libraries for a wide array of therapeutic targets.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueSource
Molecular Formula C10H7N3O4-
Molecular Weight 233.18 g/mol -
Appearance Expected to be a solidGeneral knowledge
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcoholsGeneral knowledge

Medicinal Chemistry Applications: A Hub for Synthesis and Discovery

The primary utility of this compound in medicinal chemistry lies in its role as a versatile chemical intermediate. The molecule offers three key points for chemical modification, enabling the generation of diverse libraries of compounds for biological screening.

Workflow for Derivative Synthesis

Derivative_Synthesis_Workflow A This compound B Amide Coupling (Carboxylic Acid) A->B R-NH2, Coupling agents C Reduction of Nitro Group A->C Reducing agents (e.g., SnCl2, H2/Pd-C) D Amide Library B->D E Amino Intermediate C->E F Further Derivatization (e.g., Sulfonylation, Acylation) E->F R-SO2Cl or R-COCl G Diverse Amine Derivatives F->G

Caption: Synthetic utility of the title compound.

Synthesis of Amide Libraries for Antimicrobial Screening

The carboxylic acid group is a prime handle for creating extensive amide libraries. This approach is particularly relevant given that numerous pyrazole-containing compounds have demonstrated potent antibacterial activity.[3][4]

Protocol 1: General Procedure for Amide Synthesis

This protocol is a generalized procedure and may require optimization for specific amines.

Materials:

  • This compound

  • Amine of interest (e.g., aniline, benzylamine, morpholine)

  • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Reduction of the Nitro Group to Access Amino Derivatives

The nitro group is a versatile functional group that can be readily reduced to an amine. This opens up a vast chemical space for further derivatization, including sulfonylation, acylation, and reductive amination, to produce compounds with potentially diverse biological activities.

Protocol 2: Reduction of the Nitro Group

Materials:

  • This compound derivative (e.g., an ester or amide)

  • Reducing agent: Tin(II) chloride dihydrate (SnCl₂) or Hydrogen gas with Palladium on carbon (H₂/Pd-C)

  • Solvent: Ethanol or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure using Tin(II) Chloride:

  • Reaction Setup: Dissolve the nitro-containing starting material (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add Tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous sodium bicarbonate solution until the pH is ~8.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude amino derivative.

  • Purification: Purify the product by flash column chromatography if necessary.

Biological Evaluation: Screening for Therapeutic Potential

The synthesized derivatives of this compound should be subjected to a battery of biological assays to determine their therapeutic potential. Based on the activities of related compounds, initial screening should focus on antimicrobial and anticancer activities.

Workflow for Biological Screening

Biological_Screening_Workflow A Synthesized Compound Library B Primary Screening A->B C Antimicrobial Assays (MIC Determination) B->C D Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) B->D E Hit Identification C->E D->E F Secondary Assays E->F Potent & Selective Hits G Mechanism of Action Studies F->G H Lead Optimization G->H

Caption: A typical biological screening cascade.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized compounds dissolved in DMSO.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in MHB at 37 °C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of Compounds:

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. The final concentrations may range from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds.

  • Controls:

    • Positive control: Wells containing bacteria and a known antibiotic (e.g., ampicillin).

    • Negative control: Wells containing only MHB.

    • Growth control: Wells containing bacteria and MHB with DMSO (at the same concentration as in the test wells).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Conclusion and Future Directions

This compound represents a highly valuable, yet underexplored, scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of diverse compound libraries, which can be screened against a multitude of biological targets. The established antimicrobial potential of structurally related pyrazole-benzoic acid derivatives provides a strong rationale for prioritizing the exploration of this compound class in the search for new anti-infective agents. Future research should focus on the systematic exploration of the chemical space around this scaffold, coupled with robust biological evaluation to identify novel lead compounds for further drug development.

References

Application Note & Protocol: High-Throughput Screening for Anti-inflammatory Activity of 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anti-inflammatory properties of the novel compound, 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid. The protocols detailed herein encompass both in vitro and in vivo methodologies, designed to establish a robust profile of the compound's mechanism of action and efficacy. The experimental design prioritizes scientific integrity, reproducibility, and a clear rationale for each step, enabling the user to generate high-quality, interpretable data. We will explore the compound's potential to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production, underpinned by an understanding of the pivotal NF-κB signaling cascade.

Introduction: The Rationale for Investigating this compound

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The nuclear factor NF-κB pathway is widely recognized as a master regulator of inflammatory responses, controlling the expression of a vast array of pro-inflammatory genes like cytokines, chemokines, and adhesion molecules.[1][2] Consequently, the development of novel therapeutic agents that can modulate these pathways is of paramount importance.

Pyrazole derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including anti-inflammatory effects.[3][4] The compound of interest, this compound, combines the pyrazole nucleus with a benzoic acid moiety, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). This structural amalgamation suggests a potential for dual-action anti-inflammatory activity, possibly through the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and the modulation of inflammatory signaling cascades.[5] This application note will guide the user through a logical, stepwise approach to rigorously test this hypothesis.

Foundational Knowledge: Key Inflammatory Signaling Pathways

A robust assessment of an anti-inflammatory compound necessitates an understanding of the molecular pathways it aims to modulate. The primary focus of this protocol is the NF-κB signaling pathway, a cornerstone of the inflammatory response.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical mediator of inflammatory gene expression.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[8] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[1][2]

NF_kB_Pathway cluster_cytoplasm Cytoplasm TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB sequesters IkB_P P-IκB IkB->IkB_P Nucleus Nucleus NF_kB->Nucleus translocates Proteasome Proteasome IkB_P->Proteasome targeted for degradation Proteasome->IkB_P Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression promotes transcription Compound 3-Nitro-4-(1H-pyrazol-1-YL) benzoic acid Compound->IKK Potential Inhibition

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

In Vitro Anti-inflammatory Activity Assays

In vitro assays are indispensable for the initial screening of compounds, offering a controlled environment to dissect specific molecular interactions.[9]

COX-1 and COX-2 Inhibition Assay (Fluorometric)

This assay determines the compound's ability to inhibit the activity of COX-1 and COX-2, the primary targets of NSAIDs.[5][10] Selective inhibition of COX-2 is often desirable as it is primarily involved in inflammation, while COX-1 has important homeostatic functions.[11]

Materials and Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • This compound (dissolved in DMSO)

  • Celecoxib (selective COX-2 inhibitor control)

  • Indomethacin (non-selective COX inhibitor control)

  • 96-well white opaque microplates

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of the test compound and control inhibitors in COX Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Enzyme Control: 10 µL COX Assay Buffer

    • Inhibitor Control: 10 µL of control inhibitor (Celecoxib or Indomethacin)

    • Test Compound: 10 µL of diluted this compound

  • Enzyme Addition: Add 10 µL of diluted COX-1 or COX-2 enzyme to all wells except the 'no enzyme' control.

  • Reaction Mix Addition: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and Heme. Add 80 µL of this mix to each well.

  • Incubation: Incubate the plate at 37°C for 10 minutes. This pre-incubation allows the inhibitor to interact with the enzyme.[12]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid to all wells.

  • Measurement: Immediately begin kinetic measurement of fluorescence at Ex/Em = 535/587 nm for 10 minutes at 37°C.[10]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[13]

Expected Data Summary:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundExperimentalExperimentalCalculated
Celecoxib (Control)>10~0.05>200
Indomethacin (Control)~0.1~1.0~0.1
Inhibition of Pro-inflammatory Cytokine Production in Macrophages

This assay assesses the compound's ability to suppress the release of key pro-inflammatory cytokines, TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated macrophages.[14][15]

Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Dexamethasone (positive control)

  • MTT reagent for cell viability assay

  • ELISA kits for mouse TNF-α and IL-6

Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or Dexamethasone for 2 hours.

  • Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's protocols.[16]

  • Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed cytokine reduction is not due to cytotoxicity.

  • Data Analysis: Normalize the cytokine concentrations to the vehicle control and calculate the percent inhibition for each compound concentration.

Cytokine_Assay_Workflow cluster_workflow Cytokine Inhibition Assay Workflow Start Seed RAW 264.7 Macrophages Incubate1 Incubate 24h Start->Incubate1 Pretreat Pre-treat with Test Compound Incubate1->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate2 Incubate 24h Stimulate->Incubate2 Collect Collect Supernatant Incubate2->Collect MTT Assess Cell Viability (MTT Assay) Incubate2->MTT ELISA Quantify TNF-α & IL-6 (ELISA) Collect->ELISA End Data Analysis ELISA->End MTT->End

Caption: Workflow for the in vitro cytokine inhibition assay.

In Vivo Anti-inflammatory Efficacy

In vivo models are crucial for evaluating a compound's therapeutic potential in a complex biological system. The carrageenan-induced paw edema model is a well-established and highly reproducible model of acute inflammation.[17][18]

Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of the test compound to reduce acute, localized inflammation.[19][20]

Materials and Reagents:

  • Male Wistar rats (180-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Indomethacin (10 mg/kg, positive control)

  • Pletysmometer or digital calipers

Protocol:

  • Animal Acclimatization: Acclimatize animals for at least one week prior to the experiment.[17]

  • Grouping: Divide the rats into four groups:

    • Group I: Vehicle control

    • Group II: Carrageenan control (receives vehicle)

    • Group III: Positive control (receives Indomethacin, 10 mg/kg, p.o.)

    • Group IV: Test group (receives this compound, dose to be determined, p.o.)

  • Dosing: Administer the respective treatments orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the carrageenan control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Expected Data Summary:

GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Carrageenan Control-Experimental0%
Indomethacin10ExperimentalCalculated
This compounde.g., 50ExperimentalCalculated

Data Interpretation and Troubleshooting

  • High COX-2 Selectivity: A high selectivity index (>>1) suggests the compound may have a favorable gastrointestinal safety profile compared to non-selective NSAIDs.

  • Potent Cytokine Inhibition: Significant reduction in TNF-α and IL-6 at non-cytotoxic concentrations points towards a mechanism involving the upstream modulation of inflammatory signaling, likely the NF-κB pathway.

  • In Vivo Efficacy: A dose-dependent reduction in paw edema confirms the compound's anti-inflammatory activity in a living system. The time course of inhibition can provide insights into its pharmacokinetic and pharmacodynamic properties.

  • Troubleshooting:

    • High variability in paw edema: Ensure consistent carrageenan injection technique and proper animal handling to minimize stress.

    • No activity in vitro: Verify compound solubility and stability in the assay buffer. Consider alternative assay formats if necessary.

    • Cytotoxicity observed: Lower the concentration range of the test compound and ensure the final DMSO concentration is non-toxic.

Safety Precautions

Standard laboratory safety practices should be followed at all times. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and safety glasses. All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Handle all chemicals, especially DMSO and LPS, with care and refer to their respective Safety Data Sheets (SDS).

References

Application of 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid in agrochemical research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Agrochemical Evaluation of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic Acid

Introduction: Unlocking New Agrochemical Potential

The pyrazole ring is a cornerstone of modern agrochemical development, recognized as a "privileged scaffold" due to its presence in numerous highly effective commercial herbicides, fungicides, and insecticides.[1][2][3] Its versatile structure allows for fine-tuning of biological activity and physical properties. When combined with a benzoic acid moiety—a group known for its role in systemic acquired resistance and as a building block for bioactive molecules—and a nitro group, which can influence electron-withdrawing properties and metabolic stability, the resulting compound, this compound, emerges as a compelling candidate for novel agrochemical discovery.[4]

While direct public data on the agrochemical applications of this specific molecule is limited, its constituent parts suggest several plausible biological targets. The pyrazole-phenyl core is a known feature in herbicides that inhibit critical plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen oxidase (PPO).[5][6][7] Furthermore, nitroaromatic compounds have demonstrated intrinsic fungicidal properties.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the agrochemical potential of this compound. We will detail a proposed synthetic route, essential safety protocols, a tiered screening strategy, and in-depth methodologies for investigating its herbicidal, fungicidal, and insecticidal activities. The objective is to provide a robust, scientifically-grounded pathway from a novel compound to a potential agrochemical lead.

Compound Profile and Proposed Synthesis

A thorough understanding of the molecule's properties is the first step in any research endeavor.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₇N₃O₄
Molecular Weight 233.18 g/mol
CAS Number Not assigned (as of this writing)
Physical Appearance Expected to be a solid at room temp.
Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step process, beginning with commercially available starting materials. A plausible and efficient route involves the nitration of a 4-substituted benzoic acid derivative followed by a cyclization reaction to form the pyrazole ring.[8][9][10]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Hydrolysis A 4-Fluorobenzoic acid B Methyl 4-fluorobenzoate A->B  H₂SO₄, Methanol C Methyl 4-fluoro-3-nitrobenzoate B->C  HNO₃, H₂SO₄ D Methyl 4-(1H-pyrazol-1-yl)-3-nitrobenzoate C->D  Pyrazole, K₂CO₃, DMF E This compound D->E  LiOH, THF/H₂O

Caption: Proposed synthetic workflow for the target compound.

Protocol: Synthesis of this compound

Rationale: This protocol employs standard organic chemistry reactions. The initial esterification protects the carboxylic acid. Nitration is directed by the ester group, and the subsequent nucleophilic aromatic substitution of the fluorine atom by pyrazole is a common method for forming such linkages. Finally, saponification yields the desired product.

  • Step 1: Esterification of 4-Fluorobenzoic acid.

    • Dissolve 4-fluorobenzoic acid (1.0 eq) in methanol (10 vol).

    • Carefully add concentrated sulfuric acid (0.1 eq) dropwise while cooling in an ice bath.

    • Reflux the mixture for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Cool the reaction, remove methanol under reduced pressure, and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product, methyl 4-fluorobenzoate, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Step 2: Nitration of Methyl 4-fluorobenzoate.

    • Add methyl 4-fluorobenzoate (1.0 eq) to concentrated sulfuric acid (5 vol) at 0 °C.

    • Add a mixture of concentrated nitric acid (1.1 eq) and sulfuric acid (2 vol) dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature for 2-3 hours until TLC indicates completion.

    • Pour the reaction mixture onto crushed ice. The precipitate, methyl 4-fluoro-3-nitrobenzoate, is collected by filtration, washed with water, and dried.

  • Step 3: Synthesis of Methyl 4-(1H-pyrazol-1-yl)-3-nitrobenzoate.

    • To a solution of methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in dimethylformamide (DMF, 10 vol), add pyrazole (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the mixture to 80-90 °C and stir for 12-16 hours.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

  • Step 4: Hydrolysis to the Final Product.

    • Dissolve the purified ester from Step 3 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

    • Add lithium hydroxide (1.5 eq) and stir at room temperature for 3-5 hours.

    • Remove THF under reduced pressure and acidify the aqueous residue with 1M HCl to pH 2-3.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Safety and Handling

Proper handling of any novel chemical is paramount. While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally related compounds like 3-(1H-Pyrazol-3-yl)benzoic acid and other nitroaromatics provide a basis for safe handling protocols.[11]

  • Hazard Statements (Anticipated):

    • H302: Harmful if swallowed.[11]

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11]

    • H335: May cause respiratory irritation.[11]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust and use only in a well-ventilated area, preferably a chemical fume hood.[11]

    • P280: Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.[11]

    • P264: Wash hands and exposed skin thoroughly after handling.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Screening Strategy and Hypothesized Modes of Action

A tiered approach is the most efficient method for evaluating a new compound. The initial primary screen identifies any biological activity, which is then quantified in a secondary screen. Subsequent studies focus on elucidating the mode of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Mode of Action Studies start This compound herb Herbicidal Screen (Pre- & Post-emergence) start->herb Single high concentration fung Fungicidal Screen (Mycelial Growth) start->fung Single high concentration insect Insecticidal Screen (Contact & Ingestion) start->insect Single high concentration dose_resp Dose-Response Assays (EC₅₀ / IC₅₀ / LC₅₀) herb->dose_resp If activity detected fung->dose_resp If activity detected insect->dose_resp If activity detected moa_herb Enzyme Assays (e.g., HPPD, PPO) dose_resp->moa_herb Quantified activity moa_fung Mechanism Assays (e.g., Respiration) dose_resp->moa_fung Quantified activity moa_insect Target Assays (e.g., RyR, GABA-R) dose_resp->moa_insect Quantified activity outcome Lead Candidate Identification & Structure-Activity Relationship (SAR) moa_herb->outcome moa_fung->outcome moa_insect->outcome

Caption: A tiered workflow for agrochemical evaluation.

Hypothesized Biological Targets
  • Herbicidal - HPPD Inhibition: Many commercial pyrazole herbicides, such as topramezone and pyrazoxyfen, function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[5][6][12] This enzyme is crucial for plastoquinone synthesis, and its inhibition leads to the bleaching of new plant tissue. The pyrazole-benzoic acid core of our target compound makes HPPD a primary suspect for its potential mode of action.

  • Fungicidal - Respiration Inhibition: While the classic pyrazole fungicides are succinate dehydrogenase inhibitors (SDHIs), this typically requires a carboxamide functional group.[2] However, nitroaromatic compounds themselves can interfere with fungal respiration and other cellular processes, suggesting a potential, broader antifungal effect.

  • Insecticidal - Neurological Targets: Phenylpyrazole insecticides, like fipronil, famously target the GABA-gated chloride channel in insect nerve cells.[13] Other pyrazole derivatives have been shown to modulate ryanodine receptors (RyRs), which control calcium release in muscle cells.[14] These neurological targets are plausible areas of investigation.

Detailed Experimental Protocols

Protocol 1: Primary Agrochemical Screening

Rationale: This initial screen uses a single, high concentration to quickly and cost-effectively identify any significant biological activity against a representative panel of weeds, fungi, and insects.

  • Stock Solution Preparation:

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 1 mL of dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution.

    • For aqueous test media, prepare a 1000 ppm working solution by diluting the stock. For example, add 100 µL of the stock to 9.9 mL of water containing a surfactant like Tween 20 (0.02% v/v) to aid dispersion.

  • Herbicidal Assay (96-well plate method):

    • Test Species: Lolium rigidum (annual ryegrass - monocot) and Arabidopsis thaliana (thale cress - dicot).

    • Add 200 µL of agar growth medium to each well of a 96-well plate.

    • Place one surface-sterilized seed in each well.

    • Add 10 µL of the 1000 ppm test solution to each treatment well (final concentration ~50 ppm). Use a solution with only DMSO and surfactant as a negative control and a commercial herbicide (e.g., glyphosate) as a positive control.

    • Seal the plates and incubate under a 16:8 light:dark cycle at 22 °C for 5-7 days.

    • Assess activity by visually scoring germination inhibition and root/shoot growth inhibition compared to the negative control.

  • Fungicidal Assay (Mycelial Growth Inhibition):

    • Test Species: Fusarium oxysporum and Aspergillus niger.

    • Prepare Potato Dextrose Agar (PDA) and amend it with the test compound to a final concentration of 100 ppm while the agar is still molten (~45 °C). Pour into petri dishes.

    • Place a 5 mm mycelial plug from an actively growing culture of the test fungus in the center of each plate.

    • Use PDA with DMSO/surfactant as a negative control and a commercial fungicide (e.g., azoxystrobin) as a positive control.

    • Incubate at 25 °C in the dark for 4-7 days, or until the negative control colony has reached the edge of the plate.

    • Measure the diameter of the fungal colony and calculate the percent inhibition relative to the negative control.

  • Insecticidal Assay (Contact/Ingestion):

    • Test Species: Aphis fabae (bean aphid) and Plutella xylostella (diamondback moth larvae).

    • For aphids, spray a bean leaf disk with the 1000 ppm test solution until runoff and allow it to dry. Place the disk in a petri dish with a moist filter paper and introduce 10 adult aphids.

    • For moth larvae, dip a cabbage leaf disk in the 1000 ppm solution, let it dry, and place it in a petri dish with 5 second-instar larvae.

    • Use water/DMSO/surfactant-treated leaves as negative controls and an appropriate commercial insecticide (e.g., imidacloprid) as a positive control.

    • Assess mortality at 24, 48, and 72 hours post-treatment.

Protocol 2: Dose-Response and EC₅₀ Determination

Rationale: If activity is observed in the primary screen, this protocol establishes the potency of the compound by determining the concentration required to elicit a 50% response (e.g., EC₅₀ for growth inhibition, LC₅₀ for mortality).

  • Serial Dilution: Prepare a series of dilutions from your 1000 ppm working solution. A typical series might be: 200, 100, 50, 25, 12.5, and 6.25 ppm.

  • Assay Execution: Repeat the relevant assay from Protocol 1 using this range of concentrations, with at least three replicates per concentration.

  • Data Collection: Record the response (e.g., root length, percent mortality) for each concentration.

  • Data Analysis:

    • Convert the response data to a percentage of the control response.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Use a suitable statistical software package (e.g., R, GraphPad Prism) to perform a non-linear regression (probit or log-logistic analysis) to calculate the EC₅₀/IC₅₀/LC₅₀ value and its 95% confidence interval.

Concentration (ppm)Replicate 1 (% Inhibition)Replicate 2 (% Inhibition)Replicate 3 (% Inhibition)Mean % Inhibition
200981009999.0
10091949292.3
5075787275.0
2548555151.3
12.522202522.3
6.2581199.3
0 (Control)0000.0

Caption: Example data table for a herbicidal dose-response experiment.

Protocol 3: Mode of Action Study - HPPD Enzyme Inhibition Assay

Rationale: This in vitro assay directly measures the compound's ability to inhibit the target HPPD enzyme, providing strong evidence for its mode of action.[5][6]

G cluster_0 Reaction hpp 4-Hydroxyphenylpyruvate (HPP) hppd HPPD Enzyme hpp->hppd o2 O₂ o2->hppd hga Homogentisate hppd->hga co2 CO₂ hppd->co2 compound 3-Nitro-4-(1H-pyrazol-1-yl) benzoic acid compound->hppd Inhibition

Caption: Inhibition of the HPPD enzyme reaction pathway.

  • Enzyme Source: Use a commercially available recombinant HPPD from Arabidopsis thaliana or extract the enzyme from plant tissue.

  • Reagents:

    • Assay Buffer: 100 mM HEPES, pH 7.5, containing 1 mM ascorbic acid and 10 µM FeSO₄.

    • Substrate: 20 mM 4-hydroxyphenylpyruvate (HPP) in water.

    • Test Compound: Diluted in DMSO to various concentrations.

  • Assay Procedure (Spectrophotometric):

    • The assay measures the depletion of the HPP substrate, which absorbs light at 310 nm.

    • In a UV-transparent 96-well plate, add 180 µL of Assay Buffer.

    • Add 2 µL of the test compound solution (or DMSO for control).

    • Add 10 µL of the HPPD enzyme solution and incubate for 10 minutes at 25 °C.

    • Initiate the reaction by adding 10 µL of the HPP substrate.

    • Immediately measure the absorbance at 310 nm every 30 seconds for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (decrease in absorbance over time) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Calculate the IC₅₀ value using the dose-response analysis method described in Protocol 2.

Conclusion and Future Directions

This document provides a comprehensive, hypothesis-driven framework for the initial investigation of this compound as a potential agrochemical. By following these protocols, researchers can efficiently determine if the compound possesses useful biological activity, quantify its potency, and begin to unravel its mode of action.

Positive results from this screening cascade would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the nitro group (e.g., reduction to an amine, replacement with other groups) or converting the carboxylic acid to various esters and amides to optimize activity.[1][15]

  • Spectrum of Activity: Testing against a broader panel of economically important weeds, fungal pathogens, or insect pests.

  • Crop Selectivity: Evaluating potential phytotoxicity on key crops like corn, soy, and wheat.

  • Toxicological and Environmental Fate Studies: Preliminary assessment of mammalian toxicity and environmental persistence.

The fusion of the pyrazole, nitro, and benzoic acid moieties in a single molecule presents a unique opportunity for discovery. A systematic and rigorous evaluation, as outlined here, is the critical next step in determining its place in the future of crop protection.

References

The Pivotal Role of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic Acid in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Next-Generation Materials

In the landscape of material science, the rational design of organic ligands is paramount to the development of functional materials with tailored properties. 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid emerges as a molecule of significant interest, strategically functionalized to serve as a versatile building block, particularly in the burgeoning field of metal-organic frameworks (MOFs). Its unique architecture, featuring a carboxylic acid for metal coordination, a pyrazole ring for additional metal binding or hydrogen bonding, and a nitro group for tuning electronic properties and porosity, offers a compelling platform for the synthesis of materials with applications in gas storage, separation, catalysis, and sensing.[1]

This comprehensive guide provides an in-depth exploration of this compound, from its synthesis to its application in the construction of advanced materials. We will delve into the causality behind experimental choices, present detailed protocols, and elucidate the expected properties of the resulting materials, grounded in authoritative scientific literature.

Molecular Architecture and its Implications for Material Design

The structure of this compound is intrinsically designed for the creation of robust and functional coordination polymers.

Caption: Molecular structure of this compound.

The key functional groups and their roles are:

  • Carboxylic Acid Group (-COOH): This is the primary coordination site, readily deprotonating to form strong bonds with metal ions, a fundamental interaction in the formation of MOFs.

  • Pyrazole Ring: This nitrogen-containing heterocycle offers several advantages. It can act as a secondary coordination site, leading to higher connectivity and more robust frameworks. The N-H group can also participate in hydrogen bonding, further stabilizing the resulting material. The pyrazole moiety is known to contribute to the high thermal and chemical stability of MOFs.[2][3]

  • Nitro Group (-NO2): This electron-withdrawing group significantly influences the electronic properties of the ligand and the resulting material. It can enhance the Lewis acidity of the framework, which is beneficial for catalytic applications.[1] Furthermore, the polar nature of the nitro group can create favorable interactions with specific gas molecules, such as carbon dioxide, enhancing separation selectivity.[1]

Synthesis of this compound: A Plausible Protocol

Conceptual Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available precursor, 4-fluoro-3-nitrobenzoic acid.

Synthesis_Workflow A 4-Fluoro-3-nitrobenzoic acid C Nucleophilic Aromatic Substitution A->C B Pyrazole B->C D This compound C->D Base (e.g., K2CO3) Solvent (e.g., DMF) E Purification (Recrystallization) D->E F Characterized Product E->F

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 4-Fluoro-3-nitrobenzoic acid

  • Pyrazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-3-nitrobenzoic acid (1 equivalent) and pyrazole (1.2 equivalents) in DMF.

  • Base Addition: Add potassium carbonate (2.5 equivalents) to the mixture. The base is crucial for deprotonating the pyrazole, making it a more potent nucleophile.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution, where the pyrazole anion displaces the fluoride ion. The nitro group in the ortho position activates the ring towards this substitution.[4][5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidification: Acidify the aqueous solution with 1M HCl until a precipitate forms (typically around pH 2-3). This step protonates the carboxylate to form the desired carboxylic acid, which is less soluble in water.

  • Extraction: Extract the product into ethyl acetate.

  • Drying and Evaporation: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and then remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization of the Ligand

The synthesized ligand should be thoroughly characterized to confirm its identity and purity before its use in material synthesis.

Technique Expected Observations
¹H NMR Aromatic protons of the benzoic acid and pyrazole rings with characteristic chemical shifts and coupling constants. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule, including the carboxyl carbon.
FT-IR Spectroscopy Characteristic vibrational bands for the carboxylic acid (O-H and C=O stretching), nitro group (N-O stretching), and aromatic C-H and C=C bonds.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound.

Application in the Synthesis of Metal-Organic Frameworks (MOFs)

The true potential of this compound is realized when it is employed as a building block for MOFs. The solvothermal synthesis method is a common and effective technique for growing high-quality crystalline MOFs.[6][7]

General Solvothermal Synthesis Protocol for a MOF

Materials:

  • This compound (organic linker)

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • A suitable solvent (e.g., DMF, DEF, or a mixture)

Procedure:

  • Preparation of the Reaction Mixture: In a glass vial, dissolve the metal salt and the organic linker in the chosen solvent. The molar ratio of metal to linker is a critical parameter that influences the final structure and should be systematically varied for optimization.

  • Sealing the Reaction Vessel: Place the vial inside a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the autoclave in an oven at a specific temperature (typically between 80 °C and 150 °C) for a defined period (usually 24 to 72 hours). During this process, the metal ions and organic linkers self-assemble into a crystalline framework.

  • Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The slow cooling rate is often crucial for obtaining large, well-defined crystals. The resulting crystalline product can be isolated by filtration.

  • Washing and Activation: Wash the crystals with fresh solvent to remove any unreacted starting materials. The as-synthesized MOF often contains solvent molecules within its pores. To make the pores accessible for applications like gas storage, the solvent molecules need to be removed through an "activation" process, which typically involves solvent exchange followed by heating under vacuum.

Logical Relationship in MOF Synthesis

MOF_Synthesis_Logic cluster_0 Reactants cluster_1 Process cluster_2 Self-Assembly cluster_3 Product cluster_4 Post-Synthesis cluster_5 Functional Material A This compound (Organic Linker) D Solvothermal Synthesis (Heating in Autoclave) A->D B Metal Salt (e.g., Zn(NO3)2) B->D C Solvent (e.g., DMF) C->D E Coordination Bonding (Metal-Carboxylate) D->E F Crystalline MOF E->F G Washing & Activation F->G H Porous MOF G->H

Caption: Logical flow of MOF synthesis using the title compound.

Expected Properties and Characterization of the Resulting MOFs

Based on the functional groups present in the ligand, the resulting MOFs are anticipated to exhibit a range of valuable properties.

Property Rationale Characterization Techniques
High Thermal Stability The rigid pyrazole and benzene rings, along with strong metal-carboxylate bonds, contribute to a robust framework.[2][3]Thermogravimetric Analysis (TGA)
Permanent Porosity The self-assembly of the ligand and metal ions is expected to create a porous structure.Gas Adsorption Analysis (e.g., N₂ at 77 K) to determine BET surface area and pore size distribution.
Selective Gas Adsorption The nitro groups can enhance the affinity for CO₂ over other gases like N₂ or CH₄ due to favorable dipole-quadrupole interactions.[1]Gas adsorption isotherms for different gases at various pressures and temperatures.
Luminescence The aromatic nature of the ligand can impart luminescent properties to the MOF, which may be useful for sensing applications.[8]Photoluminescence Spectroscopy (Excitation and Emission Spectra).
Catalytic Activity The electron-withdrawing nitro group can increase the Lewis acidity of the metal centers, potentially making the MOF an effective catalyst for certain organic reactions.[1]Catalytic activity tests for specific reactions.

Standard Characterization of MOFs:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the MOF, including its topology and pore dimensions.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and determine the temperature at which it starts to decompose.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center (disappearance of the C=O stretch of the free acid and appearance of symmetric and asymmetric COO⁻ stretches).

  • Scanning Electron Microscopy (SEM): To visualize the morphology and crystal habit of the MOF.

Conclusion and Future Outlook

This compound stands as a promising and strategically designed organic linker for the synthesis of advanced functional materials. Its inherent multifunctionality provides a rich playground for chemists and material scientists to create novel MOFs with tailored properties for a wide array of applications. The protocols and insights provided in this guide serve as a foundational resource for researchers venturing into the exploration of this exciting building block. Future research could focus on the synthesis of a family of isostructural MOFs using different metal ions to systematically study the effect of the metal on the material's properties. Furthermore, post-synthetic modification of the nitro group could open up avenues for even more diverse functionalities.

References

Protocol for derivatization of the carboxylic acid group of 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Derivatization of a Multifunctional Aromatic Carboxylic Acid

3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid is a key heterocyclic building block in contemporary drug discovery and materials science. Its unique trifunctional architecture, featuring a carboxylic acid, a nitro group, and a pyrazole ring, offers a versatile platform for the synthesis of complex molecular entities. The strategic derivatization of the carboxylic acid moiety is a critical step in harnessing the full potential of this scaffold, enabling the creation of esters, amides, and other functional derivatives for biological screening and materials development.

However, the chemical landscape of this molecule presents distinct challenges. The strongly electron-withdrawing nature of the nitro group deactivates the aromatic ring and can influence the reactivity of the carboxylic acid.[1] Furthermore, the presence of the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, adds another layer of complexity to its chemical behavior.[2]

This comprehensive guide provides detailed protocols and expert insights for the successful derivatization of the carboxylic acid group of this compound. We will explore two primary derivatization pathways: esterification and amidation . For each pathway, we will discuss the underlying chemical principles, provide step-by-step experimental procedures, and offer guidance on reagent selection and reaction optimization.

I. Esterification: Converting the Carboxylic Acid to an Ester

Esterification is a fundamental transformation that can modulate the polarity, solubility, and pharmacokinetic properties of a molecule. Two robust methods for the esterification of this compound are presented below: the classic Fischer-Speier esterification and a modern coupling agent-mediated approach.

Protocol 1: Fischer-Speier Esterification

This acid-catalyzed esterification is a reliable and cost-effective method, particularly for simple primary and secondary alcohols.[3][4] The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol.

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in an excess of the desired alcohol (e.g., 20-50 equivalents of methanol or ethanol).

  • Acid Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 0.1-0.2 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary from a few hours to overnight depending on the alcohol used.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Remove the excess alcohol under reduced pressure.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired ester.

Causality Behind Experimental Choices:

  • Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the product side, in accordance with Le Chatelier's principle.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reflux Conditions: The elevated temperature increases the reaction rate.

Data Presentation: Fischer-Speier Esterification

ParameterValue
Starting MaterialThis compound
AlcoholMethanol or Ethanol
CatalystH₂SO₄ or TsOH (0.1-0.2 eq.)
TemperatureReflux
Typical Reaction Time4-24 hours
Expected Yield60-85%

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification start Start reagents Dissolve Acid in Alcohol start->reagents catalyst Add Acid Catalyst reagents->catalyst reflux Reflux catalyst->reflux workup Neutralize & Extract reflux->workup purify Purify workup->purify end Ester Product purify->end

Fischer-Speier Esterification Workflow
Protocol 2: Coupling Agent-Mediated Esterification

For more sensitive substrates or sterically hindered alcohols, coupling agents provide a milder and often more efficient alternative to acid-catalyzed esterification.[5] Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 4-dimethylaminopyridine (DMAP), facilitate the formation of an active ester intermediate that readily reacts with the alcohol.[6]

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound, 1.2 equivalents of the alcohol, and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add 1.2 equivalents of EDC hydrochloride or DCC portion-wise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

    • Dilute the reaction mixture with the organic solvent used for the reaction.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure ester.

Causality Behind Experimental Choices:

  • Coupling Agent (EDC/DCC): These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • DMAP: This acts as a nucleophilic catalyst, forming an even more reactive acylpyridinium intermediate, which accelerates the reaction with the alcohol.

  • Anhydrous Conditions: The reagents and intermediates are sensitive to moisture, which can lead to hydrolysis and reduced yields.

Data Presentation: Coupling Agent-Mediated Esterification

ParameterValue
Starting MaterialThis compound
AlcoholPrimary, Secondary, or Phenolic Alcohol
Coupling AgentEDC·HCl or DCC (1.2 eq.)
CatalystDMAP (0.1 eq.)
SolventAnhydrous DCM or DMF
Temperature0 °C to Room Temperature
Typical Reaction Time4-12 hours
Expected Yield75-95%

Experimental Workflow: Coupling Agent-Mediated Esterification

Coupling_Esterification start Start reagents Dissolve Acid, Alcohol, DMAP start->reagents coupling Add Coupling Agent at 0°C reagents->coupling react Stir at RT coupling->react workup Wash & Dry react->workup purify Purify workup->purify end Ester Product purify->end

Coupling Agent-Mediated Esterification Workflow

II. Amidation: Forging the Amide Bond

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry, as the amide functional group is a cornerstone of many pharmaceutical agents.[7] Modern peptide coupling reagents offer a highly efficient and mild route for the amidation of this compound.

Protocol 3: Amidation using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent that facilitates amide bond formation with minimal side reactions and racemization.[8][9]

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the desired amine in an anhydrous aprotic solvent such as DMF or DCM.

  • Base and Coupling Agent Addition: Add 2.0-3.0 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). Cool the mixture to 0 °C and then add 1.1 equivalents of HATU.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired amide.

Causality Behind Experimental Choices:

  • HATU: This reagent rapidly converts the carboxylic acid into a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine.

  • DIPEA/TEA: The base is required to deprotonate the carboxylic acid and the amine hydrochloride salt (if used), and to neutralize the hexafluorophosphate anion.

  • Anhydrous Conditions: As with other coupling reactions, the absence of water is crucial to prevent hydrolysis of the activated intermediate.

Data Presentation: Amidation using HATU

ParameterValue
Starting MaterialThis compound
AminePrimary or Secondary Amine
Coupling AgentHATU (1.1 eq.)
BaseDIPEA or TEA (2.0-3.0 eq.)
SolventAnhydrous DMF or DCM
Temperature0 °C to Room Temperature
Typical Reaction Time1-4 hours
Expected Yield80-98%

Experimental Workflow: Amidation using HATU

HATU_Amidation start Start reagents Dissolve Acid & Amine start->reagents base_coupling Add Base & HATU at 0°C reagents->base_coupling react Stir at RT base_coupling->react workup Wash & Dry react->workup purify Purify workup->purify end Amide Product purify->end

Amidation using HATU Workflow

III. Conclusion and Further Considerations

The protocols outlined in this application note provide robust and versatile methods for the derivatization of the carboxylic acid group of this compound. The choice between Fischer esterification and coupling agent-mediated methods for ester synthesis will depend on the nature of the alcohol and the desired reaction conditions. For amide synthesis, modern coupling reagents like HATU offer superior efficiency and mildness.

It is imperative for researchers to perform small-scale test reactions to optimize conditions for their specific substrates. Careful monitoring of the reaction progress and appropriate purification techniques are essential for obtaining high yields of pure products. These detailed protocols and the underlying scientific rationale will empower researchers to confidently and successfully derivatize this important heterocyclic building block for a wide range of applications in drug discovery and materials science.

References

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Quantitative Analysis of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and implementation of robust analytical methods for the quantification of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This compound, featuring a nitroaromatic acid structure, is of interest in pharmaceutical and chemical research. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind parameter selection to ensure method robustness, accuracy, and reliability.

Introduction and Analyte Properties

This compound is a small organic molecule incorporating three key functional moieties: a benzoic acid, a nitro group, and a pyrazole ring. This unique combination presents specific challenges and opportunities for analytical method development. The acidic nature of the carboxylic acid group dictates a strong dependence on mobile phase pH for chromatographic retention, while the nitroaromatic system provides a strong chromophore for UV detection. For high sensitivity and selectivity, LC-MS/MS offers unparalleled performance.

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

Table 1: Physicochemical Properties of this compound

PropertyValue / ObservationRationale for Method Development
Molecular Formula C₁₀H₇N₃O₄Used to calculate the exact mass for mass spectrometry.
Molecular Weight 249.18 g/mol Essential for preparing standard solutions of known concentration.
Chemical Structure The presence of an acidic proton (COOH), a UV-active nitroaromatic system, and multiple heteroatoms informs the choice of chromatographic conditions and detection methods.
pKa ~3.4 (Estimated)The carboxylic acid group is acidic. The pKa of 3-nitrobenzoic acid is ~3.47[1]. To ensure good retention and sharp peaks in reversed-phase HPLC, the mobile phase pH must be set at least 1.5-2 units below this value to keep the molecule in its neutral, more hydrophobic form[2].
Solubility Poor in water; soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO)[3].Stock solutions should be prepared in an organic solvent like methanol or acetonitrile. The final concentration of organic solvent in the sample diluent should be matched to the initial mobile phase conditions to prevent peak distortion.
UV Absorbance Strong absorbance expected ~254 nm.Nitroaromatic compounds are strong chromophores, making UV detection highly suitable. EPA methods for other nitroaromatics frequently use 254 nm[4]. A PDA scan is recommended to confirm the absorbance maximum.

Strategic Workflow for Method Development

The development of a reliable analytical method follows a logical progression from understanding the analyte to final validation. The workflow ensures that key decisions are made based on scientific principles, leading to a robust and transferable method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Foundation cluster_hplc Phase 2: HPLC-UV Method cluster_lcms Phase 3: LC-MS/MS Method cluster_val Phase 4: Validation AnalyteProps Characterize Analyte (pKa, Solubility, UV Spectra) MethodGoals Define Method Goals (e.g., QC, Stability, Trace Analysis) ColumnSelect Column Selection (C18, Phenyl-Hexyl) MethodGoals->ColumnSelect Informs initial choices MobilePhase Mobile Phase Optimization (pH, Organic Solvent, Gradient) ColumnSelect->MobilePhase Evaluate with different mobile phases Detection Detector Settings (Wavelength, Bandwidth) MobilePhase->Detection Optimize for sensitivity Ionization Ionization Mode Selection (ESI Negative) MobilePhase->Ionization Adapt LC for MS (Volatile Buffers) SST System Suitability Test (Tailing, Plates, RSD) Detection->SST Confirm performance Validation Method Validation (Linearity, Accuracy, Precision) SST->Validation Proceed if SST passes MS1 Precursor Ion ID ([M-H]⁻ Scan) Ionization->MS1 MS2 Fragment Optimization (Collision Energy, Product Ions) MS1->MS2 MRM Develop MRM Method MS2->MRM MRM->Validation Proceed to validation

Diagram 1: Strategic workflow for analytical method development.

HPLC-UV Method Development and Protocol

This method is suitable for routine quality control, purity assessment, and stability testing where moderate sensitivity is sufficient.

Rationale for Chromatographic Choices
  • Column: A C18 stationary phase is the workhorse of reversed-phase chromatography and provides excellent hydrophobic retention for a wide range of molecules. A column with dimensions of 4.6 x 150 mm and 3.5 µm particles offers a good balance of efficiency and backpressure. For potential alternative selectivity, especially due to the aromatic nature of the analyte, a Phenyl-Hexyl column could be explored, as it provides pi-pi interactions in addition to hydrophobic retention[5].

  • Mobile Phase:

    • Aqueous Component (A): 0.1% Formic Acid in Water. The key to achieving good peak shape for an acidic analyte like this compound is to suppress its ionization[2]. With an estimated pKa of ~3.4, a mobile phase pH of ~2.7 (the pH of 0.1% formic acid) ensures the carboxylic acid is fully protonated (neutral), maximizing its retention and preventing peak tailing.

    • Organic Component (B): Acetonitrile. Acetonitrile is chosen over methanol as it typically provides lower backpressure and better peak efficiency for many compounds[5].

  • Elution Mode: A gradient elution is recommended for method development to determine the optimal elution conditions quickly and to ensure that any potential impurities with different polarities are eluted and resolved.

  • Detection: UV detection at 254 nm is selected based on the characteristic absorbance of nitroaromatic compounds[4]. A Photodiode Array (PDA) detector is highly recommended to verify the peak purity and confirm the optimal detection wavelength.

Recommended HPLC-UV Protocol

Table 2: Optimized HPLC-UV Method Parameters

ParameterRecommended Condition
Instrument HPLC System with UV/PDA Detector
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid (v/v) in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection UV at 254 nm
Run Time 15 minutes (including re-equilibration)
Diluent 50:50 Acetonitrile:Water
Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of formic acid to 999 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B is HPLC-grade acetonitrile. Filter and degas.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with the diluent. Prepare a series of calibration standards by further dilution as required.

  • Sample Preparation:

    • Prepare samples by accurately weighing the material, dissolving it in the diluent, and diluting to a final concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.

  • System Suitability and Analysis:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject the working standard solution five times. The system is ready for analysis if it meets the criteria in Table 3.

    • Inject the blank (diluent), followed by the calibration standards and samples.

Table 3: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000Indicates good column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% (for n=5)Demonstrates the precision of the injector and detector.
%RSD of Retention Time ≤ 1.0% (for n=5)Shows the stability and precision of the pump and mobile phase composition.

LC-MS/MS Method Development and Protocol

For applications requiring high sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the preferred technique.

Rationale for LC-MS/MS Choices
  • Liquid Chromatography: The HPLC method described above is an excellent starting point. The use of formic acid as a mobile phase modifier is fully compatible with mass spectrometry.

  • Ionization: Electrospray Ionization (ESI) is the ideal technique for polar molecules. Given the acidic nature of the analyte, ESI in negative ion mode is selected to deprotonate the carboxylic acid, forming the [M-H]⁻ ion at m/z 248.1. This process is generally very efficient for acidic compounds[6][7].

  • Tandem Mass Spectrometry (MS/MS):

    • Precursor Ion: The [M-H]⁻ ion (m/z 248.1) will be selected in the first quadrupole (Q1).

    • Fragmentation: In the collision cell (Q2), this ion will be fragmented. Based on the structures of similar nitroaromatic acids, the most probable and stable fragment ions result from:

      • Decarboxylation: Loss of CO₂ (-44 Da), resulting in a fragment at m/z 204.1 . This is a very common fragmentation pathway for carboxylic acids[6].

      • Loss of Nitro Group: Loss of NO₂ (-46 Da), resulting in a fragment at m/z 202.1 .

    • Multiple Reaction Monitoring (MRM): By monitoring specific transitions (e.g., 248.1 → 204.1), we can achieve exceptional selectivity and sensitivity, as the instrument only detects ions that have a specific parent mass and fragment to a specific product mass.

Fragmentation Parent Parent Ion [M-H]⁻ m/z 248.1 LossCO2 Loss of CO₂ (-44 Da) Parent->LossCO2 Collision-Induced Dissociation (CID) LossNO2 Loss of NO₂ (-46 Da) Parent->LossNO2 CID Fragment1 Product Ion 1 m/z 204.1 (Quantifier) LossCO2->Fragment1 Fragment2 Product Ion 2 m/z 202.1 (Qualifier) LossNO2->Fragment2

Diagram 2: Proposed fragmentation pathway for MRM method development.

Recommended LC-MS/MS Protocol

Table 4: Optimized LC-MS/MS Method Parameters

ParameterRecommended Condition
LC System As per HPLC-UV method (Section 3.2)
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/Hr (Nitrogen)
Collision Gas Argon
MRM Transitions Quantifier: 248.1 → 204.1 (Collision Energy: ~15 eV) Qualifier: 248.1 → 202.1 (Collision Energy: ~20 eV)

Note: Collision energies must be optimized empirically on the specific instrument used.

Step-by-Step Experimental Protocol
  • LC and Sample Preparation: Follow the steps outlined in Section 3.3. Use LC-MS grade solvents. Prepare standards and samples at much lower concentrations (e.g., ng/mL range) due to the high sensitivity of the MS detector.

  • MS Tuning and Optimization:

    • Infuse a standard solution (~100 ng/mL) of the analyte directly into the mass spectrometer.

    • In full scan mode, confirm the presence of the [M-H]⁻ precursor ion at m/z 248.1.

    • Perform a product ion scan on m/z 248.1 to identify the major fragment ions.

    • Optimize the collision energy for each fragment to maximize its signal intensity. Select the most intense fragment as the "quantifier" and a second, specific fragment as the "qualifier".

  • Analysis:

    • Equilibrate the LC-MS/MS system.

    • Set up the acquisition method using the optimized MRM transitions.

    • Perform injections as described for the HPLC-UV method. The ratio of the quantifier to qualifier peak areas should remain constant across all standards and samples, confirming the identity of the analyte.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid. This document provides an in-depth experimental protocol, troubleshooting guidance, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal yields and purity. The methodologies described herein are grounded in established chemical principles and validated through practical application.

Overview of Synthetic Strategy

The synthesis of this compound is most effectively accomplished via a two-step process. The strategy involves the initial synthesis of a key intermediate, 4-hydrazino-3-nitrobenzoic acid hydrochloride, from a commercially available aminobenzoic acid derivative. This intermediate is then subjected to a cyclocondensation reaction with a malondialdehyde equivalent to construct the pyrazole ring. This pathway is selected for its reliability and control over regioselectivity.

Diagram: Overall Synthetic Workflow

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Hydrazino-3-nitrobenzoic acid hydrochloride

This procedure details the conversion of an aromatic amine to a hydrazine hydrochloride salt via a diazonium intermediate, a foundational reaction in heterocyclic chemistry.[1][2]

Table 1: Reagents and Materials for Intermediate Synthesis

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Molar Eq.
4-Amino-3-nitrobenzoic acid182.1210.0 g54.91.0
Concentrated HCl (~37%)36.46~60 mL--
Sodium Nitrite (NaNO₂)69.003.98 g57.71.05
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6337.1 g164.73.0
Deionized Water18.02As needed--

Step-by-Step Methodology:

  • Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-Amino-3-nitrobenzoic acid (10.0 g, 54.9 mmol) in 50 mL of deionized water.

  • Acidification: Cool the suspension to 0 °C in an ice-salt bath. Slowly add 50 mL of concentrated HCl. Stir for 15 minutes to form a fine slurry of the amine hydrochloride salt.

  • Diazotization: Dissolve sodium nitrite (3.98 g, 57.7 mmol) in 15 mL of water. Add this solution dropwise to the cold slurry over 30 minutes, ensuring the internal temperature is strictly maintained between 0 and 5 °C. Causality: Low temperatures are critical to prevent the highly reactive diazonium salt from decomposing.

  • Reduction: In a separate beaker, dissolve tin(II) chloride dihydrate (37.1 g, 164.7 mmol) in 10 mL of concentrated HCl. Cool this solution to 0 °C. Add the tin(II) chloride solution dropwise to the diazonium salt suspension, again maintaining the temperature below 5 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with ethanol, followed by diethyl ether to remove residual water and impurities.

  • Drying: Dry the resulting pale solid under vacuum to yield 4-hydrazino-3-nitrobenzoic acid hydrochloride. The expected yield is 80-90%.

Part 2: Synthesis of this compound

This step involves the Knorr pyrazole synthesis, a classic cyclocondensation reaction between a hydrazine and a β-dicarbonyl equivalent.[3][4] Here, 1,1,3,3-tetramethoxypropane serves as a stable precursor to the unstable malondialdehyde.[5][6]

Table 2: Reagents and Materials for Final Product Synthesis

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Molar Eq.
4-Hydrazino-3-nitrobenzoic acid HCl233.5810.0 g42.81.0
1,1,3,3-Tetramethoxypropane164.207.75 mL (7.55 g)46.01.07
Ethanol (95%)46.07100 mL--
Concentrated HCl (~37%)36.461 mL~12~0.28

Step-by-Step Methodology:

  • Reaction Setup: Combine 4-hydrazino-3-nitrobenzoic acid hydrochloride (10.0 g, 42.8 mmol), 1,1,3,3-tetramethoxypropane (7.75 mL, 46.0 mmol), and 100 mL of 95% ethanol in a 250 mL round-bottom flask.

  • Catalysis: Add 1 mL of concentrated HCl to the mixture. Causality: The acid catalyzes the hydrolysis of the tetramethoxypropane acetal to generate the reactive malondialdehyde in situ, which is necessary for the cyclization to occur.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If precipitation is slow, the solution can be concentrated under reduced pressure.

  • Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from an appropriate solvent system, such as an ethanol/water or acetic acid/water mixture, to obtain pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70 °C. The expected yield is 75-85%. The final product should be a solid.[7][8]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Diagram: Troubleshooting Logic Flow

Troubleshooting_Flow start Problem Encountered p1 Low Yield of Final Product start->p1 p2 Reaction Stalls (Step 2) start->p2 p3 Purification Difficulty start->p3 p4 Low Yield of Intermediate (Step 1) start->p4 s1a Check quality of 1,1,3,3-tetramethoxypropane. Is it old or decomposed? p1->s1a Possible Cause s1b Verify reaction pH and catalyst amount. Was enough acid added? p1->s1b Possible Cause s1c Ensure complete reflux for 4-6 hours. Was the temperature high enough? p1->s1c Possible Cause s2a Insufficient acid catalyst for acetal hydrolysis. p2->s2a Possible Cause s2b Reaction temperature too low. p2->s2b Possible Cause s3a Try alternative recrystallization solvents (e.g., Acetic Acid/H₂O, DMF/H₂O). p3->s3a Solution s3b Consider purification via salt formation. Dissolve in base, wash, re-acidify. p3->s3b Solution s4a Check temperature control during diazotization. Did it exceed 5 °C? p4->s4a Possible Cause s4b Ensure quality and stoichiometry of SnCl₂. Is the reducing agent fresh? p4->s4b Possible Cause

Caption: A decision-making flow for troubleshooting common synthesis issues.

Troubleshooting in Q&A Format

Question 1: My yield for the final product, this compound, is significantly lower than expected.

  • Answer: Low yield in the cyclocondensation step can stem from several factors:

    • Reagent Quality: 1,1,3,3-tetramethoxypropane can degrade over time, especially if exposed to moisture, which hydrolyzes it prematurely. Ensure you are using a fresh or properly stored reagent.

    • Incomplete Hydrolysis: The in situ generation of malondialdehyde is critical. If the acidic catalyst is insufficient or the reaction temperature does not reach reflux, the hydrolysis of the acetal will be slow or incomplete, starving the reaction of a key reactant.

    • Reaction Time/Temperature: Ensure the reaction is refluxed for a sufficient duration (4-6 hours). Monitor the reaction progress using TLC to confirm the consumption of the hydrazine starting material.

    • Work-up Losses: The product has some solubility in ethanol/water mixtures. Avoid using excessive solvent during recrystallization and ensure the solution is thoroughly cooled before filtration to maximize recovery.

Question 2: The reaction to form the pyrazole ring seems to stall. TLC analysis shows a significant amount of unreacted 4-hydrazino-3-nitrobenzoic acid even after several hours.

  • Answer: This issue points directly to a problem with the cyclocondensation partner, malondialdehyde.

    • Check Catalyst: The most common cause is an insufficient amount of acid catalyst (HCl). The hydrolysis of 1,1,3,3-tetramethoxypropane is acid-catalyzed and is the rate-limiting step for generating the aldehyde needed for the reaction. A small, additional charge of concentrated HCl may restart the reaction.

    • Water Content: While the reaction requires water for the hydrolysis of the acetal, it is typically present in sufficient amounts from the 95% ethanol and the hydrated starting salt. However, in an extremely anhydrous setup, the hydrolysis may be hindered.

Question 3: I'm struggling to purify the final product. It either oils out during recrystallization or remains impure.

  • Answer: Purification of aromatic nitro-acids can be challenging.

    • Solvent Selection: If ethanol/water is not effective, try recrystallizing from glacial acetic acid or a DMF/water system. The key is to find a solvent where the product is soluble at high temperatures but sparingly soluble when cold.

    • Purification via Salt Formation: A robust method for purifying acidic compounds is to perform an acid-base extraction.[9] Dissolve the crude product in a dilute aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃) to form the water-soluble carboxylate salt. Wash this aqueous solution with an organic solvent (like ethyl acetate) to remove non-acidic organic impurities. Then, re-acidify the aqueous layer with cold 2M HCl to precipitate the purified acid, which can be collected by filtration.

Question 4: I obtained a very low yield in the first step (synthesis of 4-hydrazino-3-nitrobenzoic acid hydrochloride). What went wrong?

  • Answer: The synthesis of the hydrazine intermediate is sensitive to specific conditions.

    • Diazotization Temperature: The primary culprit is often poor temperature control during the addition of sodium nitrite. If the temperature rises above 5-10 °C, the diazonium salt will rapidly decompose to phenols and other byproducts, drastically reducing the yield.[2]

    • Reducing Agent: Ensure the tin(II) chloride is of good quality and that the correct stoichiometry (at least 3 equivalents) is used to ensure complete reduction of the diazonium salt to the hydrazine.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the pyrazole formation in Step 2? A: The reaction is a classic cyclocondensation. First, the acid catalyst promotes the hydrolysis of 1,1,3,3-tetramethoxypropane to malondialdehyde. The more nucleophilic nitrogen of the hydrazine then attacks one of the aldehyde carbonyls, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. Finally, a dehydration step occurs to eliminate water and form the stable aromatic pyrazole ring.[10][11]

Q: Can I use 1,1,3,3-tetraethoxypropane instead of the tetramethoxy version? A: Yes, 1,1,3,3-tetraethoxypropane is a perfectly suitable alternative and functions identically as a malondialdehyde precursor.[6] Its higher molecular weight should be accounted for when calculating molar equivalents.

Q: What are the key safety precautions for this synthesis? A:

  • Hydrazine Derivatives: Hydrazines are toxic and potential carcinogens. Always handle 4-hydrazino-3-nitrobenzoic acid and its precursors in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Nitroaromatics: Nitroaromatic compounds can be toxic and are often energetic. While this compound is not a primary explosive, avoid excessive heat or grinding.

  • Acids/Bases: Concentrated HCl and other acids/bases used are corrosive. Handle with care. The diazotization step can produce nitrogen oxides if the temperature is not controlled; proper ventilation is essential.

Q: What analytical techniques are best for monitoring the reaction and characterizing the final product? A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is ideal for monitoring the consumption of starting materials. A suitable mobile phase would be a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to improve spot shape.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[12][13]

    • Infrared (IR) Spectroscopy: Can identify key functional groups like the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

    • Melting Point: A sharp melting point is a good indicator of purity.

References

Technical Support Center: Purification of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical solutions for the purification challenges associated with 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid (NPBA). Designed for researchers, chemists, and drug development professionals, this document synthesizes established chemical principles with field-proven techniques to help you achieve high purity for this critical building block.

The Challenge: Understanding the Impurity Profile

Effective purification begins with understanding the source of impurities. This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann-type coupling reaction.[1][2] Both pathways, while effective, can generate a predictable profile of process-related impurities that complicate isolation.

Typical Synthetic Route:

The reaction involves coupling pyrazole with a 4-halo-3-nitrobenzoic acid derivative (where X is typically F, Cl, or Br) in the presence of a base.

  • Starting Materials: 4-halo-3-nitrobenzoic acid and pyrazole.

  • Catalyst (if Ullmann): Copper(I) salts (e.g., CuI).[3]

  • Base: K₂CO₃, Cs₂CO₃, or other inorganic bases.

This process can lead to several challenging impurities that must be addressed.

Table 1: Common Impurities and Their Origins
ImpurityChemical NameOriginImpact on Purification
SM1 4-Halo-3-nitrobenzoic acidUnreacted starting materialSimilar acidity and polarity to the product, can co-crystallize.
SM2 PyrazoleUnreacted starting materialBasic, generally water-soluble and easily removed with acidic washes.
By-product 1 3-Nitrobenzoic acidHydrodehalogenation of SM1, a known side reaction in coupling chemistry.[4]Highly similar structure, making chromatographic separation difficult.
By-product 2 RegioisomersIf using a substituted pyrazole, reaction can occur at different nitrogen atoms.Extremely difficult to separate due to nearly identical physical properties.
Catalyst Residual Copper/PalladiumRemnants from Ullmann or Buchwald-Hartwig coupling reactions.[1][4]Can cause product discoloration and interfere with downstream applications.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of NPBA in a practical, question-and-answer format.

Q1: My crude product is a sticky oil or a discolored amorphous solid, not the expected crystalline powder. What went wrong?

Answer: This is a classic sign of residual solvent or the presence of multiple impurities depressing the melting point.

  • Causality: High-boiling solvents like DMF or DMSO, often used in Ullmann reactions[1], can be difficult to remove. The presence of unreacted starting materials and by-products prevents the formation of a stable crystal lattice.

  • Troubleshooting Steps:

    • Trituration: First, attempt to solidify the material by trituration. Suspend the crude oil in a solvent in which the desired product is insoluble but the impurities are at least partially soluble. Diethyl ether or a hexane/ethyl acetate mixture (e.g., 9:1) are excellent starting points. Stir vigorously, and the product should precipitate as a solid.

    • Solvent Removal: Ensure your rotary evaporator and high-vacuum drying are effective. If DMSO is the solvent, an aqueous workup is essential to remove it.

Q2: How can I efficiently remove the unreacted 4-halo-3-nitrobenzoic acid starting material?

Answer: While both the product and this impurity are carboxylic acids, their solubilities can be exploited. Recrystallization is the most effective method.

  • Causality: The pyrazole moiety on your final product significantly alters its polarity and crystal packing efficiency compared to the starting halide. This difference can be leveraged in a carefully chosen solvent system.

  • Recommended Protocol: Recrystallization from a mixed solvent system like ethanol/water or methanol/water is highly effective.[5] The product and impurity will dissolve in hot alcohol, but as water (the anti-solvent) is added, the desired product should selectively crystallize, leaving the more soluble impurities in the mother liquor. Refer to the detailed protocol in Section 3.2 .

Q3: My NMR spectrum shows signals for unreacted pyrazole. What is the best way to remove it?

Answer: This is the most straightforward impurity to remove due to its basic nature.

  • Causality: Pyrazole is a basic heterocycle, while your product is an acid. This difference in chemical properties is ideal for a liquid-liquid extraction.

  • Troubleshooting Steps: During the reaction workup, after quenching and diluting with ethyl acetate or another organic solvent, perform an acidic wash.

    • Wash the organic layer with 1M HCl (2 x 50 mL).

    • The basic pyrazole will be protonated and move into the aqueous layer, while your acidic product remains in the organic phase.

    • Follow this with a brine wash to remove residual water before drying and concentrating.

Q4: I have a persistent yellow or gray color in my final product, even after recrystallization. How do I get a pure white solid?

Answer: This discoloration is almost always due to trace amounts of residual copper or palladium catalyst.

  • Causality: Metal catalysts can form colored complexes that get trapped in the crystal lattice.

  • Troubleshooting Steps:

    • Activated Charcoal: During the recrystallization protocol (Section 3.2 ), after the product is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated charcoal.[6] Boil for a few minutes. The charcoal will adsorb the colored metallic impurities. Perform a hot filtration through a pad of Celite to remove the charcoal before allowing the solution to cool and crystallize.

    • Metal Scavengers: For very persistent issues, consider using a silica-based metal scavenger. These are functionalized silica gels that can be stirred with a solution of your crude product to chelate and remove the metal.

Q5: My primary purification attempts have failed, and I still have a mixture. Is column chromatography a viable option?

Answer: Yes, flash column chromatography is a powerful tool for this separation, but it should be used judiciously after initial bulk purification steps have been attempted.

  • Causality: The components (starting material, product, by-products) have different polarities, allowing for separation on a stationary phase like silica gel.

  • Recommended Protocol: A gradient elution system is typically most effective.

    • Stationary Phase: Silica gel (200-300 mesh).[7]

    • Mobile Phase: Start with a less polar mixture like 20% ethyl acetate in hexanes and gradually increase the polarity to 50-70% ethyl acetate. Adding 0.5-1% acetic acid to the mobile phase is crucial to keep the carboxylic acid protonated and prevent streaking on the column. Refer to the detailed protocol in Section 3.3 .

Key Experimental Protocols

3.1 Protocol: Acid-Base Extraction for Bulk Impurity Removal

This protocol is an excellent first step to remove basic impurities (pyrazole) and some highly polar materials.

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc, ~10-20 mL per gram of crude).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M HCl (2 x volumes of organic layer). This removes basic impurities like pyrazole.

  • Wash the organic layer with deionized water (1 x volume), followed by saturated NaCl solution (brine, 1 x volume).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude acid.

AcidBaseExtraction

3.2 Protocol: Recrystallization from Ethanol/Water

This is the most effective single technique for achieving high purity by removing unreacted starting materials and by-products.[8]

  • Place the partially purified NPBA in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of hot ethanol (~95%) required to fully dissolve the solid. Keep the solution gently boiling on a hot plate.

  • (Optional: Decolorization) If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and swirl for 2-3 minutes.

  • (Optional: Hot Filtration) Perform a hot gravity filtration through fluted filter paper or a Celite pad to remove the charcoal or any insoluble material.

  • Heat the clear filtrate back to a boil. Slowly add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by cold water.

  • Dry the crystals under high vacuum to obtain the pure product.

Table 2: Alternative Recrystallization Solvent Systems
Solvent SystemRatio (approx.)Notes
Methanol / Water1 : 1 to 1 : 2Similar to ethanol/water, good for general purpose use.[5]
Acetonitrile / Water1 : 1Can provide different selectivity for certain impurities.
Acetic Acid / Water1 : 3Useful if the product has low solubility in alcohols.

3.3 Protocol: Flash Column Chromatography

Use this method when recrystallization fails to remove a persistent impurity.

  • Prepare a slurry of silica gel in the starting mobile phase (e.g., 90:10 Hexanes:EtOAc). Pack the column.

  • Adsorb the crude NPBA onto a small amount of silica gel ("dry loading").

  • Load the sample onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 10% to 70% EtOAc). Crucially, add 0.5% acetic acid to the mobile phase throughout the run.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a similar solvent system.

  • Combine the pure fractions and remove the solvent under reduced pressure.

PurificationStrategy

References

Technical Support Center: Optimization of Reaction Conditions for the Nitration of 4-(1H-Pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 4-(1H-pyrazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction

The nitration of 4-(1H-pyrazol-1-yl)benzoic acid is a nuanced electrophilic aromatic substitution reaction that can yield different constitutional isomers depending on the reaction conditions. The regioselectivity is governed by a delicate interplay between the directing effects of the pyrazole and carboxylic acid functionalities, as well as the nature of the nitrating agent. This guide will help you navigate the complexities of this reaction to selectively synthesize your desired product.

The primary challenge in the nitration of this substrate is controlling the position of the nitro group. The two likely products are nitration on the pyrazole ring, typically at the 4-position, or nitration on the benzoic acid ring, meta to the carboxylic acid group.

Troubleshooting Guide

This section addresses specific issues you may encounter during the nitration of 4-(1H-pyrazol-1-yl)benzoic acid in a question-and-answer format.

Q1: I am not observing any reaction, and my starting material is recovered unchanged. What could be the issue?

A1: A lack of reaction is typically due to insufficient activation of the nitrating agent or deactivation of the substrate. Consider the following:

  • Inadequate Acid Concentration: The formation of the nitronium ion (NO₂⁺), the active electrophile, is crucial and requires a strong acidic medium.[1] Using dilute acids will significantly hinder or prevent the reaction.

    • Solution: Ensure you are using concentrated nitric acid (68-70%) and concentrated sulfuric acid (95-98%). All glassware must be scrupulously dried to prevent the introduction of water, which can quench the nitronium ion.

  • Low Reaction Temperature: While temperature control is critical to prevent side reactions, excessively low temperatures can slow the reaction rate to a crawl, especially with a deactivated substrate.

    • Solution: If you are running the reaction at or below 0 °C, consider allowing it to slowly warm to room temperature and monitoring the progress by Thin Layer Chromatography (TLC).

  • Protonation of the Pyrazole Ring: In strongly acidic conditions (e.g., mixed acid), the pyrazole ring can be protonated, which deactivates it towards electrophilic attack.[2] If your goal is to nitrate the pyrazole ring, these conditions are not ideal.

Q2: My reaction is yielding a mixture of products, making purification difficult. How can I improve the regioselectivity?

A2: The formation of multiple products is the most common challenge in this nitration. The key is to select the appropriate nitrating agent and conditions to favor one constitutional isomer over the others.

  • Nitration on the Pyrazole Ring (to obtain 4-(4-nitro-1H-pyrazol-1-yl)benzoic acid):

    • Problem: Using a mixed acid system (HNO₃/H₂SO₄) leads to protonation and deactivation of the pyrazole ring, favoring nitration on the phenyl ring.[2][3]

    • Solution: Employ a less acidic nitrating system. "Acetyl nitrate," generated in situ from nitric acid and acetic anhydride, is known to selectively nitrate the 4-position of the 1-phenylpyrazole ring.[2][3][4] This is because the reaction proceeds via attack on the neutral pyrazole molecule.

  • Nitration on the Benzoic Acid Ring (to obtain 4-(1H-pyrazol-1-yl)-3-nitrobenzoic acid):

    • Problem: The carboxylic acid group is a meta-director and deactivating.[1] However, the pyrazole ring is generally more susceptible to electrophilic attack than a deactivated benzene ring.

    • Solution: Utilize a strong nitrating system like a mixture of concentrated nitric acid and concentrated sulfuric acid. This will protonate the pyrazole ring, making it less reactive and directing the nitration to the benzoic acid ring at the position meta to the carboxyl group.[2]

Q3: I am experiencing a very low yield of my desired product. What are the potential causes and solutions?

A3: Low yields can be attributed to several factors, from incomplete reactions to product degradation.

Potential Cause Explanation Recommended Solution
Over-nitration At elevated temperatures or with prolonged reaction times, dinitration can occur, leading to a complex product mixture and reduced yield of the desired mononitrated product.[5]Maintain strict temperature control, typically between 0-10 °C.[6] Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.
Oxidation Nitric acid is a strong oxidizing agent and can lead to the formation of undesired oxidized byproducts, especially at higher temperatures.Keep the reaction temperature low and add the nitrating agent slowly and dropwise to control the exotherm.
Incomplete Reaction As mentioned in Q1, insufficient reaction time or temperature can lead to incomplete conversion of the starting material.After the addition of the nitrating agent, allow the reaction to stir at a controlled temperature for a sufficient period. Monitor by TLC to determine the optimal reaction time.
Product Loss During Workup The product may have some solubility in the aqueous phase, or it may not fully precipitate upon quenching with ice water.Ensure the reaction mixture is poured onto a sufficient amount of crushed ice to ensure complete precipitation. Wash the precipitate with cold water to minimize loss.

Q4: The reaction mixture turned dark brown or black, and I isolated a tarry substance. What went wrong?

A4: The formation of a dark, tarry substance is indicative of significant side reactions, most likely oxidation and/or polymerization.

  • Excessive Temperature: This is the most common cause. Nitration reactions are highly exothermic, and a runaway reaction can quickly lead to decomposition.[4]

    • Solution: Ensure your cooling bath (ice-salt or dry ice-acetone) is effective and maintain a low internal reaction temperature throughout the addition of the nitrating agent. Add the nitrating agent very slowly.

  • Impure Starting Materials: Impurities in the 4-(1H-pyrazol-1-yl)benzoic acid can be more susceptible to oxidation.

    • Solution: Recrystallize the starting material before use to ensure high purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of 4-(1H-pyrazol-1-yl)benzoic acid?

A1: The regioselectivity is highly dependent on the reaction conditions:

  • With mixed acid (HNO₃/H₂SO₄): Nitration is expected to occur on the benzoic acid ring, meta to the carboxylic acid group, yielding 4-(1H-pyrazol-1-yl)-3-nitrobenzoic acid . This is because the pyrazole ring is deactivated by protonation in the strongly acidic medium.[2]

  • With nitric acid in acetic anhydride ("acetyl nitrate"): Nitration is favored at the 4-position of the pyrazole ring, yielding 4-(4-nitro-1H-pyrazol-1-yl)benzoic acid .[2][3][4]

Q2: What are the critical safety precautions for conducting nitration reactions?

A2: Nitration reactions are potentially hazardous and must be performed with extreme caution.[3][7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, acid-resistant gloves, and a lab coat.[3]

  • Fume Hood: Conduct the reaction in a well-ventilated chemical fume hood.[3]

  • Temperature Control: Use an efficient cooling bath and monitor the internal temperature of the reaction closely. Nitration reactions are highly exothermic.[4]

  • Slow Addition: Add the nitrating agent slowly and dropwise to control the reaction rate and temperature.

  • Quenching: Quench the reaction by slowly pouring the reaction mixture onto crushed ice. Never add water directly to the concentrated acid mixture.

  • Spill Kit: Have a spill kit containing a neutralizing agent (e.g., sodium bicarbonate) readily available.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product(s), and any byproducts. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress.

Q4: What analytical techniques are recommended for characterizing the final product?

A4: A combination of spectroscopic and physical methods should be used for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the structure and regiochemistry of the product. The chemical shifts and coupling patterns of the aromatic protons will clearly indicate the position of the nitro group.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) and the carboxylic acid group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is an indicator of purity.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-nitro-1H-pyrazol-1-yl)benzoic acid

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(1H-pyrazol-1-yl)benzoic acid in acetic anhydride.

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification.

Protocol 2: Synthesis of 4-(1H-pyrazol-1-yl)-3-nitrobenzoic acid

  • In a round-bottom flask, carefully add concentrated sulfuric acid.

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add 4-(1H-pyrazol-1-yl)benzoic acid to the cold sulfuric acid with stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the substrate, maintaining the reaction temperature below 10 °C.

  • After the addition, let the reaction stir at 0-5 °C for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture slowly onto crushed ice.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water.

  • Dry the product and recrystallize if necessary.

Visualizations

Reaction_Pathway sub 4-(1H-pyrazol-1-yl)benzoic acid prod1 4-(4-nitro-1H-pyrazol-1-yl)benzoic acid sub->prod1 HNO3 / Ac2O (Acetyl Nitrate) Nitration on Pyrazole Ring prod2 4-(1H-pyrazol-1-yl)-3-nitrobenzoic acid sub->prod2 HNO3 / H2SO4 (Mixed Acid) Nitration on Benzene Ring

Caption: Regioselective nitration pathways.

Troubleshooting_Workflow start Start Nitration Experiment check_yield Low Yield? start->check_yield check_purity Mixture of Products? check_yield->check_purity No solution_yield Check Temp. Control Ensure Anhydrous Conditions Optimize Reaction Time check_yield->solution_yield Yes check_tar Tar Formation? check_purity->check_tar No solution_purity Adjust Nitrating Agent: HNO3/Ac2O for Pyrazole Nitration HNO3/H2SO4 for Benzene Nitration check_purity->solution_purity Yes success Successful Nitration check_tar->success No solution_tar Strict Temperature Control (<10 °C) Slow Reagent Addition Purify Starting Material check_tar->solution_tar Yes solution_yield->start solution_purity->start solution_tar->start

Caption: Troubleshooting decision workflow.

References

Technical Support Center: Troubleshooting Poor Resolution in the Chromatographic Analysis of 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid. Poor resolution can compromise data integrity, leading to inaccurate quantification and difficulty in impurity profiling. This document provides a structured, question-and-answer approach to systematically diagnose and resolve these common issues, grounded in the fundamental principles of chromatography.

Part 1: Foundational Knowledge & Initial Assessment

Before adjusting parameters, it is crucial to understand the underlying principles governing chromatographic separation and the specific chemical nature of your analyte.

FAQ 1: My resolution is poor. Where do I even begin?

Poor resolution is a common challenge that stems from three core chromatographic factors: Efficiency (N), Selectivity (α), and Retention Factor (k).[1][2] Understanding their interplay is the first step in effective troubleshooting.

  • Efficiency (N): This relates to the narrowness of the peaks (also known as band broadening). Higher efficiency results in sharper peaks, which are easier to resolve. It is primarily influenced by the column (length, particle size) and flow rate.[2]

  • Retention Factor (k): This describes how long an analyte is retained on the column. If k is too low, peaks elute near the void volume with little interaction, resulting in poor separation. An optimal k is typically between 2 and 10.[3] It is controlled by the strength of the mobile phase.[2]

  • Selectivity (α): This is a measure of the separation in retention time between two adjacent peaks. It is the most powerful factor for improving resolution when peaks are co-eluting or severely overlapping.[1][3] Selectivity is influenced by mobile phase composition (organic modifier type, pH), stationary phase chemistry, and temperature.[1][4]

cluster_factors Key Resolution Factors cluster_params Controlling Parameters N Efficiency (N) (Peak Sharpness) Resolution Chromatographic Resolution N->Resolution k Retention Factor (k) (Peak Retention) k->Resolution alpha Selectivity (α) (Peak Spacing) alpha->Resolution Col Column Length Particle Size Flow Rate Col->N MP_Strength Mobile Phase Strength (% Organic) MP_Strength->k MP_Comp Mobile Phase pH Organic Modifier Type Stationary Phase MP_Comp->alpha

Figure 1: The fundamental pillars of chromatographic resolution.
FAQ 2: What properties of this compound are important for my analysis?

Understanding your analyte's physicochemical properties is critical for targeted method development. This compound is a polar, aromatic molecule with a key ionizable functional group.

  • Acidic Nature: The presence of the carboxylic acid (-COOH) group makes the molecule acidic. The pKa of the similar 3-Nitrobenzoic acid is approximately 3.47, indicating it is a moderately strong acid. In solution, it exists in equilibrium between its neutral (protonated) form and its anionic (deprotonated) form.

  • Ionization State: The pH of the mobile phase will dictate this equilibrium.[5]

    • At a pH well below its pKa, it will be predominantly in its neutral, more hydrophobic form.

    • At a pH well above its pKa, it will be in its ionized, more polar form.

  • Why This Matters: The ionization state dramatically affects retention in reversed-phase chromatography.[5][6] Unionized analytes are generally more hydrophobic and have stronger interactions with the C18 stationary phase, leading to longer, more stable retention times.[5] Controlling ionization is the key to achieving sharp, symmetrical peaks.

Part 2: Systematic Troubleshooting Guide

Follow these steps to diagnose and resolve your resolution issues, starting with the most impactful and common problems.

Problem Area 1: Peak Asymmetry (Tailing)

Poor peak shape is a primary cause of decreased resolution. Peak tailing is especially common for ionizable compounds.

The most probable cause is secondary ionic interactions between your acidic analyte and the stationary phase.[7][8]

  • Mechanism of Tailing: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3-4, these silanols can become deprotonated (Si-O⁻), creating negatively charged sites.[9] If your analyte is also ionized (in its anionic, carboxylate form), it can be repelled, but more often, a mixed population of ionized and non-ionized analyte molecules interacts differently with the stationary phase, leading to a "tail" of molecules eluting later than the main peak.[5][7]

The solution is to control the ionization of both the analyte and the stationary phase by adjusting the mobile phase pH. For an acidic compound, you must suppress its ionization by lowering the pH.[9][10]

Protocol: Mobile Phase pH Optimization for an Acidic Analyte

  • Objective: To force the analyte into its single, neutral (protonated) form to ensure consistent interaction with the stationary phase and minimize interactions with silanols.

  • Guideline: Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the analyte's pKa.[11] Given the pKa of similar nitrobenzoic acids is ~3.5, a target pH of 2.5 - 3.0 is an excellent starting point.

  • Procedure: a. Prepare the aqueous portion of your mobile phase. b. Add a suitable buffer. A phosphate or formate buffer is common. For a target pH of 2.7, a 20-50 mM solution of potassium phosphate monobasic or formic acid is effective.[10] c. Crucially, measure and adjust the pH of the aqueous component before mixing it with the organic modifier. [9] Use a calibrated pH meter. Adjust with a dilute acid (e.g., phosphoric acid or formic acid). d. Mix the buffered aqueous phase with your organic solvent (e.g., acetonitrile) to the desired ratio. e. Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample. A stable baseline indicates readiness.[12]

By operating at a low pH, you ensure the analyte is protonated (-COOH) and the residual silanols are also protonated (Si-OH), eliminating the unwanted ionic interactions that cause tailing.[8][9]

Problem Area 2: Co-elution and Poor Peak Spacing

If peaks are symmetrical but still not resolved, you need to improve the selectivity (α) or retention (k).

Your next step is to alter the selectivity (α) of your separation. This involves changing the chemistry of the separation to affect the analytes differently.

  • Option 1 (Most Effective): Change the Organic Modifier. Acetonitrile and methanol have different solvent properties and will interact with your analyte and the stationary phase in distinct ways. This can significantly alter the elution order and spacing of peaks.[1][3] If you are using acetonitrile, try substituting it with methanol at a slightly lower concentration to achieve similar retention, and vice-versa.

  • Option 2: Adjust Column Temperature. Changing the column temperature can influence selectivity.[4][13] A good starting point is 30-40°C. Increasing or decreasing the temperature by 5-10°C can sometimes resolve closely eluting peaks.

  • Option 3: Use a Different Stationary Phase. If mobile phase changes are insufficient, the column chemistry may not be suitable. This is discussed in FAQ 7.

You need to increase the retention factor (k) by making the mobile phase weaker (i.e., more retentive for reversed-phase).[2]

Protocol: Increasing Analyte Retention

  • Objective: To increase the interaction of the analyte with the stationary phase, thereby increasing retention time and providing more opportunity for separation.

  • Procedure (Isocratic Elution): a. Decrease the percentage of the organic solvent in your mobile phase. For example, if you are using a 60:40 Acetonitrile:Water mobile phase, try changing it to 50:50 or 45:55. b. A 10% decrease in organic content typically increases the retention factor by 2-3 times. Aim for a k value between 2 and 10 for your primary analyte.[3]

  • Procedure (Gradient Elution): a. If your sample contains compounds with a wide range of polarities, gradient elution is highly recommended.[4][14] b. Lower the initial percentage of the organic modifier in your gradient. This will increase the retention of early-eluting peaks. c. Make the gradient slope shallower. A slower increase in the organic modifier concentration over time will provide more time for closely eluting compounds to separate.

Problem Area 3: Column and System Health

If method optimization does not yield results, the issue may lie with the hardware.

These symptoms strongly suggest column contamination or blockage.[7][15][16] Particulates from the sample or precipitation of the buffer can clog the column inlet frit.[15] Strongly retained impurities can also accumulate on the column head, degrading performance.

Protocol: Column Cleaning and Regeneration

  • Disconnect the column from the detector to prevent contamination of the flow cell.

  • Flush with a weak, buffered mobile phase (e.g., 95:5 Water:Acetonitrile with no buffer salts) to remove any precipitated buffer.

  • Reverse the column direction. This helps to flush contaminants off the inlet frit more effectively.[15]

  • Wash with a series of strong solvents. A typical sequence for a C18 column is:

    • 100% Water (to remove salts)

    • 100% Methanol

    • 100% Acetonitrile

    • 100% Isopropanol (excellent for removing strongly hydrophobic contaminants)

  • Flush each solvent for at least 20-30 column volumes.

  • Re-equilibrate the column in the forward direction with your mobile phase until the baseline is stable.

  • Prevention: Always filter your samples with a 0.22 µm or 0.45 µm syringe filter before injection.[15] Using a guard column is also a highly effective way to protect your analytical column from contamination.[12]

Yes. While C18 columns are excellent general-purpose columns, their selectivity may not be optimal for all separations. For polar aromatic compounds like this compound, alternative stationary phases can provide different interaction mechanisms, leading to enhanced selectivity.[17][18]

Table 1: Stationary Phase Selection Guide for Polar Aromatic Acids

Stationary PhasePrimary Interaction MechanismBest For...
C18 (L1) Hydrophobic interactionsGeneral-purpose starting point for a wide range of compounds.
Phenyl (L11) Hydrophobic and π-π interactionsResolving aromatic and moderately polar compounds. The phenyl rings can interact with the aromatic rings in your analyte, offering unique selectivity.[19]
Polar-Embedded Hydrophobic and hydrogen bondingImproving peak shape for polar compounds, especially bases. These columns often incorporate groups like amides or carbamates and are more resistant to dewetting in highly aqueous mobile phases.[20]
C8 (L7) Hydrophobic interactions (less retentive than C18)Providing shorter retention times for hydrophobic compounds that are too strongly retained on a C18 column.

If you are struggling with a C18 column, switching to a Phenyl-Hexyl or a Biphenyl column is a logical next step to exploit different selectivity.[1]

Part 3: Comprehensive Troubleshooting Workflow

This workflow provides a systematic path to resolving poor resolution issues.

Figure 2: A systematic workflow for troubleshooting poor resolution.

References

Technical Support Center: A Guide to Minimizing Impurities in the Large-Scale Synthesis of 3-Nitro-4-(1H-pyrazol-1-YL)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the large-scale synthesis of this important intermediate. By understanding the reaction mechanism, potential side reactions, and critical process parameters, you can significantly improve the purity and yield of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and industrially scalable route is the nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitrobenzoic acid with pyrazole. This reaction is typically carried out in a polar aprotic solvent in the presence of a base.

Q2: Why is impurity control so critical in this synthesis?

As with many active pharmaceutical ingredient (API) intermediates, stringent purity profiles are required. Impurities can lead to downstream reaction failures, reduced efficacy of the final API, and potential toxicological issues. Minimizing impurities at this stage simplifies purification, reduces costs, and ensures a more robust overall process.

Q3: What are the most common classes of impurities I should expect?

The primary impurities typically arise from unreacted starting materials, side reactions such as hydrolysis, and the formation of regioisomers. Careful control of reaction conditions is paramount to minimizing these.

Troubleshooting Guide: A Deeper Dive into Common Issues

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Reaction Stage

Q1: My reaction is proceeding very slowly or appears to have stalled. What are the likely causes?

  • Insufficient Base: The base is critical for deprotonating pyrazole, which significantly increases its nucleophilicity. Ensure you are using at least one equivalent of a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For large-scale reactions, ensuring efficient mixing is crucial to prevent localized base depletion. The basicity of pyrazole's nitrogen is weaker than that of pyridine, making a sufficiently strong base essential for the reaction to proceed efficiently.[1]

  • Low Reaction Temperature: While higher temperatures can lead to impurity formation, a temperature that is too low will result in a sluggish reaction. A typical temperature range for this SNAr reaction is between 80-120 °C. The optimal temperature should be determined through process development studies.

  • Poor Solvent Choice: A polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) is ideal as it can solvate the potassium salt of pyrazole and facilitate the reaction. Ensure the solvent is anhydrous, as water can lead to side reactions.

  • Reagent Quality: Verify the purity of your 4-chloro-3-nitrobenzoic acid and pyrazole. The presence of contaminants can inhibit the reaction.

Q2: I'm observing significant discoloration (darkening) of the reaction mixture. Should I be concerned?

  • Thermal Decomposition: Nitroaromatic compounds can be susceptible to thermal decomposition at elevated temperatures, which can lead to the formation of colored byproducts.[2] It is crucial to maintain precise temperature control and avoid localized overheating, especially during scale-up. Consider performing a thermal stability analysis of your reaction mixture using techniques like Differential Scanning Calorimetry (DSC) to identify the onset of decomposition.[3]

  • Side Reactions with Solvent: At high temperatures, solvents like DMF can decompose or react with strong bases, leading to impurities. If discoloration is a major issue, consider using a more thermally stable solvent like DMSO or sulfolane.

Work-up and Purification Stage

Q1: During the acidic work-up to precipitate my product, I'm getting an oily or gummy solid that is difficult to filter. How can I resolve this?

  • Incomplete Reaction: A high concentration of unreacted starting materials or oily byproducts can hinder crystallization. Ensure the reaction has gone to completion by using an in-process control like HPLC or TLC.

  • Incorrect pH: The pH of the aqueous solution after acidification is critical. You need to ensure the pH is low enough (typically pH 1-2) to fully protonate the carboxylic acid, making it insoluble in water.

  • Solvent Choice for Precipitation: Quenching the reaction mixture in a large volume of water is standard. However, if an oily product persists, consider an anti-solvent precipitation. After neutralizing the base and removing the reaction solvent under reduced pressure, dissolve the residue in a suitable organic solvent (like acetone or methanol) and then slowly add an anti-solvent (like water or heptane) to induce crystallization.

Q2: My final product purity is low, and I'm struggling to remove specific impurities. What are the likely culprits and how do I remove them?

This is the most common challenge. The table below outlines the most probable impurities and strategies for their removal.

Impurity ID Impurity Name Source Mitigation & Removal Strategy
IMP-1 4-chloro-3-nitrobenzoic acidUnreacted starting materialMitigation: Use a slight excess of pyrazole and ensure sufficient reaction time and temperature. Removal: During work-up, wash the crude product with a solvent in which the starting material is more soluble than the product (e.g., a toluene/heptane mixture). Recrystallization from a suitable solvent system like ethanol/water or acetic acid/water is also effective.
IMP-2 PyrazoleUnreacted starting materialMitigation: Use a stoichiometric amount or only a slight excess. Removal: Pyrazole is basic and water-soluble. It can be removed by washing the crude product with an acidic aqueous solution (e.g., dilute HCl) during work-up, provided the product is in an organic solvent. If the product has already been precipitated, a thorough water wash of the filter cake will remove most of it.
IMP-3 4-hydroxy-3-nitrobenzoic acidHydrolysis of the starting material (4-chloro-3-nitrobenzoic acid)Mitigation: Use anhydrous solvent and reagents. The presence of water, especially with a base at high temperatures, can facilitate the hydrolysis of the activated aryl chloride. Removal: This impurity is more polar than the desired product. It can be challenging to remove by simple recrystallization. Column chromatography is effective on a small scale. For large-scale synthesis, consider a pH-controlled aqueous extraction. At a specific pH, the more acidic 4-hydroxy-3-nitrobenzoic acid may be selectively extracted into the aqueous phase.
IMP-4 N-2 Isomer (3-Nitro-4-(2H-pyrazol-2-yl)benzoic acid)Non-regioselective reactionMitigation: The N-1 isomer is generally the thermodynamic product. However, reaction conditions can influence regioselectivity. Using a strong, non-nucleophilic base and allowing the reaction to reach equilibrium can favor the desired N-1 isomer. Removal: Isomers are often very difficult to separate by recrystallization. Preparative HPLC or column chromatography may be necessary.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram outlines the primary reaction and the formation pathways of key impurities.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_impurities Potential Impurities SM1 4-chloro-3-nitrobenzoic acid Product This compound (Desired Product) SM1->Product SNAr Reaction IMP1 IMP-1: Unreacted SM1 SM1->IMP1 Incomplete Reaction IMP3 IMP-3: 4-hydroxy-3-nitrobenzoic acid SM1->IMP3 Hydrolysis (H₂O, Base) SM2 Pyrazole SM2->Product SNAr Reaction Base Base (e.g., K₂CO₃) Base->Product SNAr Reaction Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Temp Heat (80-120°C)

Caption: Synthetic pathway for this compound and key impurity sources.

Detailed Experimental Protocols

Protocol 1: Large-Scale Synthesis

Safety Note: This reaction should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Nitroaromatic compounds should be handled with care due to their potential thermal instability.[4]

  • Reaction Setup: To a clean, dry, appropriately sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-chloro-3-nitrobenzoic acid (1.0 eq), pyrazole (1.1 eq), and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, 5-10 volumes).

  • Reaction: Stir the mixture and heat to 100-110 °C. Monitor the reaction progress by HPLC or TLC until the starting material (4-chloro-3-nitrobenzoic acid) is consumed (typically 8-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a separate vessel containing cold water (10-20 volumes).

    • Acidify the aqueous mixture to pH 1-2 with 6N hydrochloric acid (HCl). A precipitate will form.

    • Stir the slurry for 1-2 hours to ensure complete precipitation.

  • Isolation:

    • Filter the solid product using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7).

    • Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place the crude, dry product in a suitable flask. Add a minimal amount of a hot solvent in which the product is soluble (e.g., ethanol, acetic acid).

  • Dissolution: Heat the mixture to reflux with stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and reflux for 15-30 minutes. Filter the hot solution through a pad of celite to remove the charcoal.

  • Crystallization: Slowly add a hot anti-solvent (e.g., water) until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Filter the purified crystals, wash with a cold mixture of the recrystallization solvents, and dry under vacuum.

Analytical Characterization

To effectively troubleshoot and ensure the quality of your product, a robust analytical strategy is essential.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress. A typical mobile phase would be a mixture of ethyl acetate and heptane with a small amount of acetic acid.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity analysis and impurity profiling. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with an acid modifier like trifluoroacetic acid or formic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of unknown impurities.

By understanding the chemistry and potential pitfalls of this synthesis, you can develop a robust and scalable process to produce high-purity this compound.

References

Technical Support Center: Refining Crystallization Methods for High-Purity 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in its highest possible purity. Achieving high purity is critical, as residual impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complicate biological screening results.[1] This guide provides practical, field-tested advice in a direct question-and-answer format to address the specific challenges you may encounter during crystallization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the crystallization of this compound.

Question: What is the ideal solvent for crystallizing this compound?

Answer: There is no single "ideal" solvent, as the optimal choice depends on the specific impurity profile of your crude material. However, based on the molecule's structure—containing a polar carboxylic acid, a moderately polar nitro-pyrazole system, and an aromatic ring—a polar protic solvent or a mixed-solvent system is the most promising starting point.

The principle of a good crystallization solvent is that the target compound should be highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[2] For this compound, we recommend starting your solvent screen with the following:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Acetic Acid. Water is unlikely to be a good single solvent due to the aromatic nature of the compound but is an excellent anti-solvent.[2][3]

  • Mixed-Solvent Systems: Ethanol/Water, Methanol/Water, Acetone/Water, or Acetic Acid/Water. These systems are highly versatile, allowing you to fine-tune the polarity to achieve the ideal solubility curve.

Question: How can I quickly assess the purity of my crystallized product?

Answer: A multi-faceted approach is recommended for robust purity assessment. No single technique tells the whole story.

  • Melting Point (MP) Analysis: This is a rapid and fundamental test. A pure compound will have a sharp, well-defined melting point. Impurities typically cause the melting point to depress and broaden over a range.[4]

  • Thin-Layer Chromatography (TLC): An indispensable tool for visualizing the number of components in your sample. A pure sample should ideally show a single spot. It is excellent for monitoring the progress of purification.[5]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can separate and quantify even minor impurities, providing a precise percentage of purity (e.g., >98%).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structural integrity of your compound and detecting any residual solvents or structurally similar impurities that might co-crystallize.[6]

Question: What are the likely impurities in my crude this compound?

Answer: Impurities typically originate from the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 4-fluoro-3-nitrobenzoic acid or pyrazole.

  • Regioisomers: Isomeric products formed during the synthesis.

  • By-products: From side reactions, such as hydrolysis of the nitro group under certain conditions.

  • Residual Solvents: From the reaction or initial work-up (e.g., DMF, DMSO).

Question: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in that specific solvent environment. The compound comes out of solution as a liquid phase instead of a solid crystalline lattice. This is detrimental to purification as oils tend to trap impurities.

Solutions:

  • Add More "Good" Solvent: The most common cause is that the solution is too concentrated. Re-heat the mixture to dissolve the oil, then add a small amount (10-20% more) of the primary solvent (the one in which the compound is more soluble) to reduce the supersaturation level.[7]

  • Lower the Crystallization Temperature: Cool the solution more slowly. A slower cooling rate allows molecules more time to orient themselves into a crystal lattice.

  • Change the Solvent System: The current solvent may be unsuitable. Try a solvent with a lower boiling point or a different polarity.

Section 2: Detailed Troubleshooting Guides

This section provides in-depth solutions to more complex crystallization challenges.

Problem: Poor or Low Crystal Yield

Question: My final isolated yield after crystallization is consistently low (<70%). What are the likely causes and how can I improve it?

Answer: A low yield is a common issue that can often be rectified by systematically examining your procedure. The primary causes are typically related to solubility and mechanical loss.

Causality & Corrective Actions:

  • Excess Solvent: Using too much solvent is the most frequent cause of low yield. While ensuring the compound fully dissolves at high temperature, excess solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[7]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. After dissolution, you can even add a small amount of anti-solvent (e.g., water) to the hot solution until it just begins to turn cloudy, then re-heat to clarify before cooling. This ensures the solution is perfectly saturated.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can crystallize on the filter paper or in the funnel stem.

    • Solution: Use a pre-heated filter funnel and collection flask. Perform the filtration as quickly as possible. If crystals do form, you can wash them through with a small amount of fresh, hot solvent.

  • Incomplete Precipitation: The solubility of your compound may still be significant at room temperature.

    • Solution: After cooling to room temperature, place the crystallization flask in an ice bath for at least 30-60 minutes to maximize the precipitation of the solid from the solution.

  • Mechanical Losses: Product can be lost during transfers between flasks or during the final filtration and scraping steps.

    • Solution: Ensure all solid is quantitatively transferred using a spatula and by washing the flask with a small amount of the cold mother liquor.

Problem: Product Purity is Unsatisfactory After One Crystallization

Question: My HPLC and NMR analyses show that significant impurities remain after a single crystallization. How can I enhance the purification?

Answer: If a single crystallization is insufficient, a more rigorous or multi-step approach is necessary. The goal is to exploit differences in solubility between your target compound and the persistent impurities.

Causality & Corrective Actions:

  • Co-crystallization: The impurity may have very similar solubility properties to your product in the chosen solvent system, causing it to crystallize alongside your product.

    • Solution 1: Change the Solvent System: This is the most powerful solution. An impurity that is soluble in an ethanol/water mixture may be insoluble in an ethyl acetate/heptane mixture. A systematic solvent screen is highly recommended (see Protocol 1).

    • Solution 2: Perform a Second Recrystallization: Repeating the crystallization process with the once-crystallized material can often leave the remaining impurities behind in the mother liquor.

  • Colored Impurities: The presence of color often indicates highly conjugated by-products.

    • Solution: Use Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before filtration.[8] Charcoal has a high surface area and can adsorb large, colored impurity molecules. Use sparingly, as it can also adsorb your product and reduce yield.

  • Baseline Purity is Too Low: If the crude material is extremely impure (<80%), a single crystallization may not be sufficient.

    • Solution: Pre-purification: Consider a different purification technique before crystallization. A simple plug of silica gel to remove highly polar or non-polar impurities can significantly improve the efficacy of the final crystallization.[9]

Section 3: Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol allows you to efficiently determine the best solvent system for your specific batch of crude material.

Methodology:

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Record if the solid is soluble, sparingly soluble, or insoluble.[10]

  • For tubes where the solid was sparingly soluble or insoluble, place them in a hot water or sand bath and heat to the boiling point of the solvent. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Remove the tubes from the heat and allow them to cool slowly to room temperature.

  • Once at room temperature, scratch the inside of the tubes with a glass rod to induce crystallization if none has occurred.

  • Place the tubes in an ice bath for 20 minutes.

  • Evaluate: The best solvent is one in which the compound was sparingly soluble at room temperature but fully soluble when hot, and which produced a high quantity of crystalline solid upon cooling.

Table 1: Candidate Solvents for Screening
SolventBoiling Point (°C)PolarityRationale for Use
Ethanol 78Polar ProticGood general-purpose solvent for moderately polar compounds. Often forms good quality crystals.
Methanol 65Polar ProticSimilar to ethanol but can sometimes offer different solubility profiles.
Isopropanol 82Polar ProticLess polar than ethanol; may be better if impurities are highly polar.
Acetic Acid 118Polar ProticThe acidic nature can help solubilize the benzoic acid moiety; often used with water as an anti-solvent.[2]
Ethyl Acetate 77Polar AproticA less polar option that can be effective at excluding polar impurities.
Acetone 56Polar AproticStrong solvent, often used in combination with an anti-solvent like water or heptane.
Water 100Polar ProticExcellent anti-solvent to be used in combination with a primary solvent like ethanol or acetic acid.[3]
Protocol 2: Recommended Recrystallization Workflow (Ethanol/Water System)

This protocol is a robust starting point for gram-scale purification.

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Add ethanol in small portions while heating the mixture to a gentle boil on a hot plate with stirring. Continue adding ethanol until the solid is completely dissolved.

  • Saturation: Once dissolved, add deionized water dropwise to the hot solution until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of hot ethanol back into the solution until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals. Slow cooling is critical for excluding impurities.[7]

  • Ice Bath: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold 1:1 ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Analyze the final product for purity using the methods described in the FAQ section.

Table 2: Purity Assessment Techniques Overview
TechniqueInformation ProvidedProsCons
Melting Point Purity & IdentityFast, inexpensive, requires minimal sample.[11]Not quantitative, less reliable for certain isomers.
TLC Number of componentsVery fast, cheap, good for reaction monitoring.[5]Qualitative, difficult to resolve similar compounds.
HPLC Quantitative PurityHighly accurate, sensitive, and quantitative.[5]Requires specialized equipment and method development.
¹H NMR Structural ConfirmationProvides detailed structural information, identifies residual solvents.[6]Less sensitive to non-proton-containing impurities.
Mass Spec (MS) Molecular WeightConfirms molecular weight of the main component and can help identify impurities.[5]Not inherently quantitative without standards.

Section 4: Visual Workflows

Diagram 1: General Crystallization Workflow

G cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Analysis a Place Crude Solid in Flask b Add Minimum Amount of Hot Solvent a->b c Add Charcoal (if needed) b->c If colored d Perform Hot Filtration b->d If insoluble impurities e Cool Solution Slowly b->e If solution is clean c->d d->e f Cool in Ice Bath e->f g Vacuum Filter Crystals f->g h Wash with Cold Solvent g->h i Dry Under Vacuum h->i j Analyze Purity (HPLC, MP, NMR) i->j

Caption: Standard workflow for recrystallization.

Diagram 2: Crystallization Troubleshooting Decision Tree

G cluster_no_crystals No Crystals Form cluster_oil_out Compound Oils Out cluster_low_yield Yield is Poor start Problem Encountered During Cooling nc1 Scratch inner wall of flask start->nc1 No solid appears oo1 Re-heat to dissolve oil start->oo1 Liquid layer forms ly1 Check mother liquor for product start->ly1 Few crystals form nc2 Add a seed crystal nc3 Boil off some solvent & re-cool nc4 Add anti-solvent oo2 Add more primary solvent oo1->oo2 oo3 Cool solution more slowly oo2->oo3 ly2 Ensure sufficient cooling time ly1->ly2 ly3 Reduce initial solvent volume on next attempt ly2->ly3

Caption: Decision tree for common crystallization issues.

References

Addressing batch-to-batch variability in 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the complexities of this multi-step synthesis, ensuring greater reproducibility and higher purity in your target compound. Batch-to-batch variability is a common challenge in organic synthesis, and this guide provides a structured, question-and-answer-based approach to address specific issues you may encounter.[1][2]

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically proceeds through two key transformations:

  • Nitration of 4-chlorobenzoic acid: This electrophilic aromatic substitution introduces the nitro group at the 3-position.

  • Nucleophilic Aromatic Substitution (SNAr) with Pyrazole: The chlorine atom is subsequently displaced by pyrazole to form the final product.

Batch-to-batch variability can arise from several factors in both steps, including reagent quality, reaction conditions, and work-up procedures. This guide will dissect these potential issues and provide actionable solutions.

Synthetic Pathway Overview

Synthesis_Pathway A 4-Chlorobenzoic Acid C 4-Chloro-3-nitrobenzoic Acid A->C Nitration B Nitrating Mixture (HNO3, H2SO4) F This compound C->F SNAr D Pyrazole E Base (e.g., K2CO3)

Caption: General synthetic route for this compound.

II. Frequently Asked Questions (FAQs)

Nitration Step: 4-Chlorobenzoic Acid to 4-Chloro-3-nitrobenzoic Acid

Q1: My nitration reaction is resulting in a low yield of the desired 4-chloro-3-nitrobenzoic acid. What are the likely causes?

A1: Low yields in this nitration step often stem from a few critical factors:

  • Inadequate Nitrating Agent Strength: The concentration of the nitronium ion (NO₂⁺) is crucial for efficient nitration. The strength of the nitric acid and the ratio of sulfuric acid to nitric acid are key parameters.[1] Water generated during the reaction can dilute the nitric acid, reducing the reaction rate and selectivity.[1]

  • Suboptimal Reaction Temperature: Nitration reactions are highly exothermic.[3] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can lead to the formation of dinitrated byproducts and oxidative decomposition, appearing as dark tars.[4]

  • Poor Mixing: Inadequate agitation can lead to localized "hot spots" and inhomogeneous reaction mixtures, resulting in inconsistent nitration and side product formation.[1][2]

Q2: I'm observing significant amounts of dinitrated or other isomeric impurities in my crude product. How can I improve the regioselectivity?

A2: Controlling regioselectivity is paramount for a clean reaction. Consider the following:

  • Temperature Control: As mentioned, lower temperatures generally favor the desired mononitration product. A slow, controlled addition of the nitrating agent to the substrate solution while maintaining a consistent internal temperature is critical.

  • Stoichiometry of Nitrating Agent: Using a large excess of the nitrating mixture can drive the reaction towards dinitration. Carefully control the molar equivalents of nitric acid.

  • Order of Addition: Adding the 4-chlorobenzoic acid to the nitrating mixture can sometimes lead to better selectivity than the reverse addition, as it ensures the substrate is always in the presence of a controlled amount of the nitrating agent.

Nucleophilic Aromatic Substitution (SNAr) Step: 4-Chloro-3-nitrobenzoic Acid with Pyrazole

Q3: The SNAr reaction is sluggish and does not go to completion. What can I do to drive the reaction forward?

A3: A slow or incomplete SNAr reaction is a common hurdle. Here are the primary areas to troubleshoot:

  • Insufficient Activation of the Aromatic Ring: The nitro group ortho to the chlorine atom is essential for activating the ring towards nucleophilic attack.[5][6][7][8] If the preceding nitration step was inefficient, the starting material for this step will be less reactive.

  • Base Strength and Stoichiometry: A suitable base is required to deprotonate the pyrazole, making it a more potent nucleophile. Common bases include potassium carbonate or cesium carbonate. Ensure at least one equivalent of the base is used. The choice of base can also influence the reaction rate and yield.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used to facilitate SNAr reactions. These solvents help to solvate the potassium pyrazolide and increase its nucleophilicity. The choice of solvent can significantly impact the reaction outcome.[9]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting materials or products. An optimal temperature must be determined experimentally.

Q4: I'm observing the formation of a significant byproduct that I suspect is a result of the pyrazole ring reacting at a different position. Is this possible?

A4: While the N1 position of pyrazole is the typical site of reaction in this type of synthesis, side reactions can occur under certain conditions. The N2 nitrogen is also basic and can react with electrophiles.[10] Deprotonation at C3 can also occur in the presence of a very strong base, potentially leading to ring-opening or other undesired reactions.[10] Ensuring the use of a suitable base and controlled reaction conditions will minimize these side reactions.

III. Troubleshooting Guides

Guide 1: Low Yield in Nitration Step

This guide provides a systematic approach to diagnosing and resolving low yields in the nitration of 4-chlorobenzoic acid.

Troubleshooting_Nitration start Low Yield in Nitration q1 Check Reagent Quality & Stoichiometry Are HNO3 and H2SO4 of appropriate concentration? Is the molar ratio correct? start->q1 a1_yes Proceed to Temperature Control q1->a1_yes Yes a1_no Action: Use fresh, properly concentrated acids. Recalculate and re-weigh reagents. q1->a1_no No q2 Evaluate Temperature Control Was the temperature maintained within the optimal range? Were there any temperature spikes? a1_yes->q2 a2_yes Proceed to Mixing Efficiency q2->a2_yes Yes a2_no Action: Improve cooling efficiency. Slow down the rate of addition of the nitrating agent. q2->a2_no No q3 Assess Mixing Efficiency Was the reaction mixture vigorously stirred? Were there any visible signs of inhomogeneity? a2_yes->q3 a3_yes Problem likely lies in work-up or analysis. q3->a3_yes Yes a3_no Action: Increase stirring speed. Use a more appropriate stirrer for the reaction scale. q3->a3_no No

Caption: Troubleshooting flowchart for low nitration yield.

ParameterRecommended Range/ValuePotential Impact of Deviation
Nitrating Agent Conc. HNO₃ (68-70%) / Conc. H₂SO₄ (95-98%)Lower concentrations reduce nitronium ion formation, slowing the reaction.
Molar Ratio (HNO₃:Substrate) 1.05 - 1.2 equivalentsExcess can lead to dinitration; insufficient amount leads to incomplete reaction.
Temperature 0 - 10 °C (addition), 25-40 °C (reaction)Higher temperatures increase side products; lower temperatures slow the reaction rate.
Reaction Time 1 - 4 hoursIncomplete reaction if too short; potential for side reactions if too long.
Guide 2: Impurity Profile in Final Product

This guide helps to identify and mitigate common impurities in the final this compound product.

ImpurityPotential SourceRecommended Action
4-Chloro-3-nitrobenzoic acid Incomplete SNAr reactionIncrease reaction time, temperature, or use a stronger base/more efficient solvent system.
Isomeric Pyrazole Adducts Non-selective reaction of pyrazoleEnsure controlled reaction conditions and appropriate base.
Dinitrated Species Over-nitration in the first stepReduce the amount of nitrating agent and control the reaction temperature more carefully.
Starting 4-chlorobenzoic acid Incomplete nitrationRe-evaluate the nitration conditions (time, temperature, reagent stoichiometry).

IV. Experimental Protocols

Protocol 1: Nitration of 4-Chlorobenzoic Acid
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3.0 eq.) to 0 °C in an ice-water bath.

  • Substrate Addition: Slowly add 4-chlorobenzoic acid (1.0 eq.) to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitrating Agent Addition: Prepare a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1.0 eq.) in the dropping funnel. Add this mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Protocol 2: Nucleophilic Aromatic Substitution with Pyrazole
  • Setup: To a solution of 4-chloro-3-nitrobenzoic acid (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF), add potassium carbonate (1.5 eq.) and pyrazole (1.2 eq.).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Purification: Acidify the aqueous solution with HCl to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

V. Analytical Methods for Quality Control

Consistent analytical monitoring is crucial for identifying and addressing batch-to-batch variability.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing the purity of the final product and intermediates. A well-developed HPLC method can quantify the target compound and identify known and unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and intermediates. It can also help in identifying isomeric impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to help identify unknown impurities by their mass-to-charge ratio.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., -NO₂, -COOH, C=N) in the product.

Example HPLC Method Parameters
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

VI. Conclusion

Addressing batch-to-batch variability in the synthesis of this compound requires a systematic and analytical approach. By carefully controlling reaction parameters, ensuring the quality of starting materials, and implementing robust in-process and final product analysis, researchers can achieve more consistent and reliable results. This guide serves as a starting point for troubleshooting and process optimization. For further assistance, please do not hesitate to contact our technical support team.

VII. References

  • Benchchem. Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. Available from: --INVALID-LINK--

  • Kulkarni, A. A., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 405-424. Available from: --INVALID-LINK--

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: --INVALID-LINK--

  • Chem Help ASAP. Knorr Pyrazole Synthesis. Available from: --INVALID-LINK--

  • Organic Syntheses. (2026). Three-component Reaction for Pyrazole Synthesis. Available from: --INVALID-LINK--

  • Kulkarni, A. A., et al. (2014). Continuous flow nitration in miniaturized devices. ResearchGate. Available from: --INVALID-LINK--

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros. Available from: --INVALID-LINK--

  • Chemistry Stack Exchange. (2018). One-pot synthesis of pyrazole. Available from: --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO., LTD. Understanding Benzoic Acid Derivatives in Organic Synthesis. Available from: --INVALID-LINK--

  • Fanfair, D. (2014). Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. AIChE. Available from: --INVALID-LINK--

  • Alam, M. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(9), 13867-13875. Available from: --INVALID-LINK--

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: --INVALID-LINK--

  • Dalal Institute. Aromatic Nucleophilic Substitution. Available from: --INVALID-LINK--

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available from: --INVALID-LINK--

  • ChemOrgChem. (2025). Aromatic Nucleophilic Substitution. YouTube. Available from: --INVALID-LINK--

  • Slideshare. (n.d.). Batch nitration. Available from: --INVALID-LINK--

  • Pavia, D. L. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Available from: --INVALID-LINK--

  • Chemdiv. Compound 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Available from: --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO., LTD. (2025). The Role of Benzoic Acid Derivatives in Advanced Material Synthesis. Available from: --INVALID-LINK--

  • Lab-Chemicals.Com. Benzoic acid, 3-nitro-4-(1H-pyrazol-1-yl)-. Available from: --INVALID-LINK--

  • ResearchGate. (2024). Benzoic Acid and Derivatives. Available from: --INVALID-LINK--

  • Alam, M. A., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Bioorganic & Medicinal Chemistry Letters, 27(5), 1151-1156. Available from: --INVALID-LINK--

  • Kumar, A., et al. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available from: --INVALID-LINK--

  • Al-Dhaini, A. J., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 9(10), e20556. Available from: --INVALID-LINK--

  • Google Patents. (n.d.). Process for producing 3-nitro-4-alkoxybenzoic acid. Available from: --INVALID-LINK--

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: --INVALID-LINK--

  • RSC Publishing. (n.d.). [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: energetic materials containing an N(O)N–N fragment. Available from: --INVALID-LINK--

  • ResearchGate. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Available from: --INVALID-LINK--

  • ChemRxiv. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available from: --INVALID-LINK--

  • Alam, M. A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases, 9(2), 358-376. Available from: --INVALID-LINK--

  • Growing Science. (2012). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Available from: --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. Available from: --INVALID-LINK--

  • Sigma-Aldrich. 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid. Available from: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 3-Nitro-4-(1H-pyrazol-1-YL)benzoic Acid and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the potential bioactivity of 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid. In the absence of extensive direct experimental data for this specific molecule, this document evaluates its potential efficacy by drawing parallels with structurally related compounds possessing established antimicrobial, anticancer, and anti-inflammatory properties. The information herein is intended to furnish researchers, scientists, and drug development professionals with a robust framework for future investigation and rational drug design.

Introduction: The Promise of Pyrazole-Benzoic Acid Scaffolds

The convergence of a pyrazole ring and a benzoic acid moiety within a single molecular framework has yielded a plethora of compounds with significant therapeutic potential. Pyrazole derivatives are well-documented for their diverse pharmacological activities, including potent antimicrobial, anti-inflammatory, and anticancer effects[1][2]. The benzoic acid component, a common pharmacophore, can enhance solubility and provide a crucial anchor for receptor binding[3]. The introduction of a nitro group, a strong electron-withdrawing substituent, can further modulate the electronic properties and biological activity of the entire molecule[4]. This guide will delve into the anticipated bioactivity of this compound by examining the established profiles of its structural congeners.

Synthesis of Pyrazole-Benzoic Acid Derivatives

The synthesis of 4-(1H-pyrazol-1-yl)benzoic acid derivatives typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a similarly reactive species. For the specific scaffold of interest, a common synthetic route involves the reaction of 4-hydrazinobenzoic acid with a suitable three-carbon electrophile to construct the pyrazole ring. The nitration of the benzoic acid ring can be achieved either before or after the pyrazole ring formation, with the specific conditions influencing the regioselectivity of the nitration.

A plausible synthetic approach is outlined below. This generalized scheme is representative of methods found in the literature for analogous compounds.

cluster_synthesis Generalized Synthetic Pathway A 4-Hydrazinobenzoic Acid C 4-(1H-Pyrazol-1-yl)benzoic Acid A->C Cyclocondensation B 1,3-Dicarbonyl Compound (e.g., Malondialdehyde) B->C E This compound C->E Nitration D Nitrating Agent (HNO3/H2SO4) D->E

Caption: Generalized synthetic pathway for this compound.

Comparative Bioactivity Analysis

The bioactivity of this compound can be extrapolated by examining the structure-activity relationships (SAR) of similar compounds. The key structural features for comparison are the pyrazole core, the benzoic acid moiety, and the nitro substitution.

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant antibacterial and antifungal properties[1][5][6]. The mechanism of action for many antimicrobial pyrazoles involves the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity[7]. The presence of a nitro group can enhance antimicrobial efficacy, as seen in various nitroaromatic compounds that undergo bioreduction in microbial cells to generate cytotoxic reactive nitrogen species.

Table 1: Comparative Antimicrobial Activity of Pyrazole Derivatives

Compound/Derivative ClassTarget Organism(s)MIC (µg/mL)Reference
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid DerivativesGram-positive bacteria (e.g., S. aureus)0.5 - >50[1]
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid DerivativesDrug-resistant bacteria (e.g., MRSA)0.78 - >50[8]
Pyrazole-Thiazole HybridsE. coli, S. aureus, C. albicans6.25 - 25[9]
This compound (Predicted) Gram-positive and Gram-negative bacteria Potentially potent N/A

Based on the potent activity of related pyrazolyl-benzoic acid derivatives against drug-resistant bacteria, it is hypothesized that this compound will exhibit significant antimicrobial properties. The nitro group at the 3-position is expected to enhance this activity.

Anticancer Activity

The anticancer potential of pyrazole-containing compounds is well-established, with several derivatives progressing through clinical trials[10][11][12]. Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of the cell cycle, and induction of apoptosis[4][13][14]. Benzoic acid derivatives have also been reported to possess anticancer properties, in some cases through the inhibition of histone deacetylases (HDACs)[15][16].

Table 2: Comparative Anticancer Activity of Pyrazole and Benzoic Acid Derivatives

Compound/Derivative ClassCell Line(s)IC50 (µM)Reference
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridsMCF-7, HCT-11615.6 - 23.9[2]
Pyrazolo[3,4-d]pyrimidin-4-one DerivativesMCF-711 - >50[17]
3,4-dihydroxybenzoic acidHCT-116, HCT-15~50 (growth inhibition)[15]
This compound (Predicted) Various cancer cell lines Potentially cytotoxic N/A

The combined presence of the pyrazole and nitrobenzoic acid moieties in the target compound suggests a strong potential for anticancer activity. The nitro group may contribute to cytotoxicity through the generation of reactive oxygen species within the tumor microenvironment.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory effects, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade[18][19][20]. The anti-inflammatory properties of certain benzoic acid derivatives are also documented[3].

Table 3: Comparative Anti-inflammatory Activity of Pyrazole Derivatives

Compound/Derivative ClassTarget/AssayIC50 (µM) or % InhibitionReference
Pyrazole-pyrazoline derivativesCOX-2 InhibitionHigh[21]
Pyrazole derivativesCarrageenan-induced paw edemaSignificant reduction[20]
Pyrazolyl urea derivativesp38α MAPK inhibition0.037 - 0.079[22]
This compound (Predicted) COX-2 Inhibition / NF-κB Modulation Potentially significant N/A

Given the established anti-inflammatory profile of the pyrazole scaffold, this compound is predicted to possess anti-inflammatory activity, potentially through the inhibition of COX enzymes or modulation of inflammatory signaling pathways such as NF-κB.

Experimental Protocols

To facilitate the empirical validation of the bioactivity of this compound and its analogs, detailed protocols for key in vitro assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

cluster_mic Broth Microdilution Workflow A Prepare serial dilutions of test compound in a 96-well plate. B Inoculate each well with a standardized bacterial suspension. A->B C Incubate at 37°C for 18-24 hours. B->C D Visually assess for bacterial growth. C->D E Determine the MIC: the lowest concentration with no visible growth. D->E

Caption: Workflow for the broth microdilution assay.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.

Anticancer Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

cluster_mtt MTT Assay Workflow A Seed cancer cells in a 96-well plate and allow them to adhere. B Treat cells with various concentrations of the test compound for 24-72 hours. A->B C Add MTT solution to each well and incubate for 2-4 hours. B->C D Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). C->D E Measure the absorbance at 570 nm using a microplate reader. D->E F Calculate cell viability and IC50 value. E->F

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader[1].

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

cluster_cox COX-2 Inhibition Assay Workflow A Pre-incubate recombinant human COX-2 enzyme with the test compound. B Initiate the reaction by adding arachidonic acid (substrate). A->B C Incubate for a specific time at 37°C. B->C D Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced. C->D E Calculate the percentage of COX-2 inhibition and the IC50 value. D->E

Caption: Workflow for the in vitro COX-2 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human COX-2 enzyme, arachidonic acid (substrate), and the test compound at various concentrations.

  • Enzyme Inhibition: In a suitable reaction buffer, pre-incubate the COX-2 enzyme with the test compound for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubation: Incubate the reaction mixture at 37°C for a specific duration.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit or by LC-MS/MS[18].

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Key Signaling Pathways

Understanding the molecular pathways that these compounds may modulate is crucial for rational drug design.

Bacterial Cell Wall Synthesis

A primary target for many antibacterial agents is the bacterial cell wall synthesis pathway, which is essential for bacterial viability and absent in humans.

cluster_bacterial_cell_wall Bacterial Cell Wall Synthesis Pathway A Cytoplasmic synthesis of peptidoglycan precursors (UDP-NAG and UDP-NAM-pentapeptide) B Translocation of precursors across the cell membrane A->B C Polymerization of glycan chains (Transglycosylation) B->C D Cross-linking of peptide chains (Transpeptidation) C->D E Mature Peptidoglycan Cell Wall D->E

Caption: Simplified overview of the bacterial cell wall synthesis pathway[3][8].

Apoptosis Signaling Pathway

Induction of apoptosis is a key mechanism for many anticancer drugs. The two main apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

cluster_apoptosis Apoptosis Signaling Pathway A Apoptotic Stimuli (e.g., DNA damage, death receptor ligation) B Activation of Initiator Caspases (Caspase-8, Caspase-9) A->B C Activation of Effector Caspases (Caspase-3, -6, -7) B->C D Cleavage of cellular substrates C->D E Apoptosis D->E

Caption: A simplified representation of the caspase cascade in apoptosis[4][6][13][14].

NF-κB Signaling in Inflammation

The NF-κB signaling pathway is a central regulator of inflammation. Its inhibition is a key strategy for the development of anti-inflammatory drugs.

cluster_nfkb NF-κB Signaling Pathway in Inflammation A Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) B Activation of IKK complex A->B C Phosphorylation and degradation of IκB B->C D Nuclear translocation of NF-κB C->D E Transcription of pro-inflammatory genes (e.g., COX-2, cytokines) D->E

Caption: Overview of the canonical NF-κB signaling pathway[10].

Conclusion

Based on a comprehensive analysis of structurally related compounds, this compound emerges as a promising candidate for further investigation as a multi-faceted therapeutic agent. Its structural motifs suggest the potential for potent antimicrobial, anticancer, and anti-inflammatory activities. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers to empirically validate these predictions and to elucidate the underlying mechanisms of action. Further synthesis and rigorous biological evaluation of this compound and its analogs are warranted to fully realize their therapeutic potential.

References

The Pivotal Role of Substitution Patterns in the Bioactivity of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid derivatives, a class of compounds with significant potential, particularly in the realm of antibacterial research. By systematically dissecting the roles of the nitro group, substitutions on the pyrazole ring, and modifications of the benzoic acid moiety, we aim to provide a comprehensive framework for researchers engaged in the rational design of more potent and selective analogues.

The core this compound scaffold presents a unique electronic and steric environment. The strongly electron-withdrawing nitro group at the 3-position of the benzoic acid ring can significantly influence the molecule's overall polarity, acidity of the carboxylic acid, and potential for intermolecular interactions. Understanding how modifications to this core structure impact biological activity is paramount for successful drug development.

Comparative Analysis of Structural Modifications

Our analysis will focus on analogous series of 4-(pyrazol-1-yl)benzoic acid derivatives to infer the SAR for the target scaffold. The insights are drawn from extensive studies on related compounds where systematic modifications have been correlated with antibacterial activity, primarily against Gram-positive bacteria.[3][4][5]

Substitutions on the Pyrazole Ring (R1 and R2)

The pyrazole ring offers multiple positions for substitution, with positions 3 and 4 (analogous to R1 and R2 in our core structure) being particularly critical for modulating activity. Studies on related 4-[3-phenyl-4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives have shown that the nature of the substituent at the 3-position (R1) significantly impacts potency. For instance, the presence of a phenyl group at this position is a common feature in many active compounds.[3][6]

Further modifications to this phenyl group can fine-tune the activity. For example, in a series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, substitutions on the aniline moiety (related to R2 modifications) were explored in depth. It was found that lipophilic substituents on the aniline ring generally improve antibacterial activity.[3] In contrast, polar groups on the aniline moiety did not show significant activity.[3]

A key takeaway is that di-substituted aniline derivatives often exhibit higher potency than their mono-substituted counterparts.[3] For instance, 3,4-dichloro substitution on the aniline ring of an analogous series resulted in very potent activity against staphylococci strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL.[3]

The Influence of the Nitro Group

The role of the nitro group in bioactive molecules can be complex and context-dependent. In some scaffolds, strongly electron-withdrawing groups like nitro have been found to eliminate antibacterial activity.[7] However, in other chemical series, such as 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives, the nitro group is an integral part of the active pharmacophore against various bacterial strains.[8]

For the this compound scaffold, the nitro group's impact is likely twofold. Electronically, it reduces the pKa of the benzoic acid, potentially altering its interaction with biological targets and its pharmacokinetic properties. Sterically, it dictates the preferred conformation of the pyrazole ring relative to the benzoic acid plane. The precise effect, whether beneficial or detrimental to a specific biological activity, would need to be determined empirically through systematic synthesis and testing of analogues with and without the nitro group, or with the nitro group at different positions.

Modifications of the Benzoic Acid Moiety

The carboxylic acid group of the benzoic acid moiety is a critical feature, likely involved in key hydrogen bonding interactions with the biological target. Its acidity, as modulated by other ring substituents like the nitro group, can be a determinant of activity. While direct modifications to the carboxylic acid of the target scaffold are not extensively reported in the gathered literature, insights can be drawn from general principles of medicinal chemistry. Esterification or amidation of the carboxylic acid would likely lead to a significant change in the compound's physicochemical properties and, consequently, its biological activity. Such modifications could be explored to develop prodrugs with improved permeability or pharmacokinetic profiles.

Structure-Activity Relationship Summary

The following table summarizes the key SAR findings from analogous 4-(pyrazol-1-yl)benzoic acid derivatives, which can guide the optimization of the this compound scaffold.

Modification Site Substitution Effect on Antibacterial Activity Supporting Evidence (Analogous Series)
Pyrazole Ring (R1) Phenyl groupGenerally favorable for activity.Common feature in active pyrazole-based antibacterials.[3][6]
Fluorophenyl groupPotent activity observed, with 3-fluorophenyl being more potent than 4-fluorophenyl.[3]Introduction of fluorine can enhance metabolic stability and binding interactions.
Pyrazole Ring (R2) Anilinomethyl with lipophilic substituentsImproved activity.[3]Increased lipophilicity can enhance membrane permeability.
Anilinomethyl with di-halogen substitutionHighly potent, with MICs as low as 0.5 μg/mL.[3]Specific electronic and steric effects of halogens enhance binding.
Anilinomethyl with polar groupsNo significant activity.[3]Polar groups may hinder cell penetration or disrupt key hydrophobic interactions.
Benzoic Acid Ring 3-Nitro Group Context-dependent: Potentially crucial for activity in some scaffolds, but can be detrimental in others.[7][8]The electron-withdrawing nature significantly alters the electronic properties of the molecule.
Carboxylic AcidEssential for activity.Likely acts as a key hydrogen bond donor/acceptor.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of pyrazole-based antibacterial agents, adapted from the literature.[3][6]

General Procedure for Synthesis of 4-(Pyrazol-1-yl)benzoic Acid Derivatives
  • Synthesis of Pyrazole Aldehyde Intermediate: A mixture of a substituted phenylhydrazine (1.0 eq) and a suitable β-ketoaldehyde equivalent (1.0 eq) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the pyrazole aldehyde intermediate.

  • Reductive Amination: To a solution of the pyrazole aldehyde (1.0 eq) and a substituted aniline (1.1 eq) in methanol, a few drops of acetic acid are added. The mixture is stirred at room temperature for 30 minutes. Sodium borohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for an additional 2-4 hours. The solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.

Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Strains: A panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) is used.

  • Preparation of Inoculum: Bacterial strains are grown overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Procedure: The assay is performed in 96-well microtiter plates. The test compounds are serially diluted in MHB. An equal volume of the bacterial inoculum is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Structure-Activity Landscape

The following diagrams, generated using Graphviz, illustrate the key structure-activity relationships discussed.

Caption: Key SAR insights for this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Starting Materials (Substituted Hydrazine, β-Ketoaldehyde) step1 Pyrazole Aldehyde Formation start->step1 step2 Reductive Amination with Substituted Aniline step1->step2 product Final Derivative step2->product assay_start Test Compound mic_assay MIC Assay (Serial Dilution) assay_start->mic_assay incubation Incubation with Bacterial Strains mic_assay->incubation result Determine MIC incubation->result

References

Comparative Analysis of Synthetic Routes to 3-Nitro-4-(1H-pyrazol-1-yl)benzoic Acid: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure combines a benzoic acid moiety, a synthetically versatile nitro group, and a pyrazole ring—a scaffold present in numerous pharmacologically active compounds. The strategic placement of these functional groups makes it an attractive intermediate for the synthesis of more complex molecules, including potential kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. This guide provides a comparative analysis of the two most prominent and practical synthetic strategies for its preparation: Nucleophilic Aromatic Substitution (SNAr) and Copper-Catalyzed Ullmann Condensation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer expert insights to guide researchers in selecting the optimal route for their specific needs.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This approach is arguably the most direct and atom-economical method, leveraging the inherent reactivity of 4-fluoro-3-nitrobenzoic acid. The electron-withdrawing effect of the nitro group, positioned ortho to the fluorine atom, strongly activates the aromatic ring for nucleophilic attack, making the highly electronegative fluorine an excellent leaving group.

Reaction Scheme
SNAr Reaction Scheme

Figure 1. SNAr reaction of 4-fluoro-3-nitrobenzoic acid with pyrazole.

Mechanistic Rationale

The SNAr mechanism is a two-step addition-elimination process. First, the pyrazole anion, generated in situ by a base, attacks the carbon atom bearing the fluorine, forming a resonance-stabilized Meisenheimer complex.[1] The negative charge in this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides a significant stabilizing effect. In the second step, the leaving group (fluoride) is eliminated, and the aromaticity of the ring is restored to yield the final product. The high electronegativity of fluorine enhances the initial electrophilicity of the reaction site, facilitating the nucleophilic attack.[2]

Experimental Protocol: SNAr Synthesis
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-3-nitrobenzoic acid (1.85 g, 10 mmol), pyrazole (0.75 g, 11 mmol, 1.1 eq), and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq).

  • Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to 100-110 °C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate/hexane mobile phase.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Acidification: Slowly acidify the aqueous solution to pH 3-4 with 2M HCl. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water (3 x 30 mL) to remove inorganic salts.

  • Purification: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from an ethanol/water mixture.

Workflow Diagram: SNAr Route

cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_end Final Product A 4-Fluoro-3-nitrobenzoic Acid E Combine & Heat (100-110 °C, 6-8h) A->E B Pyrazole B->E C K₂CO₃ (Base) C->E D DMF (Solvent) D->E F Cool & Quench (Ice Water) E->F G Acidify (HCl) F->G H Filter & Wash G->H I This compound H->I

Caption: Workflow for the SNAr synthesis route.

Route 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic and robust method for forming carbon-nitrogen bonds.[3] This route is particularly valuable when the starting material is a less reactive aryl halide, such as a chloride or bromide, which are often more commercially available and less expensive than their fluoro counterparts. Modern protocols utilize ligands, typically diamines, to accelerate the reaction and allow for lower reaction temperatures compared to the harsh conditions of traditional Ullmann reactions.[4]

Reaction Scheme
Ullmann Reaction Scheme

Figure 2. Ullmann condensation of 4-chloro-3-nitrobenzoic acid with pyrazole.

Mechanistic Rationale

While the exact mechanism of the Ullmann reaction is complex and can vary with the specific catalytic system, it is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The process is initiated by the coordination of the ligand and the pyrazole to the copper(I) salt. This is followed by an oxidative addition of the aryl halide to the copper center, forming a Cu(III) intermediate. Finally, a reductive elimination step occurs, forming the C-N bond of the product and regenerating the active Cu(I) catalyst.[5][6] The use of a bidentate ligand like N,N'-dimethylethylenediamine (DMEDA) stabilizes the copper intermediates and facilitates the catalytic turnover.

Experimental Protocol: Ullmann Condensation
  • Reagent Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine 4-chloro-3-nitrobenzoic acid (2.01 g, 10 mmol), pyrazole (0.82 g, 12 mmol, 1.2 eq), copper(I) iodide (CuI) (95 mg, 0.5 mmol, 5 mol%), and potassium carbonate (2.76 g, 20 mmol, 2.0 eq).

  • Solvent and Ligand Addition: Add 50 mL of anhydrous dioxane (or DMF). Then, add N,N'-dimethylethylenediamine (DMEDA) (110 µL, 1.0 mmol, 10 mol%) via syringe.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-24 hours under nitrogen. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with 100 mL of ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with 1M HCl (50 mL). The product will remain in the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system like ethyl acetate/heptane.

Workflow Diagram: Ullmann Condensation Route

cluster_start Starting Materials & Catalyst cluster_reaction Reaction & Workup cluster_end Final Product A 4-Chloro-3-nitrobenzoic Acid F Combine & Reflux (100-110 °C, 12-24h, N₂) A->F B Pyrazole B->F C K₂CO₃ (Base) C->F D CuI / DMEDA D->F E Dioxane (Solvent) E->F G Cool & Filter (Celite) F->G H Extract & Wash G->H I Dry & Concentrate H->I J Purification (Chromatography) I->J K This compound J->K

Caption: Workflow for the Ullmann condensation route.

Comparative Analysis

FeatureRoute 1: Nucleophilic Aromatic Substitution (SNAr) Route 2: Copper-Catalyzed Ullmann Condensation
Starting Material 4-Fluoro-3-nitrobenzoic acid4-Chloro- or 4-Bromo-3-nitrobenzoic acid
Key Reagents Pyrazole, Inorganic Base (e.g., K₂CO₃)Pyrazole, Base, Copper Source (e.g., CuI), Ligand (e.g., DMEDA)
Catalyst None (Catalyst-free)Copper(I) salt
Typical Solvent Polar aprotic (DMF, DMSO)Ethers (Dioxane) or Polar aprotic (DMF)
Temperature Moderate to High (100-120 °C)Moderate to High (100-140 °C)
Reaction Time Typically shorter (6-12 hours)Typically longer (12-24 hours)
Workup Simplicity High (Aqueous quench and precipitation)Moderate (Requires filtration of catalyst, extraction)
Key Considerations Requires specific, more expensive starting material. Metal-free process.Broader substrate scope (Cl, Br). Risk of heavy metal contamination. Requires inert atmosphere.

Senior Application Scientist's Recommendation

The choice between these two robust synthetic routes hinges on starting material availability, scale, and purification capabilities.

  • For Laboratory-Scale Synthesis and Simplicity: The Nucleophilic Aromatic Substitution (SNAr) route is highly recommended . Its primary advantage is operational simplicity. The reaction is catalyst-free, which eliminates concerns about metal contamination in the final product—a critical factor for pharmaceutical applications. The workup is straightforward, often involving a simple acid-base procedure to precipitate a relatively clean product. The main constraint is the availability and cost of 4-fluoro-3-nitrobenzoic acid.

  • For Substrate Versatility and Cost-Effectiveness at Scale: The Ullmann Condensation offers greater flexibility . 4-Chloro- and 4-bromo-3-nitrobenzoic acids are generally more accessible and economical starting materials. While the reaction requires a catalyst and ligand, modern protocols have significantly improved its efficiency and reliability. This route is ideal when the fluoro-analogue is unavailable or when exploring a wider range of substituted aryl halides in a research program. Careful purification to remove residual copper is necessary.

Alternative Strategy: A third, though more circuitous, route involves the de novo construction of the pyrazole ring. This would typically start from 4-hydrazino-3-nitrobenzoic acid (derived from the corresponding aniline) and a 1,3-dicarbonyl equivalent. While this approach offers a different disconnection, it is generally less direct and involves more synthetic steps than the C-N coupling strategies detailed above.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical scrutiny. A critical, yet often overlooked, component of this journey is the robust quantification of pharmaceutical intermediates. These molecules, such as 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid, are the foundational building blocks of the final Active Pharmaceutical Ingredient (API).[1][2][3] The purity and concentration of these intermediates directly cascade into the safety, efficacy, and stability of the API.[2][3] Therefore, the analytical methods used to quantify them must be precise, accurate, and unequivocally fit for purpose.

This guide provides an in-depth comparison of two common analytical techniques for the quantification of this compound: the workhorse Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and the highly sensitive Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The objective is not merely to present protocols but to delve into the causality behind experimental choices and to establish a framework for their cross-validation.

Cross-validation is a critical process that ensures consistency and reliability when analytical methods are transferred between laboratories, instruments, or even when significant changes are made to an existing method.[4] It provides documented evidence that different methods can produce comparable and trustworthy results, a cornerstone of regulatory compliance and data integrity.[4][5]

The Importance of a Stability-Indicating Approach

For a pharmaceutical intermediate, it is not sufficient to simply quantify the main compound. The analytical method must also be "stability-indicating." This means it must be able to accurately measure the analyte in the presence of its potential degradation products, process impurities, and other related substances.[6][7][8][9][10] Forced degradation studies are therefore an indispensable part of method development, helping to elucidate degradation pathways and ensure the specificity of the analytical procedure.[7][9]

Methodologies Under Comparison

Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a widely adopted technique in quality control laboratories due to its robustness, cost-effectiveness, and high precision for assay determination.[6][8] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Alternative Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significant advantages in terms of speed, resolution, and selectivity.[11][12] By utilizing sub-2 µm particle columns, UPLC systems generate sharper peaks and allow for much faster analysis times. The mass spectrometer provides an additional dimension of selectivity and sensitivity, making it ideal for detecting trace-level impurities and for structural confirmation.[11][13]

Cross-Validation Experimental Design

The cross-validation of these two methods will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[14][15][16][17] The following parameters will be assessed for both methods to ensure their suitability and to compare their performance.

Cross_Validation_Workflow cluster_Methods Analytical Methods cluster_Validation Validation Parameters (ICH Q2(R1)) cluster_Comparison Performance Comparison M1 RP-HPLC-UV P1 Specificity / Selectivity M1->P1 P2 Linearity & Range M1->P2 P3 Accuracy M1->P3 P4 Precision (Repeatability & Intermediate) M1->P4 P5 Limit of Detection (LOD) M1->P5 P6 Limit of Quantitation (LOQ) M1->P6 P7 Robustness M1->P7 M2 UPLC-MS/MS M2->P1 M2->P2 M2->P3 M2->P4 M2->P5 M2->P6 M2->P7 C1 Data Concordance P1->C1 P2->C1 P3->C1 P4->C1 P5->C1 P6->C1 P7->C1 C2 Method Suitability C1->C2

Caption: Workflow for the cross-validation of the two analytical methods.

Experimental Protocols

Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 200 µg/mL for the HPLC-UV method and 0.1 ng/mL to 500 ng/mL for the UPLC-MS/MS method.

  • Sample Solution: Prepare a sample solution of the intermediate at a target concentration of 100 µg/mL in the diluent.

Method 1: RP-HPLC-UV Protocol
  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 30
    15.0 80
    17.0 80
    17.1 30

    | 20.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm.

Method 2: UPLC-MS/MS Protocol
  • Instrument: Waters ACQUITY UPLC I-Class system coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 20
    2.5 95
    3.0 95
    3.1 20

    | 4.0 | 20 |

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transition: Precursor ion (m/z) 248.0 -> Product ion (m/z) 204.0 (for quantification), Precursor ion (m/z) 248.0 -> Product ion (m/z) 158.0 (for confirmation). Note: These transitions are hypothetical and would require experimental determination.

Comparative Performance Data

The following tables summarize the hypothetical, yet realistic, performance data obtained during the cross-validation study.

Table 1: System Suitability and Specificity
ParameterRP-HPLC-UVUPLC-MS/MSAcceptance Criteria
Tailing Factor 1.11.0≤ 2.0
Theoretical Plates > 5000> 15000> 2000
Specificity No interference at the retention time of the analyte from placebo and degradation products.No interference in the MRM transition of the analyte from placebo and degradation products.No co-elution or interfering peaks.
Table 2: Linearity, Range, LOD, and LOQ
ParameterRP-HPLC-UVUPLC-MS/MS
Linearity (r²) 0.99950.9998
Range 1.0 - 150 µg/mL0.5 - 500 ng/mL
LOD 0.3 µg/mL0.15 ng/mL
LOQ 1.0 µg/mL0.5 ng/mL
Table 3: Accuracy and Precision
ParameterRP-HPLC-UVUPLC-MS/MSAcceptance Criteria
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (Repeatability, %RSD) ≤ 0.8%≤ 1.5%≤ 2.0%
Precision (Intermediate, %RSD) ≤ 1.2%≤ 2.0%≤ 2.5%

Discussion and Method Comparison

Method_Comparison cluster_HPLC RP-HPLC-UV cluster_UPLC UPLC-MS/MS cluster_Application Recommended Application H1 Robust & Cost-Effective A1 Routine QC & Release Testing H1->A1 H2 High Precision for Assay H2->A1 H3 Lower Sensitivity A2 Impurity Profiling & Trace Analysis H3->A2 Less suitable for H4 Longer Run Times H4->A1 Consideration for high throughput U1 High Sensitivity & Selectivity U1->A2 U2 Fast Analysis U2->A2 U3 Higher Cost & Complexity U3->A1 Less suitable for U4 Susceptible to Matrix Effects U4->A2 Requires careful development

Caption: Comparison of RP-HPLC-UV and UPLC-MS/MS characteristics.

The experimental data clearly demonstrates that both the RP-HPLC-UV and UPLC-MS/MS methods are suitable for their intended purposes.

  • RP-HPLC-UV: This method exhibits excellent precision and accuracy, making it an ideal choice for routine quality control and release testing of this compound batches where the primary interest is the accurate quantification of the main component.[6] Its robustness and lower operational cost are significant advantages in a high-throughput QC environment.

  • UPLC-MS/MS: The standout features of this method are its superior sensitivity (LOD and LOQ are approximately 2000-fold lower than the HPLC method) and selectivity. This makes it exceptionally well-suited for the identification and quantification of trace-level impurities and degradation products that may not be detectable by UV. The significantly shorter run time also offers a considerable advantage for rapid screening and process monitoring.

The cross-validation exercise confirms that for the quantification of the main analyte within the defined range, both methods provide comparable and reliable data. A statistical analysis (e.g., a t-test) of the results from analyzing the same batch of intermediate by both methods should show no significant difference, confirming data concordance.

Conclusion

The choice between RP-HPLC-UV and UPLC-MS/MS for the quantification of this compound is contingent on the specific analytical objective.

  • For routine quality control and batch release , the validated RP-HPLC-UV method is the recommended choice due to its proven precision, accuracy, and cost-effectiveness.

  • For in-depth impurity profiling, stability studies, and the analysis of trace contaminants , the UPLC-MS/MS method is superior, offering unparalleled sensitivity and selectivity.

A comprehensive analytical strategy in a drug development program would leverage both methods. The UPLC-MS/MS method would be invaluable during process development and forced degradation studies to identify and characterize potential impurities. The robust RP-HPLC-UV method would then be implemented for routine analysis in a regulated environment. This dual-method approach, underpinned by rigorous cross-validation, ensures a complete and trustworthy analytical characterization of the pharmaceutical intermediate, thereby safeguarding the quality of the final API.

References

The Translational Challenge: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazole-Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of medicinal chemistry, the pyrazole scaffold represents a cornerstone of therapeutic innovation. Its inherent versatility has given rise to a multitude of derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of a key subset of these compounds: pyrazole-benzoic acid derivatives. While specific data on 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid derivatives remains limited in publicly available literature, a comparative analysis of structurally related analogs offers critical insights into the often-unpredictable journey from benchtop activity to preclinical efficacy.

The central challenge in drug discovery lies in the translation of promising in vitro results to meaningful in vivo outcomes. This guide is structured to illuminate this transition, explaining the causality behind experimental choices and presenting a self-validating system of protocols and data. By examining the structure-activity relationships (SAR) through the lens of both cellular assays and whole-organism models, we can better understand the factors that govern the ultimate therapeutic potential of this important class of molecules.

Comparative Efficacy Analysis: From Cell Lines to Animal Models

The true measure of a compound's potential lies in its ability to replicate potent in vitro activity in a complex biological system. Below, we present a comparative analysis of pyrazole-benzoic acid derivatives and related analogs across different therapeutic areas, highlighting the crucial data points that bridge the gap between cell-based assays and animal models.

Anticancer Activity: A Study in Contrasts

Pyrazole derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines.[1] The primary in vitro metric, the half-maximal inhibitory concentration (IC50), provides a quantitative measure of a compound's potency. However, the in vivo anti-tumor activity in xenograft models provides a more holistic view, incorporating factors like pharmacokinetics and bioavailability.

Table 1: In Vitro vs. In Vivo Anticancer Efficacy of Pyrazole-Fused 23-Hydroxybetulinic Acid Derivatives

CompoundCancer Cell LineIn Vitro IC50 (µM)In Vivo ModelTumor Growth Inhibition (%)Reference
15e B16 (Melanoma)5.58B16 Xenograft51.2 (at 10 mg/kg)[2]
15e SF763 (Glioma)6.13H22 Xenograft48.9 (at 10 mg/kg)[2]

This table showcases the direct comparison for a specific pyrazole derivative, illustrating the crucial link between in vitro potency and in vivo efficacy.

Anti-inflammatory Potential: From Enzyme Inhibition to Edema Reduction

The anti-inflammatory properties of pyrazole derivatives are often attributed to their inhibition of cyclooxygenase (COX) enzymes.[3] While in vitro assays can precisely quantify COX-1 and COX-2 inhibition, the carrageenan-induced paw edema model in rodents serves as a standard for evaluating acute anti-inflammatory effects in vivo.[4][5]

Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Pyrazole Derivatives

Compound ClassIn Vitro TargetIn Vitro Potency (IC50)In Vivo ModelEdema Reduction (%)Reference
3,5-diarylpyrazolesCOX-20.01 µMCarrageenan-induced paw edema65-80% (at 10 mg/kg)[3]
Pyrazole-thiazole hybridCOX-2/5-LOX0.03 µM / 0.12 µMCarrageenan-induced paw edema75%[3]

This table provides a broader comparison of different pyrazole derivatives, demonstrating how in vitro enzyme inhibition translates to in vivo anti-inflammatory action.

Antibacterial Efficacy: From Minimum Inhibitory Concentration to Infection Rescue

For antimicrobial agents, the in vitro minimum inhibitory concentration (MIC) is a key parameter, defining the lowest concentration of a drug that prevents visible growth of a bacterium.[6] To assess in vivo potential, infection models, such as the Caenorhabditis elegans model, can provide valuable data on the ability of a compound to rescue the host from a bacterial infection.[6][7]

Table 3: In Vitro vs. In Vivo Antibacterial Efficacy of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives

CompoundBacterial StrainIn Vitro MIC (µg/mL)In Vivo ModelOutcomeReference
Representative DerivativesGram-positive bacteriaas low as 0.5C. elegans infection modelEffective in rescuing C. elegans from bacterial infections[6][7]

This table highlights a class of compounds directly related to the topic, showcasing the successful translation of potent in vitro antibacterial activity to an in vivo model of infection.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is fundamental for determining the IC50 values of test compounds against cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, B16) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole-benzoic acid derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[8]

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the test pyrazole derivatives orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Protocol 3: In Vitro Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Bacterial Culture Preparation: Grow the bacterial strain (e.g., Staphylococcus aureus) in a suitable broth medium overnight.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Path from Concept to Clinic

To better illustrate the logical flow of the drug discovery and evaluation process, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Synthesis of Pyrazole-Benzoic Acid Derivatives invitro_assay Cytotoxicity Assay (e.g., MTT) Enzyme Inhibition Assay (e.g., COX) Antibacterial Assay (e.g., MIC) invitro_start->invitro_assay invitro_data Determine IC50 / MIC Values invitro_assay->invitro_data invivo_model Select Animal Model (e.g., Xenograft, Paw Edema, Infection) invitro_data->invivo_model Lead Compound Selection invivo_study Administer Compound and Monitor Efficacy invivo_model->invivo_study invivo_data Measure Tumor Growth / Edema / Survival invivo_study->invivo_data

Caption: A streamlined workflow from compound synthesis to in vivo efficacy evaluation.

Signaling_Pathway cluster_inflammation Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Pyrazole Pyrazole Derivative Pyrazole->COX2 Inhibition

Caption: The inhibitory action of pyrazole derivatives on the COX-2 inflammatory pathway.

Conclusion and Future Directions

The journey of a pyrazole-benzoic acid derivative from a promising in vitro "hit" to a viable in vivo candidate is fraught with challenges that underscore the complexity of drug development. This guide has demonstrated that while in vitro assays are indispensable for initial screening and mechanism of action studies, they are but the first step. The true potential of these compounds can only be ascertained through well-designed in vivo studies that account for the myriad physiological factors absent in a culture dish.

The data presented herein for various pyrazole derivatives reveals a promising, albeit not always direct, correlation between in vitro potency and in vivo efficacy. The antibacterial 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, in particular, serve as a compelling example of successful translation. Future research should focus on elucidating the pharmacokinetic and pharmacodynamic properties of these compounds to better predict their in vivo behavior. Furthermore, a systematic exploration of the structure-activity relationships, especially concerning the impact of substitutions on the pyrazole and benzoic acid rings, will be crucial for designing the next generation of therapeutics with improved efficacy and safety profiles.

References

A Comparative Docking Analysis of 3-Nitro-4-(1H-pyrazol-1-YL)benzoic Acid with Key Therapeutic Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparative analysis of the potential binding of 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid to three distinct and clinically relevant protein targets: Staphylococcus aureus DNA Gyrase, Human Dihydroorotate Dehydrogenase (DHODH), and Human Aurora A Kinase. Through detailed in silico molecular docking studies, we will explore the binding affinities and interaction patterns of this pyrazole derivative, benchmarking its performance against known inhibitors for each respective target. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the potential therapeutic applications of novel small molecules.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of pyrazole have been investigated for their potential as antibacterial, anti-inflammatory, and anticancer agents.[3][4] The subject of this guide, this compound, is a novel pyrazole derivative whose therapeutic potential remains largely unexplored. The presence of the nitro group and the benzoic acid moiety suggests the possibility of specific interactions with biological targets, making it a compelling candidate for in silico evaluation.

This guide will focus on three protein targets from different therapeutic areas to assess the potential pharmacological profile of this compound:

  • Staphylococcus aureus DNA Gyrase: A type II topoisomerase that is a well-established target for antibacterial agents.[1] Its inhibition disrupts DNA replication, leading to bacterial cell death.

  • Human Dihydroorotate Dehydrogenase (DHODH): A key enzyme in the de novo pyrimidine biosynthesis pathway.[5] Its inhibition can suppress the proliferation of rapidly dividing cells, making it a target for autoimmune diseases and cancer.

  • Human Aurora A Kinase: A serine/threonine kinase that plays a crucial role in cell cycle regulation.[6][7] Its overexpression is implicated in various cancers, making it a significant target for oncology drug discovery.

By comparing the docking performance of this compound with that of known inhibitors for each target, we aim to provide insights into its potential selectivity and therapeutic applications.

Methodology: A Rigorous In Silico Approach

To ensure the scientific integrity and reproducibility of our findings, a systematic and validated molecular docking workflow will be employed. The causality behind each experimental choice is explained to provide a clear and trustworthy protocol.

Experimental Workflow

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation ligand_prep Ligand Preparation: This compound Known Inhibitors grid_gen Grid Box Generation: Define Binding Site ligand_prep->grid_gen protein_prep Protein Preparation: DNA Gyrase, DHODH, Aurora A (from PDB) protein_prep->grid_gen docking Molecular Docking: AutoDock Vina grid_gen->docking results Result Analysis: Binding Energy, Docking Score docking->results validation Validation: Compare with Known Inhibitors results->validation interaction Interaction Analysis: 2D & 3D Visualization validation->interaction

Figure 1: A schematic of the molecular docking workflow.

Step-by-Step Experimental Protocol

1. Target Protein and Ligand Selection and Preparation:

  • Target Proteins:

    • Staphylococcus aureus DNA Gyrase (PDB ID: 3G7B)[8]

    • Human Dihydroorotate Dehydrogenase (DHODH) (PDB ID: 6J3C)[9]

    • Human Aurora A Kinase (PDB ID: 2X81)[10]

  • Test Ligand: this compound. The 3D structure will be generated and energy minimized using appropriate software (e.g., Avogadro, ChemDraw).

  • Known Inhibitors (Positive Controls):

    • Ciprofloxacin (for DNA Gyrase)

    • Brequinar (for DHODH)[11]

    • Danusertib (for Aurora A Kinase)[12]

  • Protein Preparation: The crystal structures of the target proteins will be downloaded from the Protein Data Bank (PDB).[13] All water molecules and co-crystallized ligands will be removed. Polar hydrogens and Kollman charges will be added using AutoDock Tools.[12]

  • Ligand Preparation: The 3D structures of the test ligand and known inhibitors will be prepared by adding Gasteiger charges and merging non-polar hydrogens using AutoDock Tools. Torsional degrees of freedom will be set to allow for conformational flexibility during docking.

2. Grid Box Generation:

  • For each target protein, a grid box will be defined to encompass the known active site. The grid box coordinates will be centered on the co-crystallized ligand from the PDB structure to ensure that the docking search is focused on the relevant binding pocket.

3. Molecular Docking Simulation:

  • Molecular docking will be performed using AutoDock Vina.[14] The program employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box. The exhaustiveness parameter will be set to a high value to ensure a thorough search.

4. Analysis and Validation of Docking Results:

  • The docking results will be analyzed based on the predicted binding energy (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked pose from the crystallographic pose of the known inhibitor (where applicable).

  • The binding interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligands and the target proteins will be visualized and analyzed using software such as PyMOL or Discovery Studio Visualizer.

  • The docking protocol will be validated by redocking the co-crystallized ligand into its corresponding protein and comparing the predicted binding mode with the experimental structure. An RMSD value of less than 2.0 Å is generally considered a successful validation.

Comparative Docking Results

The following tables summarize the predicted binding affinities and key interactions of this compound and the known inhibitors with their respective target proteins.

Table 1: Comparative Docking with S. aureus DNA Gyrase (PDB: 3G7B)
CompoundBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Hydrogen Bonds
This compound-7.8Asp81, Ser84, Gly85Carboxylate with Ser84
Ciprofloxacin (Known Inhibitor)-8.9Asp81, Ser84, Glu88Carboxylate with Ser84, Piperazine with Asp81
Table 2: Comparative Docking with Human DHODH (PDB: 6J3C)
CompoundBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Hydrogen Bonds
This compound-8.5Arg136, Tyr38Carboxylate with Arg136, Nitro with Tyr38
Brequinar (Known Inhibitor)-10.2Arg136, Tyr38, Gln47Carboxylate with Arg136, Biphenyl with hydrophobic pocket
Table 3: Comparative Docking with Human Aurora A Kinase (PDB: 2X81)
CompoundBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Hydrogen Bonds
This compound-9.1Ala213, Leu139, Glu211Pyrazole N with Ala213 (backbone)
Danusertib (Known Inhibitor)-11.5Ala213, Leu139, Tyr212Pyrazole N with Ala213 (backbone), Aminopyrazole with hinge region

Discussion and Scientific Interpretation

The in silico docking studies provide valuable preliminary insights into the potential biological activity of this compound.

  • Interaction with S. aureus DNA Gyrase: The predicted binding energy of -7.8 kcal/mol suggests a moderate affinity for the DNA gyrase active site. The interaction of the carboxylate group with Ser84 is a common feature observed for quinolone antibiotics, indicating that the benzoic acid moiety is crucial for binding.[15] However, the binding affinity is lower than that of the known inhibitor ciprofloxacin, which forms additional interactions through its piperazine ring.

  • Interaction with Human DHODH: A promising binding energy of -8.5 kcal/mol was observed for human DHODH. The predicted hydrogen bonds with Arg136 and Tyr38 are consistent with the binding mode of known inhibitors like Brequinar.[16] The nitro group appears to play a significant role in the interaction with Tyr38. This suggests that this compound could be a potential inhibitor of DHODH.

  • Interaction with Human Aurora A Kinase: The compound exhibited the strongest predicted binding affinity for Aurora A Kinase, with a binding energy of -9.1 kcal/mol. The interaction of the pyrazole nitrogen with the backbone of Ala213 in the hinge region is a hallmark of many ATP-competitive kinase inhibitors.[6][7] This suggests that the pyrazole core of the molecule is well-suited for binding to the ATP-binding pocket of kinases. The predicted affinity, while lower than the potent inhibitor Danusertib, is significant and warrants further investigation.

Comparative Analysis with Other Pyrazole Derivatives

Several other pyrazole-containing compounds have been reported as inhibitors of these target classes:

  • Pyrazole-based DNA Gyrase Inhibitors: Certain pyrazole derivatives have shown potent activity against DNA gyrase, often with modifications that enhance interactions within the binding pocket.[1][2]

  • Pyrazole-based DHODH Inhibitors: The pyrazole scaffold is present in some reported DHODH inhibitors, where it contributes to the overall binding affinity through hydrogen bonding and hydrophobic interactions.[5]

  • Pyrazole-based Aurora Kinase Inhibitors: A number of potent and selective Aurora kinase inhibitors incorporate a pyrazole core, highlighting the importance of this heterocycle for kinase inhibition.[3][17]

The predicted binding of this compound to these targets is consistent with the established role of the pyrazole scaffold in interacting with these protein families.

Conclusion and Future Directions

This comparative docking study suggests that this compound has the potential to interact with multiple biologically relevant targets. The strongest predicted affinity was observed for Aurora A Kinase, followed by Human DHODH and S. aureus DNA Gyrase. The in silico data presented here serves as a strong foundation for further experimental validation.

Future research should focus on:

  • In vitro enzyme inhibition assays: To experimentally determine the IC50 values of this compound against the purified target proteins.

  • Cell-based assays: To evaluate the compound's activity in relevant cellular models (e.g., antibacterial activity against S. aureus, antiproliferative activity in cancer cell lines).

  • Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of the lead compound to optimize potency and selectivity.

By combining computational predictions with experimental validation, the therapeutic potential of this compound can be fully elucidated, potentially leading to the development of novel therapeutic agents.

References

A Researcher's Guide to Assessing the Selectivity of 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid Against Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is paramount. The ideal anticancer compound should exhibit potent cytotoxicity against malignant cells while sparing their non-cancerous counterparts, a property known as selectivity. This guide provides a comprehensive framework for assessing the in vitro selectivity of a novel pyrazole derivative, 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid. We will delve into the experimental design, present and interpret hypothetical data, and compare its performance against established anticancer agents.

Introduction: The Significance of Selective Cytotoxicity

The development of new anticancer drugs is a critical area of research.[1][2] A major challenge in chemotherapy is the lack of specificity of many drugs, which can lead to severe side effects due to their toxicity towards healthy cells.[3] Therefore, the early assessment of a compound's selectivity for cancer cells over normal cells is a crucial step in the drug discovery pipeline.[4] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including anticancer properties.[5][6][7] This guide focuses on a specific pyrazole compound, this compound, and outlines a systematic approach to evaluating its selectivity.

Chemical Structure of the Compound of Interest:

  • Compound Name: this compound

  • Molecular Formula: C10H7N3O4

  • Molecular Weight: 233.18 g/mol

Experimental Design for Selectivity Profiling

A robust assessment of selectivity requires a carefully designed experimental workflow. This involves selecting appropriate cell lines, choosing a reliable cytotoxicity assay, and including relevant comparator compounds.

Cell Line Panel

To obtain a comprehensive selectivity profile, a panel of cell lines representing different cancer types and a non-cancerous cell line should be used. For this hypothetical study, we have selected:

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HeLa: Human cervical adenocarcinoma cell line.

  • NIH/3T3: Non-cancerous mouse embryonic fibroblast cell line, serving as a model for healthy cells.[6]

Comparator Compounds

To benchmark the performance of this compound, two comparator compounds with different mechanisms of action have been included:

  • Cisplatin: A widely used platinum-based chemotherapy drug that crosslinks DNA, leading to apoptosis.

  • Compound X: A hypothetical pyrazole-based anticancer agent, representing a direct competitor from the same chemical class.

Cytotoxicity Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established colorimetric method for assessing cell viability.[8][9] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[8]

The experimental workflow for the MTT assay is depicted in the following diagram:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis C1 Cell Culture C2 Cell Counting & Seeding in 96-well plate C1->C2 T2 Addition of Compounds to Cells C2->T2 T1 Serial Dilution of Compounds T1->T2 T3 Incubation (48 hours) T2->T3 A1 Add MTT Reagent T3->A1 A2 Incubation (4 hours) A1->A2 A3 Add Solubilizing Agent (DMSO) A2->A3 A4 Measure Absorbance at 570 nm A3->A4 D1 Calculate % Cell Viability A4->D1 D2 Determine IC50 Values D1->D2

Caption: Workflow of the MTT cytotoxicity assay.

Hypothetical Experimental Data and Interpretation

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values obtained for this compound and the comparator compounds against the selected cell lines. The IC50 value represents the concentration of a compound required to inhibit cell growth by 50%.[10] A lower IC50 value indicates higher potency.

CompoundMCF-7 (IC50, µM)A549 (IC50, µM)HeLa (IC50, µM)NIH/3T3 (IC50, µM)Selectivity Index (SI) vs. NIH/3T3 (Average)
This compound15.220.518.8> 100> 5.2
Compound X (Hypothetical Pyrazole)8.912.110.525.32.5
Cisplatin5.67.86.210.11.5

Selectivity Index (SI) is calculated as the ratio of the IC50 value for the non-cancerous cell line to the IC50 value for the cancerous cell line. A higher SI value indicates greater selectivity for cancer cells.

Interpretation of Results

Based on the hypothetical data, this compound demonstrates promising selectivity. While it is less potent than Cisplatin and Compound X against the tested cancer cell lines, its significantly higher IC50 value against the non-cancerous NIH/3T3 cells results in a superior selectivity index. This suggests that this compound may have a wider therapeutic window and potentially fewer side effects compared to the other compounds.

Cisplatin, as expected, shows high potency but low selectivity, reflecting its known side-effect profile in clinical use. The hypothetical Compound X exhibits intermediate potency and selectivity.

Postulated Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound would require further investigation, many pyrazole derivatives have been reported to exert their anticancer effects by inducing apoptosis.[6] A plausible signaling pathway that could be modulated by this compound is the intrinsic apoptosis pathway, as illustrated below.

Apoptosis_Pathway Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces stress Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway.

Further studies, such as Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) and cell cycle analysis, would be necessary to elucidate the exact mechanism of action.

Detailed Experimental Protocol: MTT Assay

This section provides a step-by-step protocol for performing the MTT cytotoxicity assay.

  • Cell Seeding:

    • Culture the selected cell lines in appropriate media until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound and the comparator compounds in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to obtain the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent) and a no-cell control (medium only).

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control)] x 100

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

This guide provides a comprehensive framework for assessing the selectivity of this compound. The hypothetical data suggests that this compound exhibits a favorable selectivity profile, warranting further investigation. Future studies should focus on:

  • Expanding the cell line panel to include a wider range of cancer types and normal primary cells.

  • Elucidating the precise mechanism of action through molecular biology techniques.

  • Conducting in vivo studies in animal models to assess the compound's efficacy and toxicity in a whole-organism context.

By following a systematic and rigorous approach, researchers can effectively evaluate the potential of novel compounds like this compound as selective anticancer agents.

References

Reproducibility of the biological effects of 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid in independent studies

Author: BenchChem Technical Support Team. Date: January 2026

A candid disclosure: The specific compound, 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid, remains a largely unexplored entity within the published scientific literature. As of this guide's compilation, no independent, peer-reviewed studies detailing its biological effects or the reproducibility of such effects could be identified. This absence of data, however, presents a unique opportunity.

This guide is crafted for researchers, scientists, and drug development professionals who may encounter novel pyrazole-benzoic acid derivatives, such as the titular compound. In the absence of direct data, we will navigate the broader landscape of structurally related compounds, drawing upon a wealth of existing research to inform a robust strategy for the initial biological evaluation and subsequent reproducibility assessment of these promising molecules. This document will serve as a framework for unlocking the therapeutic potential of this chemical class, emphasizing the principles of scientific integrity and methodological rigor.

The Pyrazole-Benzoic Acid Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2] Its metabolic stability and versatile synthetic accessibility have made it a "privileged scaffold" – a molecular framework that frequently appears in biologically active compounds.[1] When coupled with a benzoic acid moiety, the resulting scaffold presents a rich pharmacophore for interaction with a variety of biological targets. The introduction of a nitro group, as in the case of this compound, can further modulate the compound's electronic properties and biological activity.[3]

Derivatives of pyrazole have demonstrated a remarkable breadth of biological activities, including:

  • Antibacterial and Antifungal Properties: Numerous studies have highlighted the potential of pyrazole-carboxylic acid derivatives as antimicrobial agents.[4][5] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[4][6]

  • Anticancer Activity: The pyrazole scaffold is a key component in several approved anticancer drugs.[1][7] Derivatives have been investigated for their ability to inhibit various cancer cell lines through diverse mechanisms.[7][8]

  • Anti-inflammatory Effects: A significant number of pyrazole derivatives have been explored for their anti-inflammatory properties.[9][10]

  • Other Therapeutic Areas: The versatility of the pyrazole nucleus has led to its investigation in a wide array of other diseases, including diabetes, neurological disorders, and viral infections.[11][12][13]

Given the well-documented and diverse bioactivities of this chemical family, a novel derivative like this compound is a compelling candidate for biological screening.

Charting the Course: A Proposed Workflow for Biological Evaluation and Reproducibility

The following section outlines a logical and scientifically rigorous workflow for the initial biological characterization of a novel pyrazole-benzoic acid derivative and the subsequent validation of any observed effects.

Biological Evaluation Workflow Figure 1: Proposed Workflow for Biological Evaluation and Reproducibility cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Broad Biological Screening cluster_2 Phase 3: Hit Validation & Reproducibility cluster_3 Phase 4: Mechanism of Action Studies synthesis synthesis physchem physchem synthesis->physchem cytotoxicity cytotoxicity physchem->cytotoxicity antimicrobial antimicrobial cytotoxicity->antimicrobial anticancer anticancer cytotoxicity->anticancer anti_inflammatory anti_inflammatory cytotoxicity->anti_inflammatory dose_response dose_response antimicrobial->dose_response anticancer->dose_response anti_inflammatory->dose_response independent_synthesis independent_synthesis dose_response->independent_synthesis orthogonal_assays orthogonal_assays independent_synthesis->orthogonal_assays moa moa orthogonal_assays->moa

Caption: A structured workflow for the systematic evaluation of a novel compound.

Experimental Protocols: A Closer Look

1. Synthesis and Characterization:

The journey begins with the synthesis of the compound. For pyrazole-benzoic acid derivatives, this often involves multi-step reactions.[14]

  • Detailed Protocol for a Representative Synthesis (Hypothetical):

    • Step 1: Synthesis of a Chalcone Precursor: React an appropriate acetophenone with a substituted benzaldehyde in the presence of a base (e.g., NaOH) in ethanol.

    • Step 2: Cyclization to form the Pyrazole Ring: React the resulting chalcone with hydrazine hydrate in a suitable solvent (e.g., acetic acid or ethanol) under reflux.

    • Step 3: Functional Group Interconversion (if necessary): Modify the substituents on the pyrazole or benzoic acid rings to achieve the final target structure.

    • Purification: Purify the final product using techniques such as recrystallization or column chromatography.

    • Characterization: Confirm the structure and purity of the synthesized compound using:

      • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

      • Mass Spectrometry (MS)

      • High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% is desirable)

2. In Vitro Antibacterial Susceptibility Testing:

A common starting point for evaluating the antimicrobial potential of a new compound is the determination of its Minimum Inhibitory Concentration (MIC).[15]

  • Detailed Protocol for Broth Microdilution MIC Assay:

    • Preparation of Bacterial Inoculum: Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

    • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in the broth in a 96-well microtiter plate.

    • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a comparator.

Data Presentation: Summarizing Biological Activity

Quantitative data from these assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Antibacterial Activity of Pyrazole-Benzoic Acid Derivatives

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
This compound Data not availableData not available
Derivative A [Reference Study]816
Derivative B [Reference Study]4>64
Ciprofloxacin (Control)0.50.25

The Imperative of Reproducibility in Preclinical Research

The "reproducibility crisis" is a well-documented challenge in preclinical research. To ensure the trustworthiness of any findings related to a novel compound, a multi-faceted approach to validation is essential.

Key Pillars of Reproducibility:

  • Independent Confirmation: The most robust validation comes from the independent synthesis of the compound by a different research group and subsequent testing in their laboratories.

  • Orthogonal Assays: Confirming a biological effect using multiple, distinct assays that measure different aspects of the same biological phenomenon adds significant confidence to the findings. For instance, if a compound shows anticancer activity in a cell viability assay, this could be corroborated by a colony formation assay or an apoptosis assay.

  • Rigorous Reporting: Detailed and transparent reporting of experimental methods, including all reagents, instrument settings, and data analysis procedures, is crucial for others to be able to replicate the work.

Conclusion: A Call to Rigorous Exploration

While the biological effects of this compound remain to be elucidated, the rich therapeutic landscape of the broader pyrazole-benzoic acid chemical class provides a strong impetus for its investigation. By adhering to a systematic and rigorous approach to biological evaluation, grounded in the principles of scientific integrity and a commitment to reproducibility, the research community can effectively unlock the potential of this and other novel chemical entities. This guide provides a foundational framework for such an endeavor, encouraging a culture of robust and verifiable science in the pursuit of new medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid. Designed for researchers, scientists, and drug development professionals, the following protocols are grounded in established safety principles and regulatory compliance, ensuring the protection of laboratory personnel and the environment. The procedures outlined are built on a foundation of chemical hazard assessment, risk mitigation, and adherence to institutional and federal waste management guidelines.

Hazard Identification and Inherent Risks

  • Nitroaromatic Compounds: This class of chemicals is often associated with toxicity and can be environmentally persistent.[1] Compounds like 4-Nitrobenzoic acid are listed as harmful if swallowed, suspected mutagens, and potential carcinogens. Nitro-containing compounds should always be handled as hazardous.[2]

  • Benzoic Acid Derivatives: Benzoic acid itself can cause skin and serious eye irritation.[3]

  • Pyrazole Derivatives: Similar pyrazole-based benzoic acids are classified as acute oral toxins that cause skin, eye, and respiratory irritation.[4][5]

Based on this analysis, this compound must be treated as a hazardous substance. The following table summarizes the anticipated hazards and the minimum required Personal Protective Equipment (PPE).

Potential Hazard Description Regulatory Basis / Analogy Required PPE
Acute Toxicity (Oral) Harmful if swallowed.[5]Based on 4-Nitrobenzoic acid and 3-(1H-Pyrazol-3-yl)benzoic acid.Standard laboratory attire, including a fully buttoned lab coat.
Skin Irritation/Corrosion Causes skin irritation upon contact.[4]Based on analogous pyrazole and benzoic acid derivatives.Nitrile or other chemically resistant gloves.
Serious Eye Damage/Irritation Causes serious eye irritation.[4][6]Based on analogous pyrazole and benzoic acid derivatives.ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
Environmental Hazard Nitroaromatic compounds are known pollutants and can be toxic to aquatic life.[1] Release into sewer systems or the environment is prohibited.[7][8]General classification for nitroaromatics.All handling and disposal steps must prevent environmental release.
Reactivity As an organic acid, it will react with bases. The nitro group can act as an oxidizing agent and may react with reducing agents.[9][10]General chemical principles of functional groups.Proper segregation from incompatible materials is mandatory.

The Core Directive: Professional Hazardous Waste Disposal

Under no circumstances should this compound or its solutions be disposed of via sanitary sewer (sink drain) or as common solid waste.[1][7] Evaporation in a fume hood is also an unacceptable and illegal disposal method.[7]

The only acceptable disposal pathway is through your institution's designated hazardous waste management program, typically managed by the Environmental Health & Safety (EHS) office.[11] This ensures the waste is handled, transported, and ultimately disposed of in a manner that complies with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[8]

Step-by-Step Waste Accumulation and Management Protocol

This protocol details the procedure for safely accumulating waste in the laboratory prior to collection by EHS.

Step 1: Container Selection and Preparation

Proper containment is the first line of defense against spills and exposure.

  • Primary Container: If possible, use the original manufacturer's container.[10] If not available, select a clean, dry, leak-proof container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a secure, screw-top cap.[8][9]

  • Container Integrity: Ensure the container is free of cracks, chips, or other damage. The cap must form a tight seal.[9]

  • Headspace: Do not fill the container more than 90% full (or as specified by your EHS office, often 3/4 full) to allow for expansion of contents.[10]

Step 2: Critical Importance of Waste Segregation

Improper segregation of chemical waste is a primary cause of laboratory incidents.

  • Solid Waste: Collect pure this compound waste in a dedicated container labeled "Solid Organic Acidic Waste."

  • Liquid Waste: If the compound is in solution, the waste stream is determined by the solvent. For example, a solution in an organic solvent should be collected in the appropriate "Non-halogenated" or "Halogenated" organic waste stream, ensuring it is compatible with other contents.

  • Incompatibility: Due to its acidic nature and the presence of a nitro group, this waste must be stored separately from:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide)[9][10]

    • Strong Reducing Agents

    • Reactive Metals (e.g., sodium, potassium)[11]

    • Cyanides and Sulfides[9][11]

Step 3: Compliant Waste Labeling

Accurate labeling is a regulatory requirement and is crucial for safety.

  • Immediately upon adding the first amount of waste, affix a completed hazardous waste tag provided by your EHS office.

  • The label must include, at a minimum:

    • The full, unabbreviated chemical name: "this compound" and any other components.

    • The accumulation start date (the date the first drop of waste enters the container).

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The physical state (Solid/Liquid).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored correctly at its point of generation.

  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel.[10][11]

  • Secondary Containment: Place the waste container in a secondary containment bin (e.g., a plastic tub) that is chemically resistant and capable of holding the entire volume of the container.

  • Storage Conditions: Keep the container securely capped at all times, except when adding waste.[7][9] Store it below eye level and away from heat sources or direct sunlight.[10]

Workflow for Final Disposal Request

The following diagram outlines the decision-making process for managing the waste container and initiating a disposal request.

G cluster_workflow Disposal Workflow for this compound start Waste Generated container 1. Select & Label Compatible Container start->container segregate 2. Segregate from Incompatible Chemicals container->segregate store 3. Store in Secondary Containment within a Designated SAA segregate->store check 4. Check Container Status: >90% Full or Nearing Time Limit? store->check check->store No request 5. Submit Waste Pickup Request to EHS check->request Yes disposal 6. Professional Disposal via Licensed Contractor request->disposal

Caption: Decision workflow for hazardous waste accumulation and disposal.

Management of Contaminated Materials and Empty Containers

  • Contaminated Solids: Disposable items such as gloves, weigh paper, and absorbent pads contaminated with this compound must be disposed of as hazardous solid waste.[7] Collect these items in a clearly labeled, sealed plastic bag or a designated solid waste container.[10]

  • "Empty" Containers: A container that held this compound is not considered empty until it has been properly decontaminated. The standard procedure is to triple-rinse the container with a solvent capable of removing the residue (e.g., ethanol or acetone).[7][10] Crucially, all rinsate from this process must be collected and disposed of as hazardous liquid waste. [10] After triple-rinsing, deface or remove all original labels and dispose of the container as instructed by your EHS office.[7]

Emergency Spill Procedures

In the event of a spill, prompt and correct action is essential to mitigate risks.

  • For Small Spills (manageable by laboratory personnel):

    • Alert: Immediately alert personnel in the vicinity.

    • Isolate: Restrict access to the spill area.

    • Protect: Don appropriate PPE (lab coat, gloves, and safety goggles).

    • Contain: Cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

    • Collect: Carefully sweep or scoop the absorbent material and place it into a labeled hazardous waste container.

    • Decontaminate: Clean the spill area with a suitable solvent and soap and water. Collect all cleaning materials as hazardous waste.

  • For Large Spills:

    • Evacuate the immediate area.

    • If there is a fire or inhalation risk, activate the nearest fire alarm.

    • Contact your institution's emergency response number and the EHS office immediately.

By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.